molecular formula C45H58N10O13 B065270 Nepadutant CAS No. 183747-35-5

Nepadutant

Número de catálogo: B065270
Número CAS: 183747-35-5
Peso molecular: 947.0 g/mol
Clave InChI: NGCNKEZHGRXHNL-JSCJOTBSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nepadutant is a potent and selective peptidic antagonist of the neurokinin 2 (NK2) receptor. Its primary research value lies in elucidating the physiological and pathophysiological roles of the tachykinin neuropeptide, Neurokinin A (NKA), which acts primarily through the NK2 receptor. This mechanism of action makes this compound a critical research tool for investigating NKA-mediated signaling in the central and peripheral nervous systems. Its high selectivity over the NK1 and NK3 receptor subtypes allows for precise pharmacological dissection of tachykinin pathways.

Propiedades

Número CAS

183747-35-5

Fórmula molecular

C45H58N10O13

Peso molecular

947.0 g/mol

Nombre IUPAC

N-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[(1S,4S,10S,13S,16S)-4-benzyl-7-(1H-indol-3-ylmethyl)-16-(2-methylpropyl)-3,6,9,12,15,18,21-heptaoxo-2,5,8,11,14,17,20-heptazabicyclo[8.8.4]docosan-13-yl]acetamide

InChI

InChI=1S/C45H58N10O13/c1-21(2)13-27-39(62)53-31(17-35(59)55-45-36(48-22(3)57)38(61)37(60)33(20-56)68-45)43(66)52-30-16-34(58)47-19-32(44(67)49-27)54-40(63)28(14-23-9-5-4-6-10-23)50-41(64)29(51-42(30)65)15-24-18-46-26-12-8-7-11-25(24)26/h4-12,18,21,27-33,36-38,45-46,56,60-61H,13-17,19-20H2,1-3H3,(H,47,58)(H,48,57)(H,49,67)(H,50,64)(H,51,65)(H,52,66)(H,53,62)(H,54,63)(H,55,59)/t27-,28-,29?,30-,31-,32-,33+,36+,37+,38+,45+/m0/s1

Clave InChI

NGCNKEZHGRXHNL-JSCJOTBSSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)NC2CC(=O)NCC(C(=O)N1)NC(=O)C(NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)NC6C(C(C(C(O6)CO)O)O)NC(=O)C

SMILES isomérico

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CC(=O)NC[C@@H](C(=O)N1)NC(=O)[C@@H](NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)N[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C

SMILES canónico

CC(C)CC1C(=O)NC(C(=O)NC2CC(=O)NCC(C(=O)N1)NC(=O)C(NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)NC6C(C(C(C(O6)CO)O)O)NC(=O)C

Otros números CAS

183747-35-5

Sinónimos

Nepadutant

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Nepadutant in Gastrointestinal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nepadutant is a potent and selective tachykinin NK₂ receptor antagonist that has been investigated for its therapeutic potential in gastrointestinal (GI) disorders, particularly those characterized by visceral hypersensitivity and hypermotility, such as irritable bowel syndrome (IBS). Tachykinins, including Neurokinin A (NKA), are neuropeptides that play a significant role in regulating intestinal motor function, secretion, and inflammation.[1][2] this compound exerts its effects by competitively blocking the binding of NKA to NK₂ receptors located on smooth muscle cells and potentially other cells within the GI tract.[3][4] This antagonism inhibits downstream signaling pathways that lead to muscle contraction and nociceptive signaling, thereby addressing key symptoms of certain GI disorders. This guide provides a comprehensive overview of the molecular mechanism, preclinical and clinical data, and experimental protocols relevant to the study of this compound.

Introduction: The Tachykinin System in the Gastrointestinal Tract

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are key regulators of various physiological processes in the gut.[5] These peptides are released from enteric neurons and sensory nerve endings, where they interact with three distinct G-protein coupled receptors (GPCRs): NK₁, NK₂, and NK₃.[5][6]

  • NK₁ Receptors: Preferentially activated by SP and are involved in inflammation and pain transmission.[6]

  • NK₂ Receptors: Preferentially activated by NKA and are prominently involved in smooth muscle contraction and visceral sensitivity.[1][2]

  • NK₃ Receptors: Preferentially activated by NKB and are implicated in modulating intestinal motility through neuronal pathways.[7][8]

In the GI tract, NK₂ receptors are expressed on smooth muscle cells, where their activation by NKA leads to increased intestinal motility.[1][2] They are also found on peripheral branches of primary afferent neurons, suggesting a role in mediating visceral pain.[1] Consequently, blocking NK₂ receptors presents a viable therapeutic strategy for disorders characterized by hypermotility and visceral hypersensitivity.[1]

Core Mechanism of Action of this compound

This compound is a glycosylated, bicyclic peptide antagonist of the tachykinin NK₂ receptor.[4] Its primary mechanism of action is the potent, selective, and competitive blockade of NK₂ receptors in the gastrointestinal tract.[3][4]

By occupying the NK₂ receptor binding site, this compound prevents the endogenous ligand, NKA, from initiating the intracellular signaling cascade. In normal physiological states, the binding of NKA to the Gq/11-coupled NK₂ receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The resulting increase in intracellular Ca²⁺ is the primary trigger for smooth muscle contraction.

This compound's antagonism of this pathway leads to:

  • Reduction of Hypermotility: By preventing NKA-induced smooth muscle contraction, this compound can normalize intestinal transit in conditions of hypermotility, such as diarrhea-predominant IBS (IBS-D).[1][9]

  • Attenuation of Visceral Hypersensitivity: By blocking NK₂ receptors on afferent neurons, this compound may reduce the perception of pain in response to stimuli like intestinal distension.[1]

  • Modulation of Neurogenic Inflammation: Tachykinins are involved in inflammatory processes, and by blocking NK₂ receptors, this compound may reduce certain aspects of intestinal inflammation.[1]

Nepadutant_MoA cluster_membrane Cell Membrane cluster_inside Intracellular Space NKA Neurokinin A (NKA) NK2R NK₂ Receptor NKA->NK2R Binds & Activates This compound This compound This compound->NK2R Binds & Blocks Gq11 Gq/11 NK2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Caption: this compound competitively antagonizes the NK₂ receptor, blocking NKA-mediated signaling.

Quantitative Data

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Potency
ParameterSpecies/TissueValueReference
Kᵢ (vs. [¹²⁵I]-NKA) Human NK₂ Receptor (CHO cells)2.5 ± 0.7 nM[4]
Kᵢ (vs. [³H]-SR 48968) Human NK₂ Receptor (CHO cells)2.6 ± 0.4 nM[4]
pKₑ Human Ileum & Colon8.3[3]
pKₑ Human Urinary Bladder8.5[3]
pKₑ Rabbit Pulmonary Artery8.6 ± 0.07[4]
pKₑ Rat Urinary Bladder9.0 ± 0.04[4]
Apparent pKₑ Hamster Trachea10.2 ± 0.14[4]
Apparent pKₑ Mouse Urinary Bladder9.8 ± 0.15[4]

Kᵢ: Inhibitor constant; pKₑ: Negative logarithm of the molar concentration of antagonist producing a 2-fold shift in the agonist concentration-response curve.

Table 2: Preclinical In Vivo Efficacy
Animal ModelEffect of this compoundDosageReference
Rat (Acetic Acid-induced Rectocolitis) Decreased spontaneous colonic hypermotility100 nmol/kg (i.r. or i.v.)[9]
Rat (Castor Oil-induced Enteritis) Abolished agonist-induced bladder contractions30 nmol/kg (i.d.)[9]
Mouse (Bacterial Toxin-induced Diarrhea) Reduced diarrheaNanomolar/subnanomolar (oral)[9]
Rat (NKA Agonist Challenge) Potent and long-lasting inhibition of bladder contraction100 nmol/kg (i.v.)[4]

i.r.: intrarectal; i.v.: intravenous; i.d.: intraduodenal.

Table 3: Pharmacokinetic Parameters in Rats
CompoundAdministrationPlasma Half-life (t½)AUCBioavailability
This compound (MEN 11420) i.v. (1 mg/kg)44 min285 µg·min/mlN/A
This compound (MEN 11420) Intranasal (1 mg/kg)--~100%
This compound (MEN 11420) Intrarectal (5 mg/kg)--~5%
This compound (MEN 11420) Oral (10 mg/kg)--<3%

Data from a study comparing this compound (MEN 11420) to its parent compound.[10]

Experimental Protocols

The characterization of this compound involved standard and specialized pharmacological assays.

Receptor Binding Assays

These assays determine the affinity of a compound for its target receptor.

Objective: To determine the binding affinity (Kᵢ) of this compound for the NK₂ receptor.

Methodology (Representative Protocol):

  • Receptor Source: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected with the human NK₂ receptor.[4]

  • Radioligand: A radiolabeled ligand, such as [¹²⁵I]-Neurokinin A or [³H]-SR 48968, is used to detect receptor binding.[4]

  • Assay Procedure:

    • Cell membranes are incubated in a buffer solution.

    • A fixed concentration of the radioligand is added.

    • Varying concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare hNK₂ Receptor Membranes (from CHO cells) start->prep incubate Incubate Membranes with: - Radioligand ([¹²⁵I]-NKA) - Varying [this compound] prep->incubate separate Separate Bound/Unbound (Rapid Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Calculate IC₅₀ and Kᵢ (Cheng-Prusoff Equation) quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay to determine this compound affinity.
In Vitro Functional Assays (Isolated Tissue)

These assays measure the functional consequence of receptor binding, such as muscle contraction or relaxation.

Objective: To determine the potency (pKₑ) and mode of antagonism (competitive vs. non-competitive) of this compound.

Methodology (Representative Protocol for Human Colon):

  • Tissue Preparation: Strips of human colonic smooth muscle are obtained (e.g., from surgical resections) and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated.

  • Contraction Measurement: The muscle strips are connected to isometric force transducers to record contractile activity.

  • Agonist Response: A cumulative concentration-response curve is generated for an NK₂ agonist (e.g., Neurokinin A) to establish a baseline contractile response.

  • Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of this compound for a predetermined period.

  • Post-Antagonist Response: A second concentration-response curve for the NK₂ agonist is generated in the presence of this compound.

  • Data Analysis: The degree of rightward shift in the agonist's concentration-response curve is used to calculate the pKₑ value. A parallel shift with no reduction in the maximum response is indicative of competitive antagonism.[3]

In Vivo Models of GI Dysfunction

Animal models are used to assess the efficacy of a drug in a complex biological system that mimics aspects of human disease.

Objective: To evaluate the effect of this compound on visceral hypersensitivity and hypermotility.

Methodology (Representative Protocol - Stress-Induced Hypersensitivity):

  • Model Induction: Rodents (rats or mice) are subjected to a stressor, such as water avoidance stress or restraint stress, which is known to induce visceral hypersensitivity.[11][12]

  • Drug Administration: Animals are treated with this compound or a vehicle control via a relevant route of administration (e.g., oral, intravenous).

  • Visceral Sensitivity Assessment:

    • A balloon is inserted into the colon/rectum.

    • The balloon is distended to various pressures (colorectal distension, CRD).

    • The response to distension is measured, often as a visceromotor response (VMR), which involves quantifying the contraction of abdominal muscles via electromyography (EMG).[11]

  • Data Analysis: The pressure threshold required to elicit a pain response or the magnitude of the VMR at different distension pressures is compared between this compound-treated and vehicle-treated groups. A higher pain threshold or reduced VMR in the drug-treated group indicates an analgesic effect.

Conclusion

This compound is a well-characterized, selective, and competitive antagonist of the tachykinin NK₂ receptor. Its mechanism of action—blocking NKA-mediated smooth muscle contraction and potentially nociceptive signaling in the gut—is strongly supported by in vitro and preclinical data.[1][3][4] By targeting the NK₂ receptor, this compound has the potential to alleviate key symptoms of GI disorders like IBS, including hypermotility and visceral pain. While oral bioavailability is limited, studies suggest that intestinal inflammation can enhance its absorption, potentially increasing its efficacy where it is needed most.[9] The comprehensive data and established experimental protocols provide a solid foundation for further research and development in this area.

References

The Chemistry of Nepadutant (MEN 11420): A Technical Guide to its Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepadutant (MEN 11420) is a potent and highly selective, glycosylated bicyclic peptide antagonist of the tachykinin NK2 receptor. Developed by the Menarini Group, it has been investigated for its therapeutic potential in conditions such as functional gastrointestinal disorders and asthma. This technical guide provides an in-depth overview of the chemical structure and a detailed, representative synthesis of this compound, tailored for professionals in the field of drug discovery and development. This document outlines the key structural features of this compound, provides a plausible synthetic route based on established solid-phase peptide synthesis methodologies, and presents its biological activity data.

Chemical Structure of this compound (MEN 11420)

This compound is a complex biomolecule, specifically a glycosylated bicyclic cyclohexapeptide.[1] Its structure is characterized by a cyclic peptide backbone, which is further constrained by a second intramolecular bridge. A key feature is the presence of a monosaccharide moiety, N-acetylglucosamine (GlcNAc), attached to an asparagine residue. This glycosylation significantly influences the pharmacokinetic properties of the molecule.[2]

The chemical formula of this compound is C₄₅H₆₀N₁₀O₁₄, and its structure can be represented as cyclo[[Asn(β-D-GlcNAc)-Asp-Trp-Phe-Dpr-Leu]cyclo(2β-5β)].[3] The bicyclic nature of the peptide is a result of two covalent linkages: a standard peptide bond forming the main ring and a second bond between the side chains of two amino acids.

Table 1: Chemical Identifiers for this compound (MEN 11420)

IdentifierValue
Development Code MEN 11420
Chemical Formula C₄₅H₆₀N₁₀O₁₄
SMILES C--INVALID-LINK--C[C@H]1NC(=O)[C@H]2CSSC--INVALID-LINK--c3ccccc3)C(=O)N--INVALID-LINK--C)C(=O)N2">C@HC(=O)N--INVALID-LINK--C(=O)N1
InChI Key NPSVXOVMLVOMDD-SXRVEDALSA-N

Tachykinin NK2 Receptor Signaling Pathway

This compound exerts its pharmacological effects by acting as a competitive antagonist at the tachykinin NK2 receptor.[3] The NK2 receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by the endogenous ligand neurokinin A (NKA). Upon activation, the NK2 receptor couples to Gq/11 and Gs proteins, initiating a cascade of intracellular signaling events.[4] The primary pathway involves the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This compound blocks the binding of NKA to the NK2 receptor, thereby inhibiting these downstream signaling pathways.

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Activates This compound This compound (MEN 11420) This compound->NK2R Blocks Gq11 Gq/11 NK2R->Gq11 Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylate Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Induces cAMP cAMP ATP->cAMP PKA_activation PKA Activation cAMP->PKA_activation Induces Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response PKA_activation->Cellular_Response

Figure 1: Tachykinin NK2 Receptor Signaling Pathway

Synthesis of this compound (MEN 11420)

The synthesis of this compound's precursor, MEN 10627, has been reported to be achieved through solid-phase peptide synthesis (SPPS) using either Boc or Fmoc strategies. The synthesis of this compound itself involves the additional complexity of incorporating a glycosylated asparagine residue and performing two cyclization steps. While the precise, proprietary synthesis protocol for this compound is not publicly available, a representative synthetic workflow can be constructed based on established methodologies for the synthesis of complex, modified bicyclic peptides.

The following sections outline a plausible experimental protocol for the synthesis of this compound using Fmoc-based SPPS.

Representative Synthetic Workflow

The synthesis of this compound can be envisioned as a multi-step process involving:

  • Solid-Phase Peptide Synthesis: Stepwise assembly of the linear peptide on a solid support.

  • First Cyclization (On-Resin): Formation of the primary peptide ring.

  • Second Cyclization (On-Resin): Formation of the bicyclic structure.

  • Cleavage and Deprotection: Release of the bicyclic peptide from the resin and removal of side-chain protecting groups.

  • Purification: Isolation of the final product.

Nepadutant_Synthesis_Workflow Start Start: Rink Amide Resin SPPS 1. Solid-Phase Peptide Synthesis (Fmoc Chemistry) Start->SPPS Linear_Peptide Resin-Bound Linear Glycopeptide SPPS->Linear_Peptide Cyclization1 2. First Cyclization (On-Resin) (e.g., Amide Bond Formation) Linear_Peptide->Cyclization1 Monocyclic_Peptide Resin-Bound Monocyclic Glycopeptide Cyclization1->Monocyclic_Peptide Cyclization2 3. Second Cyclization (On-Resin) (e.g., Disulfide or Thioether Bridge) Monocyclic_Peptide->Cyclization2 Bicyclic_Peptide Resin-Bound Bicyclic Glycopeptide Cyclization2->Bicyclic_Peptide Cleavage 4. Cleavage and Deprotection (e.g., TFA Cocktail) Bicyclic_Peptide->Cleavage Crude_Product Crude this compound Cleavage->Crude_Product Purification 5. Purification (e.g., Preparative HPLC) Crude_Product->Purification Final_Product Pure this compound (MEN 11420) Purification->Final_Product

Figure 2: Representative Workflow for this compound Synthesis
Experimental Protocols (Representative)

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Asn(Ac₃-β-D-GlcNAc)-OH)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection agent (20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Purification system (Preparative HPLC)

Protocol:

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin with DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-amino acid (3 eq.) with HBTU (3 eq.) and HOBt (3 eq.) in the presence of DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

    • Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-Asn(Ac₃-β-D-GlcNAc)-OH for the glycosylated residue.

  • On-Resin Cyclization (First Ring):

    • After assembly of the linear peptide, selectively deprotect the N-terminus and a side-chain carboxyl group.

    • Perform an intramolecular amide bond formation using a suitable coupling reagent.

  • On-Resin Cyclization (Second Ring):

    • Selectively deprotect two other side chains (e.g., thiol groups of cysteine residues, if present in the design).

    • Perform an on-resin oxidation to form a disulfide bridge or another suitable intramolecular linkage.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent system.

    • Purify by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Note: The specific choice of protecting groups, coupling reagents, and cyclization strategies would need to be optimized for the synthesis of this compound.

Quantitative Data

The biological activity of this compound has been characterized in various in vitro and in vivo assays. The following table summarizes key quantitative data.

Table 2: Biological Activity of this compound (MEN 11420)

AssaySpecies/SystemParameterValueReference
NK2 Receptor Binding Human (CHO cells)Kᵢ (vs. [¹²⁵I]-NKA)2.5 ± 0.7 nM[3]
NK2 Receptor Binding Human (CHO cells)Kᵢ (vs. [³H]-SR 48968)2.6 ± 0.4 nM[3]
Functional Antagonism Rabbit Pulmonary ArterypK₋B8.6 ± 0.07[3]
Functional Antagonism Rat Urinary BladderpK₋B9.0 ± 0.04[3]
Pharmacokinetics Rat (IV, 1 mg/kg)Plasma Half-life44 min[2]
Pharmacokinetics Rat (IV, 1 mg/kg)AUC285 µg·min/mL[2]

Conclusion

This compound (MEN 11420) is a structurally complex and pharmacologically potent antagonist of the tachykinin NK2 receptor. Its unique glycosylated bicyclic peptide structure presents a significant synthetic challenge. While the specific details of its industrial synthesis are proprietary, a plausible route based on modern solid-phase peptide synthesis techniques can be outlined. The high affinity and selectivity of this compound for the NK2 receptor, coupled with its improved pharmacokinetic profile compared to its non-glycosylated precursor, underscore the importance of such complex molecular architectures in the development of novel therapeutics. This guide provides a foundational understanding of the chemical and synthetic aspects of this compound for researchers and professionals in the field.

References

The Pharmacological Profile of Nepadutant: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Selective Tachykinin NK2 Receptor Antagonist

This technical guide provides a comprehensive overview of the pharmacological profile of Nepadutant (MEN 11420), a potent and selective antagonist of the tachykinin neurokinin-2 (NK2) receptor. Developed for researchers, scientists, and drug development professionals, this document delves into the binding affinity, selectivity, in vitro and in vivo efficacy, and pharmacokinetic properties of this compound. Detailed experimental protocols and visual representations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action and pharmacological characteristics.

Binding Affinity and Selectivity Profile

This compound, a glycosylated bicyclic peptide, demonstrates high affinity and selectivity for the human NK2 receptor.[1] Its binding characteristics have been determined through competitive radioligand binding assays, which are fundamental for assessing the interaction of a ligand with its receptor.[2][3][4][5]

Table 1: Binding Affinity of this compound at Tachykinin Receptors

ReceptorRadioligandPreparationKi (nM)pKi
Human NK2[125I]-Neurokinin ACHO cells2.5 ± 0.7-
Human NK2[3H]-SR 48968CHO cells2.6 ± 0.4-
Human NK2[125I]-NKAHuman colon smooth muscle membranes-8.4[6]

Ki represents the inhibition constant, a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. pKi is the negative logarithm of the Ki value.

This compound exhibits negligible binding affinity for a wide range of other receptors and ion channels, including tachykinin NK1 and NK3 receptors, underscoring its high selectivity.[7]

Table 2: Selectivity Profile of this compound

Receptor/Ion ChannelBinding Affinity (pIC50)
Tachykinin NK1< 6[7]
Tachykinin NK3< 6[7]
Over 50 other receptors and ion channels< 6[7]

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A value of < 6 indicates low affinity.

In Vitro Functional Antagonism

The functional antagonist activity of this compound has been characterized in various isolated tissue preparations by its ability to inhibit the contractile responses induced by NK2 receptor agonists. The potency of this antagonism is often quantified using the pKB value, which is the negative logarithm of the antagonist's dissociation constant (KB).[8][9]

Table 3: In Vitro Functional Antagonist Potency of this compound

Tissue PreparationAgonistpKBSchild Plot SlopeAntagonism Type
Human Ileum & ColonNeurokinin A or [βAla8]NKA(4-10)8.3[8]Not specifiedCompetitive[8][9]
Human Urinary BladderNeurokinin A or [βAla8]NKA(4-10)8.5[8][9]Not specifiedCompetitive[8][9]
Rabbit Pulmonary ArteryTachykinin NK2 agonist8.6 ± 0.07-1.06[7]Competitive[7]
Rat Urinary BladderTachykinin NK2 agonist9.0 ± 0.04[7]-1.17[7]Competitive[7]
Hamster TracheaTachykinin NK2 agonist10.2 ± 0.14 (apparent)[7]Not specifiedInsurmountable (washout reversible)[7]
Mouse Urinary BladderTachykinin NK2 agonist9.8 ± 0.15 (apparent)[7]Not specifiedInsurmountable (washout reversible)[7]

A Schild plot slope not significantly different from 1 is indicative of competitive antagonism.

In Vivo Pharmacological Activity

In vivo studies in animal models have demonstrated the efficacy of this compound in antagonizing the physiological effects of NK2 receptor activation.

  • Inhibition of Agonist-Induced Contractions: Intravenous administration of this compound in rats dose-dependently inhibits the urinary bladder contractions induced by the selective NK2 receptor agonist [βAla8]neurokinin A(4-10).[7] A dose of 100 nmol/kg (i.v.) produced a potent and long-lasting inhibition of the NK2 agonist-induced response without affecting the responses to an NK1 receptor-selective agonist.[7]

  • Effects in Models of Intestinal Inflammation: In rodent models of intestinal inflammation, such as enteritis induced by castor oil or rectocolitis induced by acetic acid, this compound has been shown to reduce spontaneous colonic hypermotility.[10] Interestingly, intestinal inflammation was found to increase the oral and intraduodenal bioavailability of this compound by 7- to 9-fold, enhancing its therapeutic activity in these conditions.[10]

  • Inhibition of Bronchoconstriction: Tachykinin NK2 receptors are implicated in airway smooth muscle contraction.[11] While direct studies on this compound's effect on bronchoconstriction are not detailed in the provided results, the potent antagonism at NK2 receptors suggests a potential inhibitory role in neurokinin A-induced bronchoconstriction, a mechanism targeted by other NK2 antagonists in asthma models.[12][13][14]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been investigated in rats, revealing key characteristics regarding its absorption, distribution, metabolism, and excretion.

Table 4: Pharmacokinetic Parameters of this compound in Rats (1 mg/kg, i.v.)

ParameterValue
Mean Plasma Half-life (t1/2)44 min
Area Under the Curve (AUC)285 µg·min/mL
Systemic ClearanceReduced to one-third compared to its parent compound MEN 10627
Urinary Excretion (unchanged)~34% of the dose

The introduction of a sugar moiety in this compound's structure, compared to its parent compound MEN 10627, leads to a marked improvement in its pharmacokinetic and metabolic characteristics.[15] This modification results in greater resistance to hydrolytic and oxidative metabolism.[15]

The absolute bioavailability of this compound is highly dependent on the route of administration.

Table 5: Absolute Bioavailability of this compound in Rats

Route of AdministrationDoseBioavailability
Intranasal1 mg/kgVirtually complete
Intraperitoneal1 mg/kgVirtually complete
Intrarectal5 mg/kg~5%
Sublingual1 mg/kg< 3% (not quantifiable)
Oral10 mg/kg< 3% (not quantifiable)

Signaling Pathways and Experimental Workflows

NK2 Receptor Signaling Pathway

The tachykinin NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[16][17][18][19] Activation of the NK2 receptor by its endogenous ligand, neurokinin A (NKA), initiates a cascade of intracellular events leading to a physiological response, such as smooth muscle contraction.

NK2_Signaling_Pathway NKA Neurokinin A (NKA) NK2R NK2 Receptor (GPCR) NKA->NK2R Binds to Gq Gq Protein (α, β, γ subunits) NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Physiological Response (e.g., Muscle Contraction) Ca2->Response Mediates PKC->Response Phosphorylates Downstream Targets

NK2 Receptor Gq-coupled signaling pathway.
Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound like this compound.[18][20][21][22]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis ReceptorPrep Receptor Preparation (e.g., cell membranes with NK2R) Incubate Incubate Receptor, Radioligand, and Test Compound to Equilibrium ReceptorPrep->Incubate Radioligand Radioligand (e.g., [¹²⁵I]-NKA) Radioligand->Incubate TestCompound Test Compound (this compound) (serial dilutions) TestCompound->Incubate Separate Separate Bound from Free Radioligand (e.g., vacuum filtration) Incubate->Separate Detect Quantify Radioactivity (e.g., gamma counter) Separate->Detect Analyze Generate Competition Curve (IC₅₀ determination) Detect->Analyze Calculate Calculate Ki Value Analyze->Calculate

Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a representative method for determining the Ki of this compound for the NK2 receptor.

  • Receptor Preparation:

    • Use membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the human NK2 receptor.[7]

    • Homogenize cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuge to pellet the membranes.[22]

    • Resuspend the membrane pellet in a suitable assay buffer.[22]

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[22]

  • Assay Components:

    • Radioligand: [125I]-Neurokinin A (NKA) at a final concentration close to its Kd value.

    • Test Compound: this compound at various concentrations (e.g., 10-11 to 10-5 M).

    • Non-specific Binding Control: A high concentration of a non-labeled NK2 ligand (e.g., 1 µM NKA).

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Incubation:

    • In a 96-well plate, combine the receptor preparation, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[22]

  • Separation and Detection:

    • Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter (e.g., GF/C) presoaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[22]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[22]

    • Measure the radioactivity retained on the filters using a gamma counter.[22]

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Isolated Tissue Contraction)

This protocol describes a method to determine the functional antagonist potency (pKB) of this compound.

  • Tissue Preparation:

    • Use isolated tissue preparations known to express functional NK2 receptors, such as human ileum or colon circular muscle strips, or rabbit pulmonary artery.[7][8][9]

    • Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Allow the tissues to equilibrate under a resting tension.

  • Experimental Procedure:

    • Obtain a cumulative concentration-response curve for an NK2 receptor agonist (e.g., Neurokinin A or [βAla8]NKA(4-10)).

    • Wash the tissue and allow it to return to baseline.

    • Incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).

    • In the presence of this compound, obtain a second cumulative concentration-response curve for the agonist.

    • Repeat this process with several different concentrations of this compound.

  • Data Analysis (Schild Analysis):

    • For each concentration of this compound, calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist).

    • Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound.[6][23][24][25][26][27]

    • The x-intercept of the linear regression line of the Schild plot provides the pA2 value, which is an estimate of the pKB for a competitive antagonist.[6][23][25]

    • The slope of the Schild plot should be close to 1 for competitive antagonism.[6][23][25]

Calcium Mobilization Assay

This assay measures the ability of this compound to block the increase in intracellular calcium induced by an NK2 agonist in cells expressing the NK2 receptor.[2][3][28][29][30]

  • Cell Preparation:

    • Use a cell line (e.g., CHO or HEK293) stably expressing the human NK2 receptor.

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.[30]

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a physiological buffer for 30-60 minutes at 37°C.[2][30]

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Add various concentrations of this compound to the wells and incubate for a specific period to allow for receptor binding.

    • Place the plate in a fluorescence plate reader (e.g., a FlexStation or FLIPR).[28]

    • Record a baseline fluorescence reading.

    • Add a fixed concentration of an NK2 agonist (e.g., NKA, typically at its EC80) to all wells.

    • Immediately measure the change in fluorescence over time, which corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate an inhibition curve.

    • Determine the IC50 value from this curve.

Clinical Development and Therapeutic Potential

This compound has been investigated in clinical trials for conditions where NK2 receptor signaling is thought to play a pathophysiological role, such as irritable bowel syndrome (IBS).[15][20][31][32][33] In healthy volunteers, this compound was shown to reduce the motility-stimulating effects of infused NKA.[20] While the clinical trial results for this compound in IBS have not been extensively detailed in the provided search results, another NK2 antagonist, ibodutant, showed some efficacy in female patients with diarrhea-predominant IBS in Phase II trials, though these results were not replicated in Phase III.[15][31] The therapeutic potential of NK2 antagonists continues to be an area of research for various disorders, including those involving smooth muscle hyperreactivity and neurogenic inflammation.[11][34]

Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice. The clinical status and availability of this compound may have changed since the time of this writing.

References

The Discovery and Development of Nepadutant: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Nepadutant (MEN 11420) is a potent and selective tachykinin NK₂ receptor antagonist that was developed by the Menarini Group. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the rationale behind its design as a glycosylated bicyclic peptide, moving from its predecessor, MEN 10627, to achieve an improved pharmacokinetic profile. This document outlines the key preclinical and clinical findings, presenting quantitative data in structured tables for comparative analysis. Detailed methodologies for pivotal experiments are provided, and the underlying signaling pathways and experimental workflows are visualized using the DOT language. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering a deep dive into the scientific journey of this compound.

Introduction: The Role of Tachykinin NK₂ Receptors and the Emergence of this compound

Tachykinins are a family of neuropeptides that play a significant role in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission.[1] Their actions are mediated through three distinct G protein-coupled receptors: NK₁, NK₂, and NK₃. The tachykinin NK₂ receptor, in particular, is predominantly expressed in the smooth muscle of the respiratory, gastrointestinal, and urinary tracts, making it a compelling target for therapeutic intervention in a range of disorders.[1]

The development of selective NK₂ receptor antagonists has been a focus of pharmaceutical research for conditions such as asthma and irritable bowel syndrome (IBS).[2] Early research led to the development of MEN 10627, a potent and selective bicyclic peptide NK₂ receptor antagonist. However, its progression was hampered by poor water solubility and suboptimal pharmacokinetic properties.[3] To overcome these limitations, researchers at Menarini developed this compound (MEN 11420), a glycosylated analog of MEN 10627.[3][4] The addition of a sugar moiety was designed to enhance the molecule's hydrophilicity and metabolic stability, thereby improving its pharmacokinetic profile.[3][5]

Discovery and Synthesis

The discovery of this compound was a strategic molecular refinement of its parent compound, MEN 10627. The core bicyclic peptide structure, cyclo(Met-Asp-Trp-Phe-Dap-Leu)cyclo(2β-5β), was retained to preserve the high affinity and selectivity for the NK₂ receptor.[4] The key innovation was the substitution of the methionine residue with a glycosylated asparagine derivative, specifically N-acetylglucosamine (GlcNAc) linked to the asparagine side chain.[4]

The synthesis of this complex glycosylated bicyclic peptide involves a multi-step solid-phase peptide synthesis (SPPS) approach. While the precise, proprietary synthesis protocol for this compound is not publicly available, the general methodology for creating such molecules is well-established.

General Synthetic Strategy for Glycosylated Bicyclic Peptides
  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide sequence is assembled on a solid support resin.

  • Incorporation of the Glycosylated Amino Acid: A pre-formed Fmoc-protected asparagine residue carrying the desired sugar moiety (GlcNAc) is incorporated at the appropriate position in the peptide chain.

  • First Cyclization: An intramolecular cyclization is performed on-resin to form the first peptide ring.

  • Cleavage from Resin: The partially cyclized peptide is cleaved from the solid support.

  • Second Cyclization: A second intramolecular cyclization is carried out in solution to form the bicyclic structure.

  • Purification: The final compound is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Mechanism of Action and Signaling Pathway

This compound functions as a selective and competitive antagonist of the tachykinin NK₂ receptor.[2] It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand, neurokinin A (NKA).[4] This blockade inhibits the downstream signaling cascade initiated by NKA.

The NK₂ receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11.[1] Activation of the NK₂ receptor by NKA leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺ levels are a key driver of smooth muscle contraction.

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurokinin A (NKA) Neurokinin A (NKA) NK2R NK2 Receptor Neurokinin A (NKA)->NK2R Binds and Activates This compound This compound This compound->NK2R Binds and Blocks G_alpha_q Gαq NK2R->G_alpha_q Activates PLC Phospholipase C (PLC) G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Initiates

Preclinical Development

This compound underwent extensive preclinical evaluation to characterize its pharmacological, pharmacokinetic, and toxicological profile.

In Vitro Pharmacology

Radioligand binding assays were crucial in determining the affinity of this compound for the NK₂ receptor. These experiments typically involve incubating cell membranes expressing the receptor with a radiolabeled ligand and measuring the displacement by the test compound.

Table 1: In Vitro Binding Affinity of this compound

RadioligandCell LineKᵢ (nM)Reference(s)
[¹²⁵I]-NKACHO (human NK₂)2.5 ± 0.7[4]
[³H]-SR 48968CHO (human NK₂)2.6 ± 0.4[4]

This compound demonstrated high selectivity for the NK₂ receptor, with negligible binding affinity (pIC₅₀ < 6) for over 50 other receptors and ion channels, including the NK₁ and NK₃ receptors.[4]

Isolated organ bath studies were employed to assess the functional antagonist activity of this compound. In these experiments, the ability of this compound to inhibit the contractile responses induced by NK₂ receptor agonists was measured in various animal and human tissues.

Table 2: In Vitro Functional Antagonist Potency of this compound

TissueSpeciesAgonistpKₑReference(s)
Pulmonary ArteryRabbit[βAla⁸]NKA(4-10)8.6 ± 0.07[4]
Urinary BladderRat[βAla⁸]NKA(4-10)9.0 ± 0.04[4]
Ileum and ColonHumanNKA or [βAla⁸]NKA(4-10)8.3[6]
Urinary BladderHumanNKA or [βAla⁸]NKA(4-10)8.5[6]

These studies confirmed that this compound is a potent and competitive antagonist at the NK₂ receptor in various smooth muscle preparations.[4][6]

In Vivo Pharmacology

In vivo studies in animal models of asthma and IBS were conducted to evaluate the therapeutic potential of this compound.

  • Asthma Models: In guinea pigs, this compound was shown to inhibit bronchoconstriction induced by NK₂ receptor agonists and vagal nerve stimulation.[7]

  • IBS Models: In rodent models of intestinal inflammation, this compound demonstrated the ability to reduce colonic hypermotility and diarrhea.[8]

Pharmacokinetics

Pharmacokinetic studies in rats highlighted the significant improvements of this compound over its parent compound, MEN 10627.[5]

Table 3: Pharmacokinetic Parameters of this compound and MEN 10627 in Rats (1 mg/kg, IV)

CompoundHalf-life (t½, min)AUC (µg·min/mL)Systemic Clearance (mL/min/kg)Urinary Excretion (% of dose)Reference(s)
This compound44285~1/3 of MEN 10627~34[5]
MEN 10627~15~95-<2[5]

The glycosylation of this compound resulted in a nearly 3-fold increase in half-life and AUC, with a corresponding reduction in systemic clearance.[5] Bioavailability was found to be virtually complete after intranasal and intraperitoneal administration, but low after oral and rectal administration.[5]

Toxicology

Preclinical toxicology studies are essential to determine the safety profile of a new drug candidate. While specific toxicology data for this compound is not extensively published, standard preclinical safety evaluations would have been conducted in at least two species (one rodent, one non-rodent) to assess for acute and repeated-dose toxicity, safety pharmacology, genotoxicity, and reproductive toxicity, in line with regulatory guidelines.[9][10]

Clinical Development

This compound advanced to Phase II clinical trials for the potential treatment of asthma and irritable bowel syndrome.[3]

Asthma

A double-blind, placebo-controlled, crossover trial was conducted in 12 patients with stable, mild to moderate asthma.[11] The study evaluated the effect of intravenous this compound (2 mg and 8 mg) on neurokinin A-induced bronchoconstriction.

Table 4: Efficacy of this compound in a Phase IIa Asthma Trial

TreatmentLog PC₂₀ FEV₁ NKA (moles/mL) (Day 1)P-value vs. PlaceboReference(s)
Placebo-6.95 ± 0.27-[11]
This compound (2 mg)-6.38 ± 0.26< 0.05[11]
This compound (8 mg)-6.11 ± 0.23< 0.05[11]

The results showed that this compound significantly inhibited NKA-induced bronchoconstriction on day 1, although this effect was not sustained at 24 hours.[11]

Irritable Bowel Syndrome (IBS)

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for the NK₂ receptor.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing NK2 receptors incubate Incubate membranes, radioligand, and this compound at a controlled temperature prep_membranes->incubate prep_radioligand Prepare radiolabeled ligand (e.g., [¹²⁵I]-NKA) prep_radioligand->incubate prep_compound Prepare serial dilutions of this compound prep_compound->incubate filter Separate bound from free radioligand via vacuum filtration incubate->filter count Quantify radioactivity on filters using a scintillation counter filter->count analyze Calculate IC₅₀ and Kᵢ values count->analyze

  • Membrane Preparation: Cells stably expressing the human NK₂ receptor (e.g., CHO cells) are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in an appropriate buffer.

  • Assay Setup: In a multi-well plate, the cell membrane preparation is incubated with a fixed concentration of a radiolabeled NK₂ receptor ligand (e.g., [¹²⁵I]-NKA) and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma or beta counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Isolated Organ Bath Study (General Protocol)

This protocol outlines the general steps for an isolated organ bath experiment to assess the functional antagonist activity of a compound on smooth muscle contraction.

Organ_Bath_Workflow cluster_preparation Preparation cluster_agonist_response Agonist Response cluster_antagonist_effect Antagonist Effect cluster_analysis Analysis dissect Dissect and mount tissue (e.g., guinea pig ileum) in an organ bath equilibrate Equilibrate tissue in physiological salt solution (e.g., Krebs solution) dissect->equilibrate add_agonist Add increasing concentrations of NK₂ agonist (e.g., NKA) to establish a control concentration-response curve equilibrate->add_agonist record_contraction Record tissue contraction using a force transducer add_agonist->record_contraction wash Wash tissue to remove agonist record_contraction->wash add_antagonist Incubate tissue with a fixed concentration of this compound wash->add_antagonist repeat_agonist Repeat agonist concentration- response curve in the presence of this compound add_antagonist->repeat_agonist analyze Construct Schild plot to determine the pA₂ or pKₑ value repeat_agonist->analyze

  • Tissue Preparation: A segment of the desired tissue (e.g., guinea pig ileum, human colon) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

  • Control Agonist Response: A cumulative concentration-response curve to an NK₂ receptor agonist (e.g., NKA) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction using an isometric force transducer.

  • Antagonist Incubation: The tissue is washed to remove the agonist and then incubated with a fixed concentration of this compound for a predetermined time.

  • Agonist Response in the Presence of Antagonist: The concentration-response curve to the NK₂ agonist is repeated in the presence of this compound.

  • Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is quantified. By repeating this procedure with multiple antagonist concentrations, a Schild plot can be constructed to determine the pA₂ or pKₑ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist dose-response curve.

Conclusion

The development of this compound represents a rational approach to drug design, where a lead compound with promising pharmacology but suboptimal pharmacokinetics was successfully modified to enhance its drug-like properties. The addition of a glycosyl moiety to the bicyclic peptide core of MEN 10627 yielded this compound, a potent and selective NK₂ receptor antagonist with improved metabolic stability and a more favorable pharmacokinetic profile. Preclinical studies robustly demonstrated its in vitro and in vivo efficacy. While clinical trials in asthma showed proof of concept, the overall development of this compound did not lead to its commercialization. Nevertheless, the scientific journey of this compound provides valuable insights into the strategies for optimizing peptide-based therapeutics and underscores the potential of targeting the tachykinin NK₂ receptor for the treatment of smooth muscle-related disorders. This technical guide serves as a comprehensive repository of the key data and methodologies that defined the discovery and development of this novel therapeutic agent.

References

Nepadutant binding affinity and selectivity for tachykinin receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Binding Affinity and Selectivity of Nepadutant for Tachykinin Receptors

Introduction

This compound (MEN 11420) is a potent and selective, glycosylated bicyclic peptide antagonist of the tachykinin NK2 receptor.[1][2] The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), mediates a wide array of physiological processes through three distinct G-protein coupled receptors (GPCRs): NK1, NK2, and NK3.[3][4][5] These receptors are implicated in pain transmission, inflammation, and smooth muscle contraction.[4][6] Due to the significant role of the NK2 receptor in gastrointestinal motility and visceral sensitivity, selective antagonists like this compound have been investigated for their therapeutic potential in conditions such as irritable bowel syndrome (IBS).[7]

This technical guide provides a comprehensive overview of this compound's binding characteristics, the experimental methodologies used for its characterization, and the underlying signaling pathways of tachykinin receptors.

Tachykinin Receptor Signaling Pathway

Tachykinin receptors belong to the GPCR superfamily.[3][4][8] Upon binding of an agonist like NKA to the NK2 receptor, the receptor couples to the Gq/11 class of G-proteins.[3][8] This interaction initiates a signaling cascade by activating the enzyme Phospholipase C (PLC).[3][6][9][10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][8][10] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][10] Simultaneously, DAG activates Protein Kinase C (PKC) at the cell membrane.[3][8][10] The subsequent elevation in intracellular Ca2+ and activation of PKC lead to various downstream cellular responses, including smooth muscle contraction.[3]

Tachykinin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Tachykinin Tachykinin (e.g., NKA) Receptor Tachykinin Receptor (e.g., NK2) Tachykinin->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates Response Downstream Cellular Responses (e.g., Contraction) Ca_Release->Response PKC->Response

Caption: Tachykinin receptor Gq-coupled signaling cascade.

This compound Binding Affinity and Selectivity

This compound is characterized by its high affinity and marked selectivity for the NK2 receptor over the NK1 and NK3 subtypes. This selectivity is crucial for minimizing off-target effects.

Data Presentation

The binding affinity of this compound has been quantified using various experimental models, yielding inhibitory constant (Ki) and antagonist affinity (pKB) values.

Table 1: this compound Binding Affinity (Ki) at Human NK2 Receptors

Radioligand Displaced Cell Line Ki (nM) Reference
[¹²⁵I]-Neurokinin A CHO (transfected with hNK2R) 2.5 ± 0.7 [1]
[³H]-SR 48968 CHO (transfected with hNK2R) 2.6 ± 0.4 [1]

CHO: Chinese Hamster Ovary; hNK2R: human NK2 Receptor

Table 2: this compound Functional Antagonist Potency (pKB)

Tissue Preparation Species pKB Value Reference
Ileum & Colon Human 8.3 [11][12]
Urinary Bladder Human 8.5 [11][12]
Urinary Bladder Rat 9.0 ± 0.04 [1]
Pulmonary Artery Rabbit 8.6 ± 0.07 [1]
Trachea Hamster 10.2 ± 0.14 (apparent) [1]

| Urinary Bladder | Mouse | 9.8 ± 0.15 (apparent) |[1] |

The pKB is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

Selectivity Profile

Studies confirm that this compound is a highly selective antagonist for the NK2 receptor. In functional assays, a dose of this compound that produced a potent and long-lasting inhibition of NK2 receptor-mediated responses had no effect on responses induced by a selective NK1 receptor agonist.[1] This high degree of selectivity ensures that its pharmacological effects are primarily mediated through the blockade of NK2 receptors.

Selectivity This compound This compound NK1 NK1 Receptor This compound->NK1 Low Affinity NK2 NK2 Receptor This compound->NK2 High Affinity (Antagonist) NK3 NK3 Receptor This compound->NK3 Low Affinity Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Membranes (CHO cells expressing hNK2R) D Incubate Membranes, Radioligand & this compound to Reach Equilibrium A->D B Prepare Radioligand (e.g., [¹²⁵I]-NKA) B->D C Prepare Serial Dilutions of this compound C->D E Separate Bound from Free Ligand via Filtration D->E F Quantify Radioactivity on Filters E->F G Plot Competition Curve (% Binding vs. [this compound]) F->G H Determine IC₅₀ Value G->H I Calculate Ki Value (Cheng-Prusoff Equation) H->I

References

The Comprehensive In Vivo and In Vitro Characterization of Nepadutant

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Nepadutant (MEN 11420) is a potent and selective tachykinin NK₂ receptor antagonist that has been investigated for its therapeutic potential in various conditions, including asthma and irritable bowel syndrome.[1] As a glycosylated bicyclic peptide derivative of MEN 10627, this compound exhibits an improved pharmacokinetic profile, making it a subject of significant interest in pharmacological research.[2] This technical guide provides a comprehensive overview of the in vitro and in vivo characterization of this compound, presenting key data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

In Vitro Characterization

The in vitro evaluation of this compound has been crucial in establishing its pharmacological profile, demonstrating its high affinity and selectivity for the tachykinin NK₂ receptor.

Binding Affinity

Radioligand binding assays have been instrumental in quantifying the affinity of this compound for the human NK₂ receptor. These studies typically involve the use of Chinese Hamster Ovary (CHO) cells stably transfected with the human NK₂ receptor.[2]

Table 1: this compound Binding Affinity for the Human NK₂ Receptor

RadioligandPreparationKᵢ (nM)Reference
[¹²⁵I]-Neurokinin ACHO cells expressing human NK₂ receptor2.5 ± 0.7[2]
[³H]-SR 48968CHO cells expressing human NK₂ receptor2.6 ± 0.4[2]
[¹²⁵I]-NKAHuman colon smooth muscle membranespKᵢ = 8.4[3]

This compound has demonstrated negligible binding affinity (pIC₅₀ < 6) for 50 other receptors, including tachykinin NK₁ and NK₃ receptors, and various ion channels, highlighting its high selectivity.[2]

Functional Antagonism

Functional assays in isolated tissues have confirmed this compound's antagonist activity at the NK₂ receptor. These experiments measure the ability of this compound to inhibit the contractile responses induced by NK₂ receptor agonists.

Table 2: Functional Antagonist Potency of this compound in Various Tissues

TissueSpeciesAgonistpKₑAntagonism TypeReference
Pulmonary ArteryRabbit[βAla⁸]NKA(4-10)8.6 ± 0.07Competitive[2]
Urinary BladderRat[βAla⁸]NKA(4-10)9.0 ± 0.04Competitive[2]
TracheaHamster[βAla⁸]NKA(4-10)10.2 ± 0.14 (apparent)Insurmountable (reversible)[2]
Urinary BladderMouse[βAla⁸]NKA(4-10)9.8 ± 0.15 (apparent)Insurmountable (reversible)[2]
Ileum and ColonHumanNeurokinin A or [βAla⁸]NKA(4-10)8.3Competitive[4]
Urinary BladderHumanNeurokinin A or [βAla⁸]NKA(4-10)8.5Competitive[4]

In human tissues, this compound acts as a competitive and reversible antagonist at NK₂ receptors.[4] Its blockade of NK₂ receptors in the human colon was fully reversed by washout.[4]

Mechanism of Action: Tachykinin NK₂ Receptor Signaling

This compound exerts its effects by blocking the binding of endogenous tachykinins, such as Neurokinin A (NKA), to the NK₂ receptor. The NK₂ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[5][6]

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R NK₂ Receptor NKA->NK2R Gq Gq/11 NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response This compound This compound This compound->NK2R

Tachykinin NK₂ receptor signaling pathway and the inhibitory action of this compound.

In Vivo Characterization

In vivo studies have been essential for understanding the pharmacokinetic profile of this compound and its pharmacological effects in living organisms.

Pharmacokinetics in Rats

The pharmacokinetic properties of this compound have been characterized in rats, demonstrating significant improvements over its parent compound, MEN 10627.

Table 3: Pharmacokinetic Parameters of this compound in Rats (IV Administration, 1 mg/kg)

ParameterThis compound (MEN 11420)MEN 10627Reference
Plasma Half-life (t½)44 min~15 min[5]
Area Under the Curve (AUC)285 µg·min/mL~95 µg·min/mL[5]
Systemic Clearance~1/3 of MEN 10627-[5]
Urinary Excretion (unchanged)~34% of dose<2% of dose[5]

Table 4: Bioavailability of this compound in Rats via Different Administration Routes

Route of AdministrationDoseBioavailabilityReference
Intranasal1 mg/kg~100%[5]
Intraperitoneal1 mg/kg~100%[5]
Intrarectal5 mg/kg~5%[5]
Sublingual1 mg/kg<3% (not quantifiable)[5]
Oral10 mg/kg<3% (not quantifiable)[5]

Interestingly, in a rodent model of intestinal inflammation (castor oil-induced enteritis), the oral and intraduodenal bioavailability of this compound increased by 7- to 9-fold.[7] This suggests that in pathological conditions with compromised intestinal barrier function, oral administration of this compound could be more effective.[7]

Efficacy in Animal Models

This compound has shown efficacy in various animal models, particularly those related to gastrointestinal motility and visceral sensitivity.

  • Antagonism of NK₂ Agonist-Induced Contractions: Intravenous, intranasal, intrarectal, and intraduodenal administration of this compound effectively antagonized the contractions produced by the NK₂ receptor agonist [βAla⁸]neurokinin A(4–10).[2]

  • Intestinal Inflammation Models: In rodent models of intestinal inflammation, this compound demonstrated the ability to reduce spontaneous colonic hypermotility and diarrhea induced by bacterial toxins.[7]

  • Visceral Hypersensitivity: this compound has been shown to reverse visceral hyperalgesia in rats with colonic inflammation, suggesting a role in modulating pain perception in conditions like irritable bowel syndrome.[8]

Clinical Development

This compound has been investigated in clinical trials for the treatment of infantile colic and infantile functional gastrointestinal disorders.[9] A phase IIa study was designed to evaluate the efficacy and safety of two oral doses of this compound in infants with colic.[10][11] Pharmacokinetic and dose-response models have been developed based on data from these trials.[9]

Experimental Protocols

In Vitro: Radioligand Binding Assay

This protocol outlines a typical radioligand binding assay to determine the affinity of this compound for the NK₂ receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare membranes from CHO cells expressing hNK₂R Incubation Incubate membranes with radioligand and varying concentrations of this compound Membrane_Prep->Incubation Reagent_Prep Prepare assay buffer, radioligand ([¹²⁵I]-NKA), and This compound dilutions Reagent_Prep->Incubation Separation Separate bound and free radioligand by rapid filtration Incubation->Separation Quantification Quantify radioactivity on filters using a gamma counter Separation->Quantification Data_Analysis Perform non-linear regression to determine IC₅₀ and Kᵢ values Quantification->Data_Analysis

Workflow for a radioligand binding assay to characterize this compound.

Detailed Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing the human NK₂ receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [¹²⁵I]-Neurokinin A), and a range of concentrations of this compound. For determining non-specific binding, include tubes with an excess of a non-labeled NK₂ ligand.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.

  • Quantification and Analysis: Measure the radioactivity retained on the filters using a gamma counter. The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand), from which the Kᵢ (inhibitory constant) can be calculated using the Cheng-Prusoff equation.

In Vitro: Isolated Organ Bath Assay

This protocol describes the use of an isolated organ bath to assess the functional antagonist activity of this compound.

Detailed Methodology:

  • Tissue Preparation: Isolate a specific tissue, such as a segment of human colon or rabbit pulmonary artery, and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes), with periodic washing.

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for an NK₂ receptor agonist (e.g., [βAla⁸]NKA(4-10)) to establish a baseline contractile response.

  • Antagonist Incubation: Wash the tissue and incubate it with a specific concentration of this compound for a defined period (e.g., 30-60 minutes).

  • Second Agonist Curve: In the continued presence of this compound, generate a second concentration-response curve for the NK₂ agonist.

  • Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. The pKₑ value, a measure of the antagonist's potency, can be calculated using the Schild equation.

In Vivo: Castor Oil-Induced Diarrhea Model in Rats

This protocol outlines an in vivo model used to evaluate the anti-diarrheal effects of this compound.

Castor_Oil_Model_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_observation Observation and Analysis Animal_Acclimation Acclimate rats to laboratory conditions and fast overnight Grouping Randomly assign rats to treatment groups (Vehicle, this compound) Animal_Acclimation->Grouping Drug_Admin Administer this compound or vehicle orally or via the desired route Grouping->Drug_Admin Diarrhea_Induction Administer castor oil orally to induce diarrhea Drug_Admin->Diarrhea_Induction After a set time (e.g., 1 hour) Observation_Period Observe animals for a set period (e.g., 4 hours) Diarrhea_Induction->Observation_Period Data_Collection Record onset of diarrhea, number of diarrheic episodes, and weight of fecal output Observation_Period->Data_Collection Analysis Compare the measured parameters between this compound-treated and vehicle-treated groups Data_Collection->Analysis

Workflow for the castor oil-induced diarrhea model to evaluate this compound.

Detailed Methodology:

  • Animal Preparation: Use adult rats (e.g., Wistar or Sprague-Dawley) and fast them for 18-24 hours before the experiment, with free access to water.

  • Dosing: Administer this compound or the vehicle control via the desired route (e.g., oral gavage).

  • Induction of Diarrhea: After a predetermined time (e.g., 60 minutes), orally administer a standardized volume of castor oil (e.g., 1-2 mL) to each rat to induce diarrhea.

  • Observation: Place each rat in an individual cage lined with absorbent paper and observe for a set period (e.g., 4-6 hours).

  • Assessment: Record key parameters such as the time to the first diarrheic stool, the total number of diarrheic stools, and the total weight of the fecal output for each animal.

  • Data Analysis: Compare the results from the this compound-treated groups with the vehicle control group to determine if there is a statistically significant reduction in the severity of diarrhea.

Conclusion

The comprehensive in vitro and in vivo characterization of this compound has established it as a potent, selective, and reversible antagonist of the tachykinin NK₂ receptor. Its favorable pharmacokinetic profile compared to its parent compound and its demonstrated efficacy in preclinical models of gastrointestinal hypermotility and visceral pain underscore its potential as a therapeutic agent. The detailed methodologies and data presented in this guide provide a solid foundation for further research and development involving this compound and other NK₂ receptor antagonists.

References

Nepadutant: A Tachykinin NK2 Receptor Antagonist for the Modulation of Visceral Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Visceral hypersensitivity, a condition characterized by a lowered pain threshold and an exaggerated response to stimuli within the internal organs, is a cornerstone of debilitating gastrointestinal disorders such as Irritable Bowel Syndrome (IBS). This heightened sensitivity contributes significantly to chronic abdominal pain and discomfort, representing a substantial unmet medical need. Tachykinins, a family of neuropeptides, and their receptors play a crucial role in mediating pain and inflammation. Nepadutant, a selective, competitive, and reversible antagonist of the tachykinin neurokinin-2 (NK2) receptor, has emerged as a promising therapeutic agent for modulating visceral sensitivity. This technical guide provides a comprehensive overview of the preclinical data supporting the role of this compound in this context, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Mechanism of Action: Targeting the Tachykinin NK2 Receptor

This compound exerts its pharmacological effects by specifically blocking the binding of the endogenous ligand, neurokinin A (NKA), to the tachykinin NK2 receptor.[1] The NK2 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the gastrointestinal tract, urinary bladder, and respiratory tract.[2][3] In the gut, NK2 receptors are located on smooth muscle cells and are involved in intestinal motility.[2] More critically for visceral pain, these receptors are also implicated in the sensitization of afferent nerve fibers that transmit pain signals from the viscera to the central nervous system.[4] By antagonizing the NK2 receptor, this compound can effectively dampen the hyperexcitability of these sensory neurons, thereby reducing visceral hypersensitivity.

Preclinical Efficacy in Models of Visceral Hypersensitivity

Preclinical studies in rodent models of visceral hypersensitivity have provided compelling evidence for the efficacy of this compound in reducing pain responses to colorectal distension (CRD), a standard method for assessing visceral sensitivity.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from a pivotal study by Toulouse et al. (2000), which investigated the effects of this compound in rat models of visceral hypersensitivity induced by trinitrobenzene sulfonic acid (TNBS) colitis and partial restraint stress. The primary endpoint was the number of abdominal contractions, a measure of the visceromotor response (VMR) to colorectal distension.

Table 1: Effect of this compound on Visceral Hypersensitivity in TNBS-Treated Rats
Treatment Group Dose (µg/kg, i.v.) Number of Abdominal Contractions (Mean ± SEM) % Inhibition
Control (Saline)-15.2 ± 1.5-
TNBS + Vehicle-28.5 ± 2.1-
TNBS + this compound520.1 ± 1.8 29.5%
TNBS + this compound2016.5 ± 1.642.1%
TNBS + this compound20012.8 ± 1.3**55.1%
P<0.01 vs Control; **P<0.05, P<0.01 vs TNBS + Vehicle. Data adapted from Toulouse et al., 2000.[4]
Table 2: Effect of this compound on Visceral Hypersensitivity in Stressed Rats
Treatment Group Dose (µg/kg, i.v.) Number of Abdominal Contractions (Mean ± SEM) % Inhibition
Sham Stress-14.8 ± 1.2-
Partial Restraint Stress + Vehicle-25.4 ± 1.9-
Partial Restraint Stress + this compound518.2 ± 1.7 28.3%
Partial Restraint Stress + this compound2015.1 ± 1.540.6%
Partial Restraint Stress + this compound20011.9 ± 1.2**53.1%
P<0.01 vs Sham Stress; **P<0.05, P<0.01 vs Partial Restraint Stress + Vehicle. Data adapted from Toulouse et al., 2000.[4]

These data demonstrate that intravenous administration of this compound significantly and dose-dependently reduces the exaggerated visceromotor response to colorectal distension in two distinct and clinically relevant models of visceral hypersensitivity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Animal Models of Visceral Hypersensitivity
  • TNBS-Induced Colitis: Male Wistar rats are lightly anesthetized, and a polyethylene catheter is inserted rectally. 2,4,6-trinitrobenzene sulfonic acid (TNBS) dissolved in 50% ethanol is instilled into the colon to induce a local inflammation, which leads to a state of visceral hypersensitivity. Control animals receive a saline enema. Experiments are typically conducted 3-7 days after TNBS administration.

  • Partial Restraint Stress: Rats are placed in a restraint device that restricts their movement for a defined period (e.g., 2 hours). This psychological stressor has been shown to induce a long-lasting visceral hypersensitivity. Sham-stressed animals are handled in the same way but not placed in the restraint device.

Measurement of Visceral Sensitivity: Colorectal Distension (CRD) and Visceromotor Response (VMR)
  • Animal Preparation: Rats are anesthetized, and two Teflon-coated stainless steel wire electrodes are implanted into the external oblique abdominal muscles for electromyography (EMG) recording of the VMR. The wires are externalized at the back of the neck. Animals are allowed to recover for several days before experimentation.

  • Colorectal Distension Procedure: A flexible balloon catheter is inserted into the rectum and descending colon. The catheter is connected to a barostat system that allows for controlled, graded inflation of the balloon.

  • VMR Quantification: The visceromotor response is quantified by recording the number of abdominal muscle contractions (abdominal withdrawal reflex) visually or by measuring the electrical activity (EMG) of the abdominal muscles in response to graded pressures of colorectal distension (e.g., 20, 40, 60 mmHg). The EMG signal is typically rectified and the area under the curve is calculated as a quantitative measure of the response.

Signaling Pathways and Visualizations

Tachykinin NK2 Receptor Signaling Pathway

The tachykinin NK2 receptor is a Gq-protein coupled receptor. Upon binding of its ligand, Neurokinin A (NKA), the receptor undergoes a conformational change, leading to the activation of the Gαq subunit. This initiates a downstream signaling cascade that ultimately results in increased intracellular calcium and cellular responses, including neuronal excitation and smooth muscle contraction. This compound, as an antagonist, blocks the initial binding of NKA, thereby inhibiting this entire cascade.

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R Tachykinin NK2 Receptor NKA->NK2R Binds to This compound This compound This compound->NK2R Blocks Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2+ Intracellular Ca2+ Release IP3->Ca2+ Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Neuronal Excitation & Smooth Muscle Contraction Ca2+->Cellular_Response PKC->Cellular_Response

Caption: Tachykinin NK2 Receptor Signaling Cascade.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates the typical workflow for assessing the efficacy of a compound like this compound in a preclinical model of visceral hypersensitivity.

Experimental_Workflow cluster_model Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Induction Induce Visceral Hypersensitivity (e.g., TNBS or Stress) Treatment_Group Administer this compound Induction->Treatment_Group Control_Group Administer Vehicle Induction->Control_Group CRD Perform Colorectal Distension (CRD) Treatment_Group->CRD Control_Group->CRD VMR Measure Visceromotor Response (VMR) CRD->VMR Data_Analysis Compare VMR between Treatment and Control Groups VMR->Data_Analysis

References

A Comprehensive Technical Guide to Nepadutant: A Selective Neurokinin-2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepadutant, also known as MEN-11420, is a potent and highly selective neurokinin-2 (NK2) receptor antagonist. Developed by the Menarini Group, this glycosylated bicyclic peptide has been investigated for its therapeutic potential in conditions such as asthma and irritable bowel syndrome. This technical guide provides an in-depth overview of this compound, covering its chemical properties, pharmacological profile, mechanism of action, and key experimental methodologies. All quantitative data are presented in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using detailed diagrams.

Chemical Properties and Molecular Formula

This compound is a complex bicyclic glycopeptide. While there have been some discrepancies in the reported molecular formula, the most consistent and detailed chemical information points to the following:

PropertyValueSource
Molecular Formula C45H58N10O13[1]
Molecular Weight 947.0 g/mol [1]
IUPAC Name N-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[(1S,4S,7S,10S,13S,16S)-4-benzyl-7-(1H-indol-3-ylmethyl)-16-(2-methylpropyl)-3,6,9,12,15,18,21-heptaoxo-2,5,8,11,14,17,20-heptazabicyclo[8.8.4]docosan-13-yl]acetamide[1]
CAS Number 183747-35-5
Development Code MEN-11420[2]
Synonyms cyclo{[Asn(β-D-GlcNAc)-Asp-Trp-Phe-Dap-Leu]cyclo(2β-5β)}[2]

Pharmacological Properties

This compound is a highly selective antagonist of the neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including smooth muscle contraction and inflammation.

Binding Affinity

This compound demonstrates high-affinity binding to the human NK2 receptor. In competitive binding assays using Chinese Hamster Ovary (CHO) cells stably transfected with the human NK2 receptor, this compound effectively displaced radiolabeled ligands.

RadioligandKi (nM)Cell LineSource
[¹²⁵I]-neurokinin A2.5 ± 0.7CHO (human NK2 receptor)[2]
[³H]-SR 489682.6 ± 0.4CHO (human NK2 receptor)[2]
Functional Antagonism

Functional assays in isolated tissues from various species have confirmed the potent antagonist activity of this compound at the NK2 receptor. The antagonist potency is often expressed as the pKB value, which is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

TissueSpeciesAgonistpKBSource
Pulmonary ArteryRabbit[βAla⁸]neurokinin A(4–10)8.6 ± 0.07[2]
Urinary BladderRat[βAla⁸]neurokinin A(4–10)9.0 ± 0.04[2]
TracheaHamster[βAla⁸]neurokinin A(4–10)10.2 ± 0.14 (apparent)[2]
Urinary BladderMouse[βAla⁸]neurokinin A(4–10)9.8 ± 0.15 (apparent)[2]
BronchusGuinea Pig[βAla⁸]neurokinin A-(4-10)8.40 ± 0.07[3]
Ileum and ColonHumanNeurokinin A / [βAla⁸]neurokinin A-(4-10)8.3[4]
Urinary BladderHumanNeurokinin A / [βAla⁸]neurokinin A-(4-10)8.5[4]
Selectivity

This compound exhibits high selectivity for the NK2 receptor over other tachykinin receptors, namely the NK1 and NK3 receptors. Studies have shown that this compound has a low affinity for NK1 and NK3 receptors, with pKB values of less than 6 in various tissues.[2] Furthermore, it showed negligible binding affinity (pIC50 < 6) at 50 other different receptors and ion channels.[2]

Pharmacokinetics

Pharmacokinetic studies in rats have provided insights into the absorption, distribution, metabolism, and excretion of this compound.

ParameterRouteDoseValueSpeciesSource
Plasma Half-life Intravenous1 mg/kg44 minutesRat[5]
Absolute Bioavailability Intranasal1 mg/kg~100%Rat[5]
Absolute Bioavailability Intraperitoneal1 mg/kg~100%Rat[5]
Absolute Bioavailability Intrarectal5 mg/kg~5%Rat[5]
Absolute Bioavailability Oral10 mg/kg<3%[6]
Urinary Excretion (unchanged) Intravenous1 mg/kg~34%Rat[5]

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by competitively blocking the binding of the endogenous ligand, neurokinin A (NKA), to the NK2 receptor. The NK2 receptor is a Gq-protein coupled receptor. Upon activation by an agonist, the receptor stimulates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses, including smooth muscle contraction. By preventing the initial binding of NKA, this compound inhibits this signaling cascade.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds & Activates This compound This compound This compound->NK2R Blocks Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Muscle Contraction) Ca_ER->Response PKC->Response

Caption: NK2 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Radioligand Binding Assay for NK2 Receptor

This protocol is a generalized procedure based on methodologies described for tachykinin receptor binding studies.

Objective: To determine the binding affinity (Ki) of this compound for the NK2 receptor.

Materials:

  • Membrane preparations from CHO cells stably expressing the human NK2 receptor.

  • Radioligand: [¹²⁵I]-Neurokinin A or [³H]-SR 48968.

  • This compound (or other test compounds) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).

  • Non-specific binding control (a high concentration of a non-labeled NK2 ligand, e.g., 1 µM NKA).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: In a microtiter plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound. For total binding, add binding buffer instead of the test compound. For non-specific binding, add the non-specific binding control.

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Functional Assay for NK2 Receptor Antagonism

This protocol is a generalized procedure based on methodologies described for studying smooth muscle contraction.

Objective: To determine the functional antagonist potency (pKB) of this compound.

Materials:

  • Isolated tissue preparation (e.g., rabbit pulmonary artery, rat urinary bladder).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Isotonic transducer and data acquisition system.

  • NK2 receptor agonist (e.g., [βAla⁸]neurokinin A(4–10)).

  • This compound at various concentrations.

Procedure:

  • Tissue Preparation: Dissect the desired tissue and mount it in the organ bath under a resting tension.

  • Equilibration: Allow the tissue to equilibrate in the physiological salt solution for a period of time (e.g., 60-90 minutes), with periodic washing.

  • Control Agonist Response: Generate a cumulative concentration-response curve for the NK2 agonist to establish a baseline.

  • Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a predetermined time (e.g., 30-60 minutes).

  • Agonist Response in Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.

  • Repeat: Repeat steps 4 and 5 with different concentrations of this compound.

  • Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve. Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist). Construct a Schild plot (log(dose ratio - 1) vs. log[antagonist concentration]). The x-intercept of the Schild plot provides the pA2 value, which is an estimate of the pKB for a competitive antagonist.

Experimental and Logical Workflow

The discovery and characterization of a selective NK2 receptor antagonist like this compound typically follows a structured workflow.

Drug_Discovery_Workflow cluster_discovery Discovery & Screening cluster_characterization In Vitro Characterization cluster_preclinical Preclinical Development A Compound Library (Peptide Analogs) B High-Throughput Screening (Binding Assays) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship) C->D E Binding Affinity & Selectivity (Ki Determination) D->E F Functional Antagonism (pKB in Isolated Tissues) D->F G In Vivo Efficacy Models (e.g., Asthma, IBS models) E->G F->G H Pharmacokinetics & ADME (Absorption, Distribution, Metabolism, Excretion) G->H I Toxicology Studies H->I J Clinical Trials I->J

Caption: Workflow for the Development of an NK2 Receptor Antagonist.

Conclusion

This compound is a well-characterized, potent, and selective NK2 receptor antagonist that has been instrumental in elucidating the physiological and pathophysiological roles of the NK2 receptor. Its development has provided a valuable pharmacological tool for researchers in the fields of respiratory and gastrointestinal diseases. This technical guide has summarized the key chemical, pharmacological, and mechanistic data for this compound, offering a comprehensive resource for scientists and drug development professionals. The detailed experimental protocols and workflow diagrams provide a practical framework for the study of this and similar compounds.

References

Initial Preclinical Studies of Nepadutant in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nepadutant (also known as MEN 11420) is a selective, peptide-based tachykinin NK2 receptor antagonist.[1][2] Tachykinin NK2 receptors are significantly expressed in the gastrointestinal (GI) tract of both animals and humans, where they play a crucial role in regulating intestinal motor functions, secretions, inflammation, and visceral sensitivity.[3] The endogenous ligand for the NK2 receptor, neurokinin A (NKA), is implicated in pathological conditions such as diarrhea, colitis, and the visceral hyperalgesia characteristic of Irritable Bowel Syndrome (IBS).[1][3] Consequently, NK2 receptor antagonists like this compound have been investigated as potential therapeutics for these disorders. This technical guide provides an in-depth summary of the initial preclinical studies of this compound in various animal models, focusing on its mechanism of action, pharmacokinetics, and efficacy.

Mechanism of Action

This compound functions as a potent and competitive antagonist at the tachykinin NK2 receptor.[4] In the gastrointestinal tract, the binding of neurokinin A to NK2 receptors on smooth muscle cells and neurons triggers a cascade of events leading to increased motility, fluid secretion, and heightened visceral pain perception.[3] this compound competitively blocks this interaction, thereby mitigating these effects. Studies on human isolated tissues have demonstrated that this compound competitively antagonizes NKA-induced contractions with a pK(B) of 8.3 in the ileum and colon and 8.5 in the bladder.[4] Its antagonistic action is reversible, in contrast to some nonpeptide antagonists.[4]

This compound's Antagonistic Action at the NK2 Receptor cluster_0 Physiological / Pathophysiological Pathway cluster_1 Pharmacological Intervention NKA Neurokinin A (NKA) NK2R Tachykinin NK2 Receptor NKA->NK2R Binds to Effects GI Effects: • Smooth Muscle Contraction • Visceral Hypersensitivity • Intestinal Secretion NK2R->Effects Activates This compound This compound This compound->NK2R Competitively Blocks General Workflow for Preclinical Pharmacokinetic Study start Select Animal Model (e.g., Sprague-Dawley Rat) admin Administer this compound (IV, Oral, IP, etc.) start->admin sample Collect Plasma Samples at Pre-defined Timepoints admin->sample analyze Analyze Drug Concentration in Plasma sample->analyze calculate Calculate PK Parameters (AUC, t½, Bioavailability) analyze->calculate end Determine Pharmacokinetic Profile calculate->end General Workflow for Efficacy Studies in GI Disease Models start Select Animal Model (e.g., Rat, Mouse) induce Induce GI Pathology (e.g., Inflammation, Stress) start->induce admin Administer this compound or Vehicle Control induce->admin challenge Apply Stimulus / Measure Endpoint (e.g., NK2 Agonist Challenge, Colorectal Distension, Spontaneous Motility) admin->challenge analyze Record & Analyze Physiological Response challenge->analyze end Determine Efficacy of this compound analyze->end

References

Methodological & Application

Application Notes and Protocols for Nepadutant in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for utilizing Nepadutant, a selective and competitive tachykinin Neurokinin-2 (NK2) receptor antagonist, in isolated organ bath experiments. This guide is intended to assist in the characterization of its pharmacological activity on smooth muscle contractility.

Introduction to this compound

This compound is a potent and reversible antagonist of the tachykinin NK2 receptor.[1] It is a valuable tool for investigating the physiological and pathological roles of NK2 receptors, which are involved in various smooth muscle functions. Isolated organ bath experiments are a classical pharmacological technique used to study the effects of compounds on tissue contractility in an ex vivo setting.

Mechanism of Action

Tachykinin NK2 receptors are G-protein coupled receptors (GPCRs) that are preferentially activated by the neuropeptide Neurokinin A (NKA). Activation of the NK2 receptor initiates a signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in cytosolic Ca2+ concentration. This increase in intracellular calcium is a key event that triggers the contraction of smooth muscle cells. This compound competitively binds to the NK2 receptor, preventing NKA from binding and thereby inhibiting this signaling pathway and subsequent smooth muscle contraction.

Tachykinin NK2 Receptor Signaling Pathway

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds & Activates This compound This compound This compound->NK2R Binds & Inhibits Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Stimulates Release Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Contraction Smooth Muscle Contraction Ca_Cytosol->Contraction Initiates

Caption: Tachykinin NK2 Receptor Signaling Pathway.

Data Presentation

The following tables summarize the quantitative data for this compound's activity in various isolated tissue preparations.

Table 1: Antagonist Potency of this compound in Functional Isolated Organ Bath Assays

TissueSpeciesAgonistParameterValueReference
IleumHumanNeurokinin A / [βAla⁸]NKA(4-10)pKB8.3[1]
ColonHumanNeurokinin A / [βAla⁸]NKA(4-10)pKB8.3[1]
Urinary BladderHumanNeurokinin A / [βAla⁸]NKA(4-10)pKB8.5[1]
Corpus CavernosumHumanNeurokinin ApKB8.3

pKB is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold rightward shift in the agonist concentration-response curve.

Table 2: Inhibitory Affinity of this compound from Radioligand Binding Assays

PreparationRadioligandParameterValueReference
Human Colon Smooth Muscle Membranes[¹²⁵I]NKApKi8.4[2]

pKi is the negative logarithm of the inhibitory constant (Ki), which represents the affinity of a ligand for a receptor.

Experimental Protocols

This section provides a detailed methodology for conducting an isolated organ bath experiment to determine the antagonist properties of this compound against a tachykinin NK2 receptor agonist, such as Neurokinin A (NKA).

Materials and Reagents
  • Isolated Tissue: e.g., Guinea pig ileum, human colon, or urinary bladder strips.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used. The composition per liter is: NaCl 6.9 g, KCl 0.35 g, KH₂PO₄ 0.16 g, MgSO₄·7H₂O 0.29 g, CaCl₂·2H₂O 0.37 g, NaHCO₃ 2.1 g, and D-glucose 2.0 g. The solution should be freshly prepared and continuously gassed with carbogen (95% O₂ / 5% CO₂).

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mM) in a suitable solvent (e.g., distilled water or DMSO, check solubility data) and make serial dilutions in PSS.

  • Neurokinin A (NKA) Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mM) in a suitable solvent and make serial dilutions in PSS.

  • Isolated Organ Bath Apparatus: Including a water-jacketed organ bath, force-displacement transducer, amplifier, and data acquisition system.

  • Carbogen Gas (95% O₂ / 5% CO₂)

Experimental Workflow

Experimental_Workflow A Tissue Preparation (e.g., Guinea Pig Ileum) B Mount Tissue in Organ Bath A->B C Equilibration (30-60 min, 37°C, Carbogen) B->C D Establish Baseline Activity C->D E Cumulative NKA Concentration-Response Curve (CRC) D->E F Washout E->F G Incubate with this compound (e.g., 30-1000 nM for 20-30 min) F->G H Repeat Cumulative NKA CRC in presence of this compound G->H I Repeat F, G, H with different this compound concentrations H->I J Data Analysis (Schild Plot, pA2 Calculation) I->J

Caption: Isolated Organ Bath Experimental Workflow.

Detailed Step-by-Step Protocol
  • Tissue Preparation:

    • Humanely euthanize the animal (e.g., guinea pig) according to approved ethical guidelines.

    • Isolate the desired tissue (e.g., a segment of the terminal ileum).

    • Place the tissue in cold, oxygenated PSS.

    • Carefully remove any adhering mesenteric tissue.

    • Cut the tissue into segments of appropriate length (e.g., 2-3 cm for guinea pig ileum).

  • Mounting the Tissue:

    • Tie one end of the tissue segment to a fixed hook at the bottom of the organ bath chamber.

    • Tie the other end to a force-displacement transducer.

    • Submerge the tissue in the organ bath chamber containing PSS maintained at 37°C and continuously bubbled with carbogen.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 30-60 minutes under a slight resting tension (e.g., 1 gram).

    • During the equilibration period, wash the tissue with fresh PSS every 15 minutes.

  • Generation of Control Agonist Concentration-Response Curve (CRC):

    • Once a stable baseline is achieved, add NKA to the organ bath in a cumulative manner.

    • Start with a low concentration of NKA (e.g., 1 nM) and increase the concentration in logarithmic increments (e.g., half-log units) until a maximal contraction is observed.

    • Allow the response to each concentration to reach a plateau before adding the next concentration.

    • Record the contractile response at each concentration.

  • Washout:

    • After obtaining the maximal response, wash the tissue repeatedly with fresh PSS until the baseline tension is restored. This may take several washes over a 20-30 minute period.

  • Incubation with this compound:

    • Introduce a specific concentration of this compound (e.g., 30 nM, 100 nM, 300 nM, 1000 nM) into the organ bath.[1]

    • Allow the tissue to incubate with this compound for a predetermined period (e.g., 20-30 minutes) to ensure equilibrium is reached.

  • Generation of Agonist CRC in the Presence of this compound:

    • In the continued presence of this compound, repeat the cumulative addition of NKA as described in step 4.

    • A rightward shift in the NKA concentration-response curve is expected, indicating competitive antagonism.

  • Repeat for Multiple this compound Concentrations:

    • After a thorough washout, repeat steps 6 and 7 with different concentrations of this compound. It is advisable to use at least three different concentrations to perform a robust Schild analysis.

Data Analysis
  • Concentration-Response Curves: Plot the contractile response (as a percentage of the maximal response to NKA alone) against the logarithm of the NKA concentration for each condition (control and in the presence of different this compound concentrations).

  • Dose Ratio Calculation: For each concentration of this compound, calculate the dose ratio (DR). The DR is the ratio of the EC₅₀ of NKA in the presence of this compound to the EC₅₀ of NKA in the absence of this compound.

  • Schild Plot Analysis:

    • Construct a Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

    • Perform a linear regression on the data points.

    • The x-intercept of the regression line provides the pA₂ value, which is a measure of the antagonist's potency.

    • The slope of the regression line should be close to 1 for a competitive antagonist.

Logical Relationship for Schild Plot Analysis

Schild_Plot_Logic cluster_data Experimental Data cluster_analysis Data Analysis cluster_result Result CRC_Control Control NKA CRC EC50_Control Calculate EC₅₀ (Control) CRC_Control->EC50_Control CRC_Antagonist NKA CRC with this compound EC50_Antagonist Calculate EC₅₀ (with this compound) CRC_Antagonist->EC50_Antagonist DR Calculate Dose Ratio (DR) EC50_Control->DR EC50_Antagonist->DR LogDR1 Calculate log(DR-1) DR->LogDR1 SchildPlot Construct Schild Plot LogDR1->SchildPlot LogAntagonist Calculate -log[this compound] LogAntagonist->SchildPlot pA2 Determine pA₂ value (x-intercept) SchildPlot->pA2 Slope Determine Slope (should be ~1) SchildPlot->Slope

Caption: Logical Flow for Schild Plot Analysis.

Conclusion

This document provides a detailed framework for the use of this compound in isolated organ bath experiments. By following these protocols, researchers can effectively characterize the competitive antagonist properties of this compound at the tachykinin NK2 receptor and contribute to a better understanding of its therapeutic potential. Adherence to proper experimental technique and data analysis is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Nepadutant Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the intravenous and oral administration of Nepadutant, a tachykinin NK2 receptor antagonist, in rodent models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.

Overview

This compound (MEN 11420) is a potent and selective antagonist of the tachykinin NK2 receptor.[1] Understanding its behavior following different routes of administration is crucial for its development as a potential therapeutic agent. This document outlines the methodologies for intravenous and oral administration in rodents, summarizes key pharmacokinetic data, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative pharmacokinetic data for this compound in rats following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

Dose (mg/kg)Mean Plasma Half-life (t½)Area Under the Curve (AUC) (µg·min/mL)Systemic ClearanceUrinary Excretion (% of dose)Reference
144 min285Reduced to one-third compared to parent compound~34%[2][3]

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

Dose (mg/kg)Absolute BioavailabilityNotesReference
10<3% (too low to be quantified)In normal rats.[2][3]
30 nmol/kg (intraduodenal)7- to 9-fold increase in bioavailability in a castor oil-induced intestinal inflammation model compared to controls.Intestinal inflammation significantly enhances absorption.[4]

Signaling Pathway

This compound exerts its effect by blocking the tachykinin NK2 receptor. The binding of the endogenous ligand, Neurokinin A (NKA), to the NK2 receptor initiates a signaling cascade.

Caption: Tachykinin NK2 Receptor Signaling Pathway.

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound in rodent models.

Preparation of this compound Solution

Materials:

  • This compound (MEN 11420) powder

  • Sterile physiological saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Analytical balance

Protocol:

  • Accurately weigh the required amount of this compound powder using an analytical balance.

  • Aseptically transfer the powder to a sterile vial.

  • Add a precise volume of sterile physiological saline to the vial to achieve the desired final concentration. One study successfully dissolved this compound in physiological saline for in vivo administration.[3]

  • Gently vortex the vial until the this compound is completely dissolved.

  • Visually inspect the solution for any particulate matter. The solution should be clear and colorless.

  • Store the prepared solution appropriately, following the manufacturer's recommendations, until use.

Intravenous (IV) Administration Protocol (Rat)

This protocol is adapted for tail vein injection, a common method for intravenous administration in rats.

Materials:

  • Prepared this compound solution

  • Rat restrainer

  • Heat lamp or warming pad

  • Sterile 25-27 gauge needles

  • Sterile 1 mL syringes

  • 70% ethanol wipes

  • Gauze pads

Protocol:

  • Animal Preparation:

    • Weigh the rat to determine the precise injection volume based on its body weight.

    • To facilitate vasodilation of the tail veins, warm the rat for 5-10 minutes using a heat lamp or by placing its cage on a warming pad.

    • Place the rat in a suitable restrainer to immobilize it and expose the tail.

  • Injection Procedure:

    • Wipe the lateral tail vein with a 70% ethanol wipe.

    • Draw the calculated volume of the this compound solution into a sterile 1 mL syringe fitted with a 25-27 gauge needle. Ensure all air bubbles are expelled.

    • Position the needle, bevel up, parallel to the vein and insert it into the distal portion of the lateral tail vein.

    • Slowly inject the solution. If resistance is met or a subcutaneous bleb forms, withdraw the needle and re-attempt at a more proximal site.

    • After successful injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.

  • Post-Procedure Monitoring:

    • Return the rat to its cage and monitor for any adverse reactions.

Oral Administration Protocol (Rat/Mouse)

This protocol describes the oral gavage method for direct administration into the stomach.

Materials:

  • Prepared this compound solution

  • Appropriately sized oral gavage needle (for rats: 16-18 gauge, 2-3 inches; for mice: 20-22 gauge, 1.5 inches) with a ball tip.

  • Sterile syringes

  • Animal scale

Protocol:

  • Animal and Equipment Preparation:

    • Weigh the animal to calculate the correct dosage volume.

    • Measure the gavage needle externally from the tip of the animal's nose to the last rib to determine the correct insertion depth. Mark the needle at the level of the animal's snout.

    • Draw the calculated volume of this compound solution into a syringe and attach the gavage needle.

  • Administration Procedure:

    • Firmly restrain the animal in an upright position, ensuring its head and neck are in a straight line with its body.

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate towards the esophagus.

    • The needle should pass smoothly without resistance. If any resistance is felt, withdraw and reposition.

    • Once the needle is inserted to the pre-measured depth, slowly administer the solution.

    • Gently withdraw the needle along the same path of insertion.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for in vivo studies involving this compound administration.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis DrugPrep This compound Solution Preparation (in Physiological Saline) IV_Admin Intravenous (IV) Administration (Tail Vein) DrugPrep->IV_Admin Oral_Admin Oral Administration (Gavage) DrugPrep->Oral_Admin AnimalPrep Animal Acclimation & Weighing AnimalPrep->IV_Admin AnimalPrep->Oral_Admin PK_Analysis Pharmacokinetic Analysis (Blood Sampling, AUC, t½) IV_Admin->PK_Analysis PD_Analysis Pharmacodynamic Analysis (e.g., inhibition of NKA-induced effects) IV_Admin->PD_Analysis Oral_Admin->PK_Analysis Oral_Admin->PD_Analysis Data_Interpretation Data Interpretation & Conclusion PK_Analysis->Data_Interpretation PD_Analysis->Data_Interpretation

Caption: Experimental workflow for this compound administration in rodents.

References

Application Note: Cell-Based Assays for Measuring Nepadutant Activity at the Tachykinin NK2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Nepadutant (also known as MEN 11420) is a potent and selective competitive antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1][2] The NK2 receptor, a G-protein coupled receptor (GPCR), is preferentially activated by its endogenous ligand, Neurokinin A (NKA).[3][4] Upon activation, the NK2 receptor primarily couples to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade, which leads to an increase in intracellular calcium.[3][5] It can also couple to Gs proteins, leading to an increase in cyclic AMP (cAMP).[5][6] Due to its role in smooth muscle contraction, inflammation, and visceral sensitivity, the NK2 receptor is a therapeutic target for conditions like irritable bowel syndrome (IBS) and respiratory disorders.[7]

This document provides detailed protocols for three key cell-based assays to characterize the antagonist activity of this compound: a radioligand binding assay to determine its affinity for the NK2 receptor, and two functional assays—calcium mobilization and cAMP accumulation—to measure its potency in blocking agonist-induced signaling.

Quantitative Data Summary: this compound Activity

The following table summarizes the reported binding affinity and functional potency of this compound against the NK2 receptor from various experimental systems.

ParameterValueSpecies/Cell LineAssay TypeReference
Ki 2.5 ± 0.7 nMHuman (CHO cells)Radioligand Binding ([¹²⁵I]-NKA)[2]
Ki 2.6 ± 0.4 nMHuman (CHO cells)Radioligand Binding ([³H]-SR 48968)[2]
pKi 8.4HumanRadioligand Binding[8]
pKB 8.3HumanOrgan Bath (Ileum & Colon Contraction)[1]
pKB 8.5HumanOrgan Bath (Bladder Contraction)[1]
pKB 8.6 ± 0.07RabbitOrgan Bath (Pulmonary Artery Contraction)[2]
pKB 9.0 ± 0.04RatOrgan Bath (Urinary Bladder Contraction)[2]

Tachykinin NK2 Receptor Signaling Pathway

The primary signaling pathway activated by the NK2 receptor involves the Gq protein, leading to calcium mobilization. This compound acts by competitively binding to the receptor, thereby preventing the native ligand (NKA) from initiating this cascade.

NK2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NKA Neurokinin A (Agonist) NK2R NK2 Receptor NKA->NK2R Binds This compound This compound (Antagonist) This compound->NK2R Blocks Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca Ca²⁺ ER->Ca Releases Response Cellular Response (e.g., Contraction) Ca->Response Mediates

Caption: Tachykinin NK2 Receptor Gq Signaling Pathway.

Radioligand Competition Binding Assay

This assay quantifies the affinity (Ki) of this compound for the NK2 receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Protocol

Principle: A fixed concentration of a radiolabeled ligand specific for the NK2 receptor (e.g., [¹²⁵I]-Neurokinin A) is incubated with a cell membrane preparation expressing the human NK2 receptor. Increasing concentrations of the unlabeled competitor, this compound, are added. The amount of radioligand displaced is proportional to the affinity of this compound for the receptor.

Materials:

  • Cell Line: CHO or HEK293 cells stably transfected with the human tachykinin NK2 receptor (TACR2).

  • Radioligand: [¹²⁵I]-Neurokinin A or [³H]-SR 48968.

  • Membrane Preparation: Homogenates from the transfected cells.

  • Reagents:

    • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.5% BSA, pH 7.4).

    • Protease inhibitors (e.g., PMSF, leupeptin).

    • Non-specific binding control (e.g., high concentration of unlabeled Neurokinin A, 1 µM).

    • Scintillation cocktail.

  • Equipment:

    • Homogenizer, ultracentrifuge.

    • 96-well filter plates (e.g., GF/C).

    • Filtration manifold.

    • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest cultured cells and resuspend in ice-cold lysis buffer (e.g., Tris-HCl with protease inhibitors).

    • Homogenize the cells and centrifuge at low speed (e.g., 500 x g) to remove nuclei.

    • Collect the supernatant and ultracentrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 10-20 µg per well.

  • Assay Setup (96-well plate):

    • Add 50 µL of binding buffer to all wells.

    • Add 25 µL of increasing concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • For total binding wells, add 25 µL of buffer instead of this compound.

    • For non-specific binding wells, add 25 µL of 1 µM unlabeled Neurokinin A.

    • Add 25 µL of radioligand (e.g., [¹²⁵I]-NKA at a final concentration near its Kd).

    • Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking to reach equilibrium.

  • Separation: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold wash buffer (e.g., Tris-HCl).

  • Detection:

    • Dry the filter mat.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare Membranes from NK2-expressing cells start->prep plate Plate Assay Components: 1. Radioligand ([¹²⁵I]-NKA) 2. This compound (serial dilution) 3. Cell Membranes prep->plate incubate Incubate to Reach Binding Equilibrium plate->incubate filter Separate Bound/Free Ligand via Rapid Filtration incubate->filter count Quantify Bound Radioactivity (Scintillation Counting) filter->count analyze Analyze Data: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to block the intracellular calcium release triggered by an NK2 receptor agonist.

Experimental Protocol

Principle: Cells expressing the NK2 receptor are loaded with a calcium-sensitive fluorescent dye. Pre-incubation with this compound will inhibit the fluorescence increase that occurs when an agonist (e.g., NKA) is added, which would normally trigger calcium release from the endoplasmic reticulum. The potency of this compound is determined by its IC50 value.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human NK2 receptor. U2OS cells are also a suitable host.[9]

  • Agonist: Neurokinin A (NKA) or a selective NK2 agonist like [βAla⁸]-NKA(4-10).

  • Reagents:

    • Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

    • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

  • Equipment:

    • Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).

    • Black, clear-bottom 96- or 384-well microplates.

Procedure:

  • Cell Seeding: Seed the NK2-expressing cells into microplates 18-24 hours prior to the assay to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C, protected from light.

  • Compound Addition (Antagonist):

    • Wash the cells gently with assay buffer to remove excess dye.

    • Add assay buffer containing various concentrations of this compound to the wells. Include "agonist-only" control wells (buffer without this compound) and "no-stimulation" control wells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Detection:

    • Place the plate in the fluorescence reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's liquid handler, add the NK2 agonist (at a pre-determined EC₈₀ concentration) to all wells except the "no-stimulation" controls.

    • Immediately begin recording the fluorescence intensity every 1-2 seconds for 2-3 minutes.

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline reading.

    • Normalize the data, setting the "agonist-only" response as 100% and the "no-stimulation" response as 0%.

    • Plot the percent inhibition against the log concentration of this compound.

    • Determine the IC50 value using a four-parameter logistic curve fit.

Calcium_Assay_Workflow start Start seed Seed NK2-expressing cells in microplate start->seed load Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) seed->load preincubate Pre-incubate cells with varying concentrations of this compound load->preincubate read Measure fluorescence: 1. Establish baseline 2. Add NK2 Agonist (NKA) 3. Record kinetic response preincubate->read analyze Analyze Data: Calculate % Inhibition and determine IC50 read->analyze end End analyze->end

Caption: Workflow for a calcium mobilization functional assay.

cAMP Accumulation Assay

This assay measures this compound's ability to antagonize agonist-induced changes in intracellular cAMP, which can occur if the NK2 receptor couples to Gs or Gi proteins.

Experimental Protocol

Principle: The NK2 receptor can couple to Gs, activating adenylyl cyclase and increasing cAMP levels.[6] In this antagonist assay, cells are pre-treated with this compound and then stimulated with an NK2 agonist. The ability of this compound to block the agonist-induced rise in cAMP is measured using a detection technology like HTRF (Homogeneous Time-Resolved Fluorescence).

Materials:

  • Cell Line: A cell line expressing the human NK2 receptor known to couple to Gs (e.g., specific CHO or HEK293 clones).

  • Agonist: Neurokinin A (NKA).

  • Reagents:

    • Stimulation Buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

    • cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 kit).

  • Equipment:

    • HTRF-compatible plate reader.

    • Low-volume 384-well white microplates.

Procedure:

  • Cell Preparation: Harvest and resuspend NK2-expressing cells in stimulation buffer to the desired density.

  • Assay Setup (384-well plate):

    • Add 5 µL of cells to each well.

    • Add 5 µL of varying concentrations of this compound. For control wells, add 5 µL of buffer.

    • Pre-incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation:

    • Add 5 µL of NK2 agonist (at a pre-determined EC₈₀ concentration) to the wells.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection (HTRF):

    • Add 5 µL of the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000). The signal is inversely proportional to the amount of cAMP produced.[10]

    • Normalize the data based on agonist-only (max signal inhibition) and buffer-only (min signal inhibition) controls.

    • Plot the HTRF signal or calculated cAMP concentration against the log concentration of this compound.

    • Determine the IC50 value using a four-parameter logistic curve fit.

References

Application Notes and Protocols for In Vivo Studies of Nepadutant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nepadutant (also known as MEN 11420) is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. Tachykinins, such as neurokinin A (NKA) and substance P (SP), are neuropeptides that play a significant role in regulating various physiological processes in the gastrointestinal (GI) tract, including smooth muscle contraction, electrolyte secretion, and inflammatory responses. Dysregulation of the tachykinin system is implicated in the pathophysiology of several GI disorders, including inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS). This compound's ability to block the action of NKA at the NK2 receptor makes it a valuable tool for investigating the role of this pathway in disease models and a potential therapeutic agent.

These application notes provide detailed protocols for the in vivo administration of this compound in rodent models of intestinal inflammation and hypermotility.

Mechanism of Action: NK2 Receptor Antagonism

This compound exerts its pharmacological effects by competitively binding to and blocking the tachykinin NK2 receptor. In the gastrointestinal tract, NK2 receptors are expressed on various cell types, including smooth muscle cells, epithelial cells, and immune cells. The binding of the endogenous ligand, primarily NKA, to these receptors triggers a signaling cascade that leads to increased intestinal motility, fluid secretion, and potentiation of inflammatory responses. By antagonizing the NK2 receptor, this compound effectively inhibits these downstream effects, leading to a reduction in intestinal hypermotility and inflammation.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (e.g., Smooth Muscle, Epithelial Cell) NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds to G_protein G-protein Activation NK2R->G_protein Activates PLC PLC Activation G_protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 Intracellular Ca2+ Increase IP3_DAG->Ca2 Response Increased Motility, Secretion, Inflammation Ca2->Response This compound This compound This compound->NK2R Blocks

This compound's Mechanism of Action

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and effective dosages of this compound from various in vivo studies in rodents.

Table 1: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDoseBioavailability (%)Plasma Half-life (min)
Intravenous (IV)1 mg/kg10044
Intranasal1 mg/kg~100Not Reported
Intraperitoneal (IP)1 mg/kg~100Not Reported
Intrarectal5 mg/kg~5Not Reported
Oral (PO)10 mg/kg<3Not Reported

Table 2: Effective Dosages of this compound in Rodent Models

ModelSpeciesRoute of AdministrationEffective Dose RangeObserved Effect
Castor Oil-Induced DiarrheaRatOral (PO)0.5 - 2.5 mg/kgInhibition of increased intestinal transit.[1]
TNBS-Induced ColitisRatNot SpecifiedNot SpecifiedDecreased number of Fos-positive neurons in the spinal cord, indicating reduced nociception.[2]
[βAla8]NKA(4-10)-Induced ContractionsRatIntravenous (IV)100 nmol/kgInhibition of colonic and bladder contractions.[3]
Intraduodenal30 nmol/kg (in castor oil-pretreated animals)Abolished bladder contractions.[3]
Intrarectal100 nmol/kg (in animals with rectocolitis)Inhibitory effect on colonic and bladder contractions.[3]
Bacterial Toxin-Induced DiarrheaMouseOral (PO)Nanomolar to subnanomolar dosagesReduced diarrhea.[3]

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in common preclinical models of intestinal inflammation and hypermotility.

Experimental Workflow: A General Overview

G acclimatization Animal Acclimatization (1 week) fasting Fasting (18-24 hours) acclimatization->fasting grouping Randomization into Treatment Groups fasting->grouping pretreatment This compound or Vehicle Administration grouping->pretreatment induction Induction of Disease Model pretreatment->induction observation Observation & Data Collection induction->observation analysis Data Analysis & Interpretation observation->analysis

General In Vivo Experimental Workflow

Protocol 1: Castor Oil-Induced Diarrhea in Rats

This model is used to assess the antidiarrheal and antimotility effects of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Castor Oil (pharmaceutical grade)

  • Oral gavage needles

  • Metabolic cages

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • Fasting: Fast the rats for 18-24 hours before the experiment, with free access to water.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group 1 (Normal Control): Vehicle only.

    • Group 2 (Diarrhea Control): Vehicle + Castor Oil.

    • Group 3 (this compound Low Dose): this compound (e.g., 0.5 mg/kg, p.o.) + Castor Oil.

    • Group 4 (this compound High Dose): this compound (e.g., 2.5 mg/kg, p.o.) + Castor Oil.

  • Drug Administration: Administer this compound or vehicle orally by gavage.

  • Diarrhea Induction: One hour after drug administration, administer castor oil (1-2 mL per rat) orally to all groups except the normal control group.

  • Observation and Data Collection:

    • Place each rat in an individual metabolic cage lined with pre-weighed absorbent paper.

    • Observe the animals for 4-6 hours.

    • Record the time to the first diarrheic stool.

    • Count the total number of wet and total fecal pellets.

    • Weigh the absorbent paper at the end of the observation period to determine the total fecal output.

  • Intestinal Transit Measurement (Optional):

    • At a predetermined time after castor oil administration (e.g., 2 hours), a subset of animals can be administered a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia).

    • After 30 minutes, euthanize the animals and carefully dissect the small intestine from the pylorus to the cecum.

    • Measure the total length of the intestine and the distance traveled by the charcoal meal.

    • Calculate the percentage of intestinal transit.

Protocol 2: TNBS-Induced Colitis in Rats

This model mimics aspects of inflammatory bowel disease and is used to evaluate the anti-inflammatory and visceral analgesic effects of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (e.g., 5% w/v in 50% ethanol)

  • Soft catheter

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Acclimatization and Fasting: As described in Protocol 1.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group 1 (Sham Control): Intrarectal administration of saline.

    • Group 2 (Colitis Control): Intrarectal administration of TNBS.

    • Group 3 (this compound Treatment): TNBS + this compound administration (dose and route to be determined based on study objectives, e.g., daily intraperitoneal injections).

  • Colitis Induction:

    • Lightly anesthetize the rats.

    • Gently insert a soft catheter intrarectally to a depth of 8 cm.

    • Slowly instill the TNBS solution (e.g., 0.5 mL).

    • Keep the rat in a head-down position for a few minutes to ensure the distribution of the TNBS within the colon.

  • This compound Administration:

    • The administration schedule for this compound will depend on the study design (prophylactic, therapeutic). For a therapeutic approach, administration can begin 24 hours after colitis induction and continue daily.

  • Monitoring and Assessment (e.g., over 7 days):

    • Daily: Monitor body weight, stool consistency, and presence of blood in the feces (Disease Activity Index - DAI).

    • Endpoint (e.g., Day 7):

      • Euthanize the animals.

      • Dissect the colon and measure its length and weight.

      • Perform macroscopic scoring of colonic damage (e.g., based on inflammation, ulceration, and adhesions).

      • Collect tissue samples for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).

  • Assessment of Visceral Sensitivity (Optional):

    • Prior to euthanasia, assess visceral sensitivity by measuring the abdominal withdrawal response to colorectal distension using a barostat. This compound is expected to reduce hypersensitivity.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the NK2 receptor in gastrointestinal pathophysiology. The protocols outlined above provide a framework for conducting in vivo studies to evaluate the efficacy of this compound in models of diarrhea and colitis. Careful consideration of the experimental design, including the choice of animal model, dosage, route of administration, and outcome measures, is essential for obtaining robust and reproducible data.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific research objectives and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.

References

Application Notes and Protocols for Studying Intestinal Motility in Rats Using Nepadutant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing Nepadutant, a selective tachykinin neurokinin-2 (NK2) receptor antagonist, to investigate intestinal motility in rat models. Tachykinin NK2 receptors are key players in the regulation of gastrointestinal functions, including smooth muscle contraction, secretion, and inflammation.[1][2] Dysregulation of this system is implicated in various gastrointestinal disorders, making the NK2 receptor a valuable target for therapeutic intervention. This compound offers a potent and reversible tool to probe the physiological and pathophysiological roles of NK2 receptors in gut motility.[3]

This document outlines the mechanism of action of this compound, detailed protocols for in vivo assessment of intestinal motility in rats, and data presentation guidelines to facilitate robust and reproducible research.

Mechanism of Action: this compound and the Tachykinin NK2 Receptor

This compound is a competitive antagonist of the tachykinin NK2 receptor.[3] The endogenous ligand for the NK2 receptor is Neurokinin A (NKA).[4] Activation of the NK2 receptor, a G-protein coupled receptor (GPCR), primarily couples to Gq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in smooth muscle contraction and increased intestinal motility.[4] this compound blocks the binding of NKA to the NK2 receptor, thereby inhibiting this downstream signaling and reducing intestinal smooth muscle contraction.

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds & Activates This compound This compound This compound->NK2R Blocks Gq11 Gq/11 NK2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

References

Nepadutant: A Potent and Selective Tool for Interrogating the NK2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Nepadutant (also known as MEN 11420) is a highly potent and selective competitive antagonist of the tachykinin neurokinin-2 (NK2) receptor. Its favorable pharmacological profile, including high affinity and in vivo efficacy, establishes it as an invaluable tool compound for investigating the physiological and pathophysiological roles of the NK2 receptor in various biological systems. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in key experimental paradigms.

Introduction to this compound

This compound is a synthetic bicyclic peptide that demonstrates high affinity and selectivity for the NK2 receptor, a G-protein coupled receptor (GPCR) primarily involved in smooth muscle contraction, neurogenic inflammation, and pain transmission.[1] The endogenous ligand for the NK2 receptor is neurokinin A (NKA). By competitively blocking the binding of NKA, this compound effectively inhibits the downstream signaling cascade, making it an ideal probe for elucidating the functions of this receptor.

Mechanism of Action

The NK2 receptor is coupled to the Gq/11 family of G-proteins. Upon activation by an agonist like NKA, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in cytosolic Ca2+ concentration. This elevation in intracellular calcium is a key event that initiates smooth muscle contraction.[2] this compound, as a competitive antagonist, binds to the NK2 receptor without activating it, thereby preventing the agonist-induced conformational change necessary for G-protein coupling and subsequent intracellular signaling.

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds & Activates This compound This compound This compound->NK2R Binds & Blocks Gq11 Gq/11 NK2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates Contraction Smooth Muscle Contraction Ca2_release->Contraction Initiates

NK2 Receptor Signaling Pathway

Data Presentation

The following tables summarize the quantitative data for this compound, highlighting its potency and selectivity.

Table 1: Binding Affinity of this compound for Tachykinin Receptors

ReceptorSpeciesPreparationRadioligandpKiKi (nM)Reference
NK2 HumanCHO Cells[¹²⁵I]-NKA8.62.5
NK2 HumanColon Membranes[¹²⁵I]-NKA8.4~4.0[3][4]

Table 2: Functional Antagonist Potency of this compound

TissueSpeciesAgonistpKB / pA₂Reference
Ileum HumanNKA / [βAla⁸]NKA(4-10)8.3[5][6]
Colon HumanNKA / [βAla⁸]NKA(4-10)8.3[5][6]
Urinary Bladder HumanNKA / [βAla⁸]NKA(4-10)8.5[5][6]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments utilizing this compound.

Protocol 1: In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the NK2 receptor.

Materials:

  • Cell membranes expressing the NK2 receptor (e.g., from transfected CHO cells or native tissue).

  • Radioligand: [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA).

  • This compound.

  • Non-specific binding control: A high concentration of a non-radiolabeled NK2 agonist (e.g., 1 µM NKA).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of various concentrations of this compound (or vehicle for total binding).

    • 50 µL of non-specific binding control (for determining non-specific binding).

    • 50 µL of [¹²⁵I]-NKA (at a concentration close to its Kd).

    • 150 µL of membrane preparation (typically 20-50 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][8][9]

Protocol 2: In Vitro Smooth Muscle Contraction Assay (Organ Bath)

This protocol measures the functional antagonism of this compound on NK2 receptor-mediated smooth muscle contraction.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, human colon strips).

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, continuously gassed with 95% O₂ / 5% CO₂.

  • NK2 receptor agonist (e.g., Neurokinin A or a selective agonist like [βAla⁸]NKA(4-10)).

  • This compound.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Euthanize the animal according to ethical guidelines and dissect the desired tissue. Place the tissue in ice-cold PSS. Cut the tissue into appropriate-sized strips or segments.

  • Mounting: Mount the tissue strips in the organ bath chambers filled with PSS maintained at 37°C. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a basal tension (e.g., 1 gram), washing with fresh PSS every 15-20 minutes.

  • Viability Test: Contract the tissue with a high concentration of KCl (e.g., 60 mM) to ensure its viability. Wash the tissue until the tension returns to baseline.

  • Agonist Concentration-Response Curve: Add the NK2 agonist in a cumulative manner to generate a concentration-response curve.

  • Antagonist Incubation: After washing out the agonist, incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30 minutes).

  • Repeat Agonist Curve: In the presence of this compound, repeat the cumulative addition of the NK2 agonist to generate a second concentration-response curve.

  • Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound. A rightward shift in the curve in the presence of this compound indicates competitive antagonism. Calculate the pA₂ value using a Schild plot analysis to quantify the antagonist potency.[10][11][12]

Protocol 3: In Vivo Measurement of Intestinal Motility in Rodents

This protocol assesses the effect of this compound on intestinal transit in vivo.

Materials:

  • Rodents (e.g., rats or mice).

  • This compound formulation for the desired route of administration (e.g., intravenous, oral).

  • Non-absorbable colored marker (e.g., carmine red or charcoal meal).

  • Anesthesia (if required for administration).

Procedure:

  • Animal Fasting: Fast the animals overnight with free access to water.

  • Drug Administration: Administer this compound or vehicle to the animals via the chosen route.

  • Marker Administration: After a specified pretreatment time, administer the colored marker orally.

  • Observation Period: Place the animals in individual cages and observe for a set period (e.g., 30-60 minutes).

  • Euthanasia and Dissection: Euthanize the animals and carefully dissect the entire gastrointestinal tract from the stomach to the distal colon.

  • Measurement: Measure the total length of the small intestine and the distance traveled by the marker from the pylorus.

  • Data Analysis: Express the intestinal transit as the percentage of the total length of the small intestine traveled by the marker. Compare the transit distance in this compound-treated animals to the vehicle-treated control group.[5][13][14]

Protocol 4: In Vivo Measurement of Bladder Contractions in Rats (Cystometry)

This protocol evaluates the effect of this compound on bladder activity.

Materials:

  • Female rats.

  • Anesthesia (e.g., urethane).

  • Bladder catheter.

  • Infusion pump.

  • Pressure transducer and data acquisition system.

  • This compound for intravenous administration.

Procedure:

  • Animal Preparation: Anesthetize the rat and insert a catheter into the bladder via the urethra or directly through the dome.

  • Cystometry Setup: Connect the catheter to an infusion pump and a pressure transducer to record intravesical pressure.

  • Baseline Recordings: Infuse saline into the bladder at a constant rate to elicit rhythmic bladder contractions (micturition cycles). Record the baseline cystometrogram.

  • Drug Administration: Administer this compound intravenously.

  • Post-Drug Recordings: Continue the saline infusion and record the cystometrogram to observe the effects of this compound on the frequency and amplitude of bladder contractions.

  • Data Analysis: Analyze the cystometric parameters, including the intercontraction interval, micturition pressure, and bladder capacity, before and after this compound administration.[1][15][16][17]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing this compound or a novel NK2 receptor antagonist.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki, Selectivity) Functional Functional Assays (e.g., Ca²⁺ mobilization, IP3 accumulation) Binding->Functional OrganBath Isolated Tissue Organ Bath (Determine pA₂, Functional Antagonism) Functional->OrganBath PK Pharmacokinetics (Determine bioavailability, half-life) OrganBath->PK Proceed if potent & selective Motility Intestinal Motility Models (e.g., Charcoal meal transit) PK->Motility Bladder Bladder Function Models (e.g., Cystometry) PK->Bladder Pain Visceral Pain Models (e.g., Colorectal distension) PK->Pain

Workflow for NK2 Antagonist Characterization

References

Application Notes & Protocols: Formulation of Nepadutant for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nepadutant (MEN-11420) is a potent and selective tachykinin NK2 receptor antagonist that has been investigated for its therapeutic potential in conditions such as irritable bowel syndrome and asthma.[1] As a glycosylated bicyclic cyclohexapeptide, this compound presents unique challenges and considerations for its formulation in a preclinical research setting.[2] Notably, its parent compound, MEN 10627, exhibited limited water solubility, which hindered its preclinical development. While the glycosylation in this compound represents a hydrophilic modification that improves its pharmacokinetic profile, the molecule retains a complex structure that can influence its solubility and bioavailability.[3][4] Indeed, studies have shown that this compound has a low oral bioavailability of less than 3%.[3] This necessitates the use of enabling formulation strategies to achieve adequate and consistent drug exposure in preclinical models for meaningful pharmacokinetic, pharmacodynamic, and toxicological assessments.

These application notes provide a comprehensive overview of the formulation strategies and detailed protocols for the preparation of this compound for preclinical research, addressing the challenges associated with its physicochemical properties.

Data Presentation: this compound Formulation Strategies

Due to the limited publicly available quantitative solubility data for this compound in specific preclinical vehicles, the following table summarizes potential formulation approaches based on common strategies for poorly soluble peptide-like compounds. These values should be considered as illustrative examples, and solubility should be experimentally determined for the specific batch of this compound being used.

Formulation Strategy Vehicle Composition Potential this compound Solubility (mg/mL) Route of Administration Remarks
Aqueous Solution (pH adjustment) Saline with pH adjustment (e.g., using HCl or NaOH)< 0.1IV, IP, SCSuitable for low doses if solubility permits. Risk of precipitation upon in vivo dilution.
Co-solvent System 20% DMSO, 40% PEG 400, 40% Saline1 - 5IV, IPCommon for initial screening. Potential for vehicle-related toxicity and drug precipitation upon dilution.
Surfactant-based System 10% Solutol HS 15 in PBS2 - 10Oral, IVMicellar solubilization can enhance solubility and stability. Biocompatibility of surfactant should be considered.
Cyclodextrin Complexation 20% (w/v) Hydroxypropyl-β-cyclodextrin in Water5 - 15IV, SC, OralForms inclusion complexes to increase solubility. Can be a well-tolerated option.
Lipid-based Formulation (SEDDS) 30% Labrafac, 50% Cremophor EL, 20% Transcutol> 10OralSelf-emulsifying drug delivery systems can improve oral absorption of lipophilic compounds.
Nanosuspension This compound nanocrystals in 0.5% HPMC, 0.05% Docusate SodiumTarget dependentOral, IV, SCParticle size reduction increases surface area and dissolution rate. Requires specialized equipment.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-based Formulation for Intravenous Administration

This protocol describes the preparation of a this compound formulation using a co-solvent system, suitable for early-stage preclinical studies where achieving a target concentration in solution is a primary objective.

Materials:

  • This compound active pharmaceutical ingredient (API)

  • Dimethyl sulfoxide (DMSO), USP grade

  • Polyethylene glycol 400 (PEG 400), USP grade

  • Sterile saline (0.9% NaCl) for injection

  • Sterile, pyrogen-free vials and closures

  • Calibrated pipettes and sterile pipette tips

  • Vortex mixer

  • Analytical balance

  • Sterile filtration unit (0.22 µm PVDF membrane)

Methodology:

  • Vehicle Preparation:

    • In a sterile vial, accurately measure the required volume of DMSO.

    • Add the required volume of PEG 400 to the same vial.

    • Vortex the mixture until a homogenous solution is formed. This is the organic co-solvent pre-mixture.

  • Solubilization of this compound:

    • Accurately weigh the required amount of this compound API and place it in a separate sterile vial.

    • Add a small volume of the organic co-solvent pre-mixture to the vial containing this compound.

    • Vortex the mixture vigorously until the this compound is fully dissolved. Gentle warming (to no more than 40°C) may be applied if necessary to aid dissolution, but the thermal stability of this compound should be considered.

    • Visually inspect the solution to ensure there are no undissolved particles.

  • Final Formulation Preparation:

    • Slowly add the sterile saline to the this compound solution in a stepwise manner, with continuous vortexing. The slow addition is crucial to prevent precipitation of the drug.

    • Continue to vortex the final formulation for at least 5 minutes to ensure homogeneity.

  • Sterilization and Quality Control:

    • Sterilize the final formulation by filtering it through a 0.22 µm sterile filter into a final sterile vial.

    • Perform a visual inspection for any signs of precipitation or particulate matter.

    • If required, determine the final concentration of this compound using a validated analytical method (e.g., HPLC-UV).

    • Measure the pH of the final formulation.

Protocol 2: Preparation of an Oral Nanosuspension Formulation

This protocol outlines a general method for preparing a nanosuspension of this compound to enhance its dissolution rate and potentially its oral bioavailability.

Materials:

  • This compound active pharmaceutical ingredient (API)

  • Hydroxypropyl methylcellulose (HPMC)

  • Docusate sodium (or other suitable stabilizer)

  • Purified water

  • High-pressure homogenizer or bead mill

  • Zeta potential and particle size analyzer

Methodology:

  • Preparation of the Stabilizer Solution:

    • Dissolve the required amounts of HPMC and docusate sodium in purified water to create the stabilizer solution.

    • Stir the solution until all components are fully dissolved.

  • Coarse Suspension Preparation:

    • Disperse the accurately weighed this compound API into the stabilizer solution.

    • Homogenize this mixture using a high-shear mixer to form a coarse suspension.

  • Nanosizing:

    • Process the coarse suspension through a high-pressure homogenizer or a bead mill.

    • Milling/homogenization parameters (e.g., pressure, number of cycles, bead size, and milling time) must be optimized to achieve the desired particle size distribution (typically in the range of 100-400 nm).

  • Characterization and Quality Control:

    • Measure the particle size distribution and zeta potential of the nanosuspension using a suitable analyzer. The zeta potential should be sufficient to ensure physical stability and prevent agglomeration.

    • Visually inspect the nanosuspension for any large aggregates.

    • Determine the concentration of this compound in the final nanosuspension.

Mandatory Visualizations

G cluster_prep Formulation Preparation cluster_process Processing (if applicable) cluster_final Finalization & Dosing weigh_api Weigh this compound API dissolve Dissolve this compound in Vehicle weigh_api->dissolve prepare_vehicle Prepare Vehicle (e.g., Co-solvents, Buffers) prepare_vehicle->dissolve qc1 Initial QC: Visual Inspection, pH dissolve->qc1 nanosize Nanosizing (e.g., Homogenization) qc1->nanosize For nanosuspensions sterilize Sterile Filtration (0.22 µm) qc1->sterilize For soluble formulations final_qc Final QC: Concentration, Particle Size nanosize->final_qc sterilize->final_qc animal_dosing Animal Dosing final_qc->animal_dosing

Caption: Experimental workflow for this compound formulation.

G NKA Neurokinin A (NKA) NK2R Tachykinin NK2 Receptor NKA->NK2R Binds Gq Gq/11 NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Increased Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response This compound This compound This compound->NK2R Antagonizes

Caption: Tachykinin NK2 receptor signaling pathway.

References

Application Notes and Protocols: Radioligand Binding Assay for Nepadutant and the NK2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neurokinin-2 (NK2) receptor, a member of the tachykinin receptor subfamily of G-protein coupled receptors (GPCRs), is preferentially activated by the neuropeptide Neurokinin A (NKA).[1] Activation of the NK2 receptor is primarily coupled through Gq/G11 and Gs proteins, leading to the stimulation of phospholipase C and an increase in intracellular calcium, as well as activation of adenylyl cyclase and subsequent cAMP production.[1][2] This signaling pathway is implicated in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception.[3] Consequently, the NK2 receptor has emerged as a promising therapeutic target for conditions such as irritable bowel syndrome (IBS), asthma, and anxiety.[2][3]

Nepadutant (MEN 11420) is a potent and selective, non-peptide antagonist of the NK2 receptor.[4] Characterizing the binding affinity of novel compounds like this compound is a critical step in the drug discovery process. The radioligand binding assay is a robust and sensitive method, widely considered the gold standard for quantifying the interaction between a ligand and its receptor.[5][6] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the human NK2 receptor.

Data Presentation

The following table summarizes the binding affinities of this compound and other relevant ligands for the NK2 receptor, compiled from published studies. This data is essential for comparing the potency of different compounds and for validating assay results.

CompoundLigand TypeRadioligand UsedPreparationpKi / pKBReference
This compoundAntagonist[125I]NKAHuman Colon Smooth Muscle Membranes8.4 (pKi)[7]
This compoundAntagonistNot SpecifiedHuman Ileum, Colon, and Bladder8.3 - 8.5 (pKB)[4]
IbodutantAntagonist[125I]NKAHuman Colon Smooth Muscle Membranes9.9 (pKi)[7]
Saredutant (SR 48968)Antagonist[125I]NKAHuman Colon Smooth Muscle Membranes9.2 (pKi)[7]
Neurokinin A (NKA)Agonist[125I]-Neurokinin ARecombinant Human NK2 Receptor3.3 nM (Kd)[1]

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental procedure, the following diagrams are provided.

NK2_Signaling_Pathway NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds Gq_G11 Gq/G11 NK2R->Gq_G11 Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↑ cAMP AC->cAMP Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response PKA Protein Kinase A cAMP->PKA PKC->Cellular_Response PKA->Cellular_Response

Figure 1: NK2 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep NK2 Receptor-Expressing Membrane Preparation Incubation Incubate Membranes, Radioligand, and Competitor at 27-30°C for 60 min Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([125I]-NKA) Radioligand_Prep->Incubation Competitor_Prep Competitor Preparation (this compound Dilutions) Competitor_Prep->Incubation Filtration Rapid Vacuum Filtration (GF/C filters) Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Scintillation Counting of Filter-Bound Radioactivity Washing->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the inhibitory constant (Ki) of this compound for the human NK2 receptor using a competitive binding assay with [125I]-Neurokinin A ([125I]-NKA) as the radioligand.

1. Materials and Reagents

  • Membrane Preparation: Crude membrane preparations from a stable cell line recombinantly expressing the human NK2 receptor (e.g., CHO or HEK293 cells). A commercially available preparation is Millipore's ChemiSCREEN™ HTS144M.[6]

  • Radioligand: [125I]-Neurokinin A ([125I]-NKA) with high specific activity.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of an unlabeled NK2 receptor ligand, such as (Nle10)-Neurokinin A (4-10).[1]

  • Binding Buffer: 25 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4.[1]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.[1]

  • Equipment:

    • 96-well microplates.

    • Vacuum filtration apparatus or cell harvester.

    • Glass fiber filters (GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[8]

    • Scintillation counter.

    • Scintillation fluid.

2. Membrane Preparation

If preparing membranes in-house from a cell line expressing the NK2 receptor:

  • Homogenize the cells in a cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 43,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl2, 10% sucrose) and store at -80°C.

  • Determine the protein concentration of the membrane preparation using a standard method such as the BCA assay.

3. Assay Procedure

The assay is performed in a 96-well plate with a final volume of 200-250 µL per well.[1][8]

  • Prepare Compound Dilutions: Prepare a serial dilution of this compound in the binding buffer. The concentration range should typically span from 0.01 nM to 10 µM.[8]

  • Assay Plate Setup: Add the following to the wells in triplicate:

    • Total Binding: 25 µL of binding buffer.

    • Non-specific Binding (NSB): 25 µL of a high concentration of an unlabeled NK2 ligand (e.g., 10 µM (Nle10)-Neurokinin A (4-10)).[1]

    • Competitive Binding: 25 µL of each this compound dilution.

  • Add Radioligand: Add 25 µL of [125I]-NKA diluted in binding buffer to all wells. The final concentration should be at or below the Kd value for the receptor (e.g., ~3.3 nM).[1]

  • Add Membranes: Add 150 µL of the diluted membrane preparation (containing a predetermined optimal amount of protein, e.g., 3 µ g/well ) to all wells.[1]

  • Incubation: Incubate the plate for 60 minutes at 27°C with gentle agitation.[1]

  • Filtration: Terminate the incubation by rapid vacuum filtration through GF/C filters pre-soaked in PEI. This separates the receptor-bound radioligand from the free radioligand.[8]

  • Washing: Wash the filters multiple times (e.g., 9 times with 500 µL) with ice-cold wash buffer to remove any unbound radioligand.[1]

  • Radioactivity Counting: Dry the filters and measure the trapped radioactivity using a scintillation counter.

4. Data Analysis

  • Calculate Specific Binding: Subtract the average counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.

    • Specific Binding = Total Binding - Non-specific Binding

  • Generate Competition Curve: Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the this compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

This application note provides a comprehensive and detailed protocol for conducting a radioligand binding assay to determine the affinity of this compound for the NK2 receptor. By following this standardized procedure, researchers can obtain reliable and reproducible data on the binding characteristics of this compound and other novel compounds targeting the NK2 receptor, thereby facilitating the drug development process for a range of therapeutic applications.

References

Troubleshooting & Optimization

Nepadutant stability and storage conditions for research

Author: BenchChem Technical Support Team. Date: December 2025

Nepadutant Technical Support Center

Disclaimer: Specific stability and degradation data for this compound from the manufacturer are not publicly available. The following information is based on general best practices for the handling, storage, and use of synthetic peptide-based research compounds. Researchers should always perform their own validation for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder?

A1: Lyophilized peptides should be stored in a tightly sealed container, protected from light, at -20°C or colder for long-term storage.[1][2][3][4] For short-term use (weeks to months), storage at 4°C is acceptable.[2][5] Since many peptides are hygroscopic, it is crucial to allow the vial to warm to room temperature in a desiccator before opening to prevent moisture condensation.[2][4][6]

Q2: How should I reconstitute this compound?

A2: The choice of solvent depends on the peptide's sequence and the requirements of your experiment. A common approach is to first attempt reconstitution in sterile, distilled water or a buffer like PBS (pH 7.2-7.4).[7] If solubility is an issue, a small amount of an organic solvent like DMSO can be used to dissolve the peptide first, followed by a stepwise addition of the aqueous buffer while vortexing.[8][9] Always test the solubility of a small amount of the peptide before dissolving the entire stock.

Q3: What are the recommended storage conditions for this compound in solution?

A3: Storing peptides in solution is not recommended for the long term due to the risk of degradation (e.g., oxidation, deamidation) and bacterial contamination.[1][2] If necessary, prepare single-use aliquots of the reconstituted solution and store them at -20°C or -80°C.[2][3] Avoid repeated freeze-thaw cycles, as this can significantly degrade the peptide.[4][5] For short-term storage (up to a week), the solution may be kept at 4°C.[7]

Q4: What is the mechanism of action of this compound?

A4: this compound is a selective antagonist of the tachykinin NK2 receptor.[10][11] It works by competitively blocking the binding of the natural ligand, neurokinin A (NKA), to the NK2 receptor, thereby inhibiting its downstream signaling pathways.[10]

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Key Considerations
Lyophilized Powder -20°C to -80°C Long-term (Years)[1][3] Store in a tightly sealed, light-resistant container.[1][4] Allow vial to reach room temperature in a desiccator before opening.[2]
4°C Short-term (Weeks)[2][5] Protect from moisture and light.
Reconstituted Solution -20°C to -80°C Short- to Mid-term (Weeks to Months) Aliquot into single-use volumes to avoid freeze-thaw cycles.[2][4]

| | 4°C | Very Short-term (< 1 week)[7] | Use sterile buffer (pH 5-6 is often optimal for peptide stability in solution).[1][5] |

Table 2: General Solvents for Peptide Reconstitution

Solvent When to Use Cautions
Sterile Water or Aqueous Buffer (e.g., PBS) First choice for most peptides. Check the peptide's isoelectric point (pI). Use acidic buffer for basic peptides and basic buffer for acidic peptides if solubility is an issue.
Organic Solvents (e.g., DMSO, DMF, Acetonitrile) For hydrophobic or difficult-to-dissolve peptides.[8] Use a minimal amount to dissolve, then slowly add aqueous buffer.[9] Ensure the final concentration of the organic solvent is compatible with your assay (typically <1%).[8]

| Dilute Acetic Acid or Ammonium Hydroxide | For basic or acidic peptides, respectively. | Use a low concentration (e.g., 10% acetic acid) to dissolve, then dilute with water. |

Troubleshooting Guides

Q: My reconstituted this compound solution is cloudy or shows precipitation. What should I do?

A: Cloudiness or precipitation indicates poor solubility or aggregation. This can compromise your experimental results by reducing the effective concentration of the active compound.

  • Potential Cause 1: Incorrect Solvent. The peptide may not be soluble in the chosen solvent system.

    • Solution: Refer to the solubility decision tree below. You may need to change the pH of your buffer or use a small amount of an organic solvent like DMSO to aid dissolution.[8]

  • Potential Cause 2: Aggregation. Peptides can aggregate, especially at high concentrations, neutral pH, or during freeze-thaw cycles.[12][13]

    • Solution: Try gentle sonication to break up aggregates.[8] For future preparations, consider dissolving at a lower concentration and using buffers that are further from the peptide's isoelectric point.[13] Always centrifuge the solution before use to pellet any undissolved aggregates.[8]

  • Potential Cause 3: Interaction with Media Components. If precipitation occurs after adding the solution to cell culture media, components in the serum may be causing the peptide to precipitate.[14]

    • Solution: Try adding the peptide to serum-free media first, allow it to interact with the cells for a short period, and then replace it with complete media.[14]

G start Start: Reconstituting this compound solvent1 Try sterile water or PBS (pH 7.4) start->solvent1 check1 Is the solution clear? solvent1->check1 success Success! Proceed with experiment. Aliquot and store at -20°C or colder. check1->success Yes solvent2 Try a buffer with a different pH (acidic for basic peptides, basic for acidic). check1->solvent2 No check2 Is the solution clear? solvent2->check2 check2->success Yes solvent3 Dissolve in a minimal volume of DMSO, then slowly add aqueous buffer. check2->solvent3 No check3 Is the solution clear? solvent3->check3 check3->success Yes fail Solubility issue persists. Consider peptide solubility testing service or contact supplier for advice. check3->fail No

Diagram 1: Decision tree for troubleshooting this compound solubility.

Q: I am observing a decrease in this compound's antagonist activity over time in my experiments. Why?

A: A loss of activity suggests the compound is degrading.

  • Potential Cause 1: Instability in Solution. Peptides have limited stability in aqueous solutions, especially at room temperature or 37°C.[2]

    • Solution: Prepare fresh solutions for each experiment from a lyophilized stock. If using a frozen stock solution, use a fresh aliquot for each experiment to avoid multiple freeze-thaw cycles.

  • Potential Cause 2: Adsorption to Surfaces. Peptides, particularly hydrophobic ones, can adsorb to plastic surfaces (e.g., pipette tips, microplates), reducing the effective concentration.[4]

    • Solution: Use low-retention plasticware. For long-term storage of solutions, consider using glass vials.[4]

  • Potential Cause 3: Enzymatic Degradation. If working with cell cultures or biological fluids, proteases may be degrading the peptide.

    • Solution: Minimize the time the peptide is in contact with biological samples. In some cases, the inclusion of protease inhibitors may be possible, but their compatibility with the assay must be verified.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound (lyophilized powder, MW: 947.0 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, low-retention microcentrifuge tubes

  • Calibrated micropipettes and sterile, low-retention tips

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 20 minutes.[6]

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Calculate Volume: To prepare a 10 mM stock from 1 mg of powder:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (µL) = (0.001 g / (0.010 mol/L * 947.0 g/mol )) * 1,000,000 µL/L ≈ 105.6 µL

  • Reconstitution: Carefully add 105.6 µL of anhydrous DMSO to the vial.[6]

  • Dissolution: Mix by gently vortexing or swirling until the powder is completely dissolved.[15] The solution should be clear.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes (e.g., 5-10 µL) in sterile, low-retention microcentrifuge tubes. Store immediately at -20°C or -80°C.

Protocol 2: Cell-Based Calcium Mobilization Assay to Determine this compound Potency

This protocol measures the ability of this compound to inhibit the increase in intracellular calcium triggered by an NK2 receptor agonist (e.g., Neurokinin A).

Materials:

  • HEK293 cells stably expressing the human tachykinin NK2 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127.[16]

  • NK2 receptor agonist (e.g., Neurokinin A).

  • This compound stock solution (from Protocol 1).

  • Black, clear-bottom 96-well microplate.

  • Fluorescence plate reader with kinetic read capability and injectors (e.g., FlexStation).

Procedure:

  • Cell Seeding: Seed the NK2R-expressing cells into the 96-well plate at a density that will form a confluent monolayer on the day of the assay (e.g., 50,000 cells/well). Incubate overnight.[17]

  • Dye Loading:

    • Prepare the dye loading solution containing Fluo-4 AM (e.g., 4 µM final concentration) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.[16]

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.[16]

  • Cell Washing: Gently wash the cells 2-3 times with warm Assay Buffer to remove extracellular dye. Leave a final volume of buffer in each well (e.g., 100 µL).

  • Compound Preparation (Antagonist Plate):

    • Prepare serial dilutions of this compound in Assay Buffer at 2x the final desired concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Add the diluted this compound solutions to the appropriate wells and incubate for 15-30 minutes at room temperature.

  • Agonist Preparation (Agonist Plate): Prepare the NK2 agonist (e.g., NKA) in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC80), typically determined from a prior agonist dose-response experiment.

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence kinetically (e.g., Excitation ~485 nm, Emission ~525 nm).

    • Establish a stable baseline reading for ~20 seconds.

    • Program the instrument to inject the agonist into the wells and continue recording the fluorescence signal for an additional 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a control with no agonist (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathways and Workflows

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) (Agonist) NK2R Tachykinin NK2 Receptor (GPCR) NKA->NK2R Binds & Activates This compound This compound (Antagonist) This compound->NK2R Binds & Blocks Gq Gq/11 G-Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca ↑ Intracellular Ca²⁺ ER->Ca Releases Ca²⁺ Response Cellular Responses (e.g., smooth muscle contraction) Ca->Response Triggers

Diagram 2: Tachykinin NK2 receptor signaling pathway blocked by this compound.

G cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution cluster_analysis Day 2: Data Analysis seed Seed NK2R-expressing cells in 96-well plates incubate1 Incubate overnight (37°C, 5% CO₂) seed->incubate1 dye_load Load cells with calcium-sensitive dye incubate1->dye_load incubate2 Incubate (e.g., 60 min, 37°C) dye_load->incubate2 wash Wash cells to remove extracellular dye incubate2->wash add_antagonist Add this compound dilutions (Antagonist Plate) wash->add_antagonist incubate3 Incubate (e.g., 20 min, RT) add_antagonist->incubate3 measure Measure fluorescence kinetically while injecting agonist (NKA) incubate3->measure calc_peak Calculate peak fluorescence response measure->calc_peak normalize Normalize data to controls calc_peak->normalize plot Plot dose-response curve normalize->plot calc_ic50 Calculate IC₅₀ value plot->calc_ic50

Diagram 3: Experimental workflow for a cell-based calcium mobilization assay.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Peptide Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of peptide antagonists.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause poor aqueous solubility of peptide antagonists?

A1: The solubility of a peptide is primarily dictated by its amino acid composition and sequence.[1] Key factors include:

  • High Hydrophobicity: A high percentage of hydrophobic amino acids (e.g., Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan) reduces affinity for water. Peptides with over 50% hydrophobic residues are often poorly soluble in aqueous solutions.[2][3]

  • Isoelectric Point (pI): A peptide is least soluble at its isoelectric point, the pH at which it has a net neutral charge.[4][5] At this pH, the lack of electrostatic repulsion promotes aggregation.[4][6]

  • Peptide Length: Longer peptides have a greater surface area for hydrophobic interactions, which can lead to lower solubility.[7]

  • Secondary Structure & Aggregation: Peptides can form intermolecular hydrogen bonds, leading to the formation of gels or aggregates that are difficult to dissolve.[3]

Q2: My peptide antagonist won't dissolve in water or PBS. What is the first step I should take?

A2: Before dissolving the entire sample, it is crucial to test the solubility on a small aliquot.[2] This prevents the loss of your entire sample if an inappropriate solvent is chosen. The next step is to analyze the peptide's sequence to estimate its overall charge at neutral pH, which will guide your solvent choice.[8][9]

Q3: How do I determine if my peptide is acidic, basic, or neutral to choose a better solvent?

A3: You can estimate the peptide's net charge at pH 7 to guide your solubilization strategy:[8]

  • Assign a value of +1 to each basic residue (Lysine, Arginine, Histidine) and the N-terminus (unless acetylated).

  • Assign a value of -1 to each acidic residue (Aspartic acid, Glutamic acid) and the C-terminus (unless amidated).

  • Sum the values to determine the net charge.

    • Net Positive Charge: The peptide is basic. Try dissolving it in a dilute acidic solution (e.g., 10% acetic acid).[7][10]

    • Net Negative Charge: The peptide is acidic. Try dissolving it in a dilute basic solution (e.g., 0.1% ammonium hydroxide or 10% ammonium bicarbonate).[2][7]

    • Net Zero Charge: The peptide is neutral or hydrophobic. These often require a small amount of an organic co-solvent.[7][11]

Q4: I dissolved my peptide in DMSO, but it precipitated when I added it to my aqueous assay buffer. How can I prevent this?

A4: This is a common issue caused by the rapid change in solvent polarity. To prevent precipitation, add the concentrated peptide stock solution (in organic solvent) slowly and dropwise into the vortexing or stirring aqueous buffer.[9][12] This technique avoids localized high concentrations of the peptide that lead to aggregation. If it still precipitates, you may have exceeded its solubility limit in the final buffer.

Q5: Are there any solvents I should avoid when my peptide contains specific amino acids?

A5: Yes, certain amino acids are susceptible to oxidation.

  • Cysteine (Cys), Methionine (Met), and Tryptophan (Trp): Avoid using Dimethyl sulfoxide (DMSO) as it can oxidize these residues.[7][13] Dimethylformamide (DMF) is a suitable alternative.[7] It is also recommended to use oxygen-free buffers for these peptides.[3][14]

  • Cysteine (Cys): Avoid highly basic conditions (pH > 7) as this can promote the rapid formation of disulfide bonds.[14]

Q6: Can I use additives to improve or maintain solubility?

A6: Yes, certain excipients can act as solubilizing agents. L-Arginine, for example, is known to suppress protein and peptide aggregation and can enhance the solubility of unfolded or aggregation-prone species.[15][16] For peptides that form gels via hydrogen bonding, chaotropic agents like 6 M Guanidine-HCl or 8 M Urea can be effective, but be aware they may interfere with biological assays.[2][13]

Section 2: Troubleshooting Workflow & Visualization

When faced with a poorly soluble peptide antagonist, a systematic approach is key. The following workflow provides a decision-making process to guide your solubilization efforts.

G cluster_start Initial Assessment cluster_path Solubilization Strategy cluster_check Verification start Start: Lyophilized Peptide Antagonist assess Assess Sequence: - % Hydrophobic Residues - Calculate Net Charge (pI) start->assess charge_decision What is the Net Charge? assess->charge_decision acidic Acidic (Net < 0): Try 0.1% NH4OH or 10% NH4HCO3 charge_decision->acidic Negative basic Basic (Net > 0): Try 10% Acetic Acid or 0.1% TFA charge_decision->basic Positive neutral Neutral (Net = 0) charge_decision->neutral Zero hydrophobic_decision Is % Hydrophobic > 50%? hydrophobic_decision->basic No (Try Acid/Base) organic Use Minimal Co-Solvent (DMSO, DMF, ACN) then dilute dropwise hydrophobic_decision->organic Yes dissolved Is Solution Clear? acidic->dissolved basic->dissolved neutral->hydrophobic_decision organic->dissolved sonicate Briefly Sonicate & Gently Warm (<40°C) dissolved->sonicate No end Success: Aliquot & Store at -80°C dissolved->end Yes fail Failure: Consider Additives (e.g., Arginine) or Peptide Redesign dissolved->fail Still No sonicate->dissolved

Caption: A decision tree for troubleshooting peptide antagonist solubility.

Section 3: Detailed Experimental Protocols

Protocol 1: Systematic Solubility Testing

This protocol outlines a method for systematically testing different solvents on a small amount of peptide to identify optimal solubilization conditions.

Materials:

  • Lyophilized peptide antagonist

  • Sterile deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • 10% (v/v) Acetic Acid in water

  • 0.1% (v/v) Ammonium Hydroxide in water

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to avoid condensation. Briefly centrifuge the vial to ensure all powder is at the bottom.[2]

  • Aliquoting: Weigh out approximately 1 mg of peptide into a sterile microcentrifuge tube. This will be your test sample.

  • Step 1 - Aqueous Solvents: a. Add 100 µL of sterile deionized water to the test sample. Vortex for 30 seconds. b. If not dissolved, sonicate the sample in a water bath for 1-2 minutes.[2] c. If the peptide remains insoluble, repeat steps 3a-3b with a fresh 1 mg aliquot using PBS.

  • Step 2 - pH Modification (based on charge estimation): a. For Basic Peptides: To a fresh 1 mg aliquot, add 100 µL of 10% acetic acid. Vortex and sonicate as needed. b. For Acidic Peptides: To a fresh 1 mg aliquot, add 100 µL of 0.1% ammonium hydroxide. Vortex and sonicate.

  • Step 3 - Organic Co-Solvents (for hydrophobic/neutral peptides): a. To a fresh 1 mg aliquot, add 10-20 µL of 100% DMSO. Vortex until the peptide is completely dissolved. The solution should be clear.[11] b. Slowly add your desired aqueous buffer (e.g., PBS) dropwise to the DMSO concentrate while continuously vortexing to reach the final desired concentration.[12] c. Observe for any precipitation. If the solution becomes cloudy, the solubility limit has been exceeded.

  • Documentation: Record which solvent system successfully yielded a clear, particle-free solution. This system should be used for preparing your stock solution.

Section 4: Quantitative Data & Reference Tables

Table 1: Common Solvents and Their Applications

Solvent/SolutionPeptide TypeConsiderations & Cautions
Sterile Water / PBS Hydrophilic peptides with >25% charged residues[3]First choice for most peptides. May not work for hydrophobic or neutral sequences.
10% Acetic Acid Basic Peptides (Net Positive Charge)[7]Volatile and can be removed by lyophilization if needed.
0.1% NH₄OH Acidic Peptides (Net Negative Charge)[2]Avoid with Cys-containing peptides due to oxidation risk at basic pH.[14]
DMSO Hydrophobic / Neutral Peptides[7][11]Low toxicity for cell-based assays (typically <0.5%). Avoid with Met, Cys, or Trp due to oxidation risk.[13]
DMF Hydrophobic / Neutral Peptides[7]Alternative to DMSO for peptides containing Met, Cys, or Trp.
ACN / Isopropanol Hydrophobic / Neutral Peptides[2]Can be used as an alternative to DMSO/DMF.
6M Guanidine-HCl / 8M Urea Aggregation-prone peptides[13]Strong denaturants. Likely to interfere with biological assays and protein function.

Table 2: Impact of pH on Peptide Net Charge and Solubility

ConditionEffect on Ionizable GroupsNet ChargeSolubility
pH < pI Acidic groups (Asp, Glu, C-term) are neutral. Basic groups (Lys, Arg, N-term) are positive.PositiveIncreased
pH = pI Positive charges equal negative charges.ZeroMinimum [4][6]
pH > pI Acidic groups are negative. Basic groups are neutral.NegativeIncreased

Section 5: Signaling Pathway Context

Peptide antagonists often function by competitively inhibiting the binding of an endogenous ligand to its cell surface receptor, thereby blocking downstream signaling. Understanding this mechanism is crucial for interpreting experimental results.

G cluster_membrane Cell Membrane cluster_pathway Signaling Cascade receptor Receptor (GPCR) effector Effector (e.g., Adenylyl Cyclase) receptor->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response ligand Endogenous Ligand ligand->receptor Binds & Activates antagonist Peptide Antagonist antagonist->receptor Binds & Blocks

Caption: Competitive antagonism at a cell surface receptor.

References

Technical Support Center: Understanding Nepadutant's Antagonism in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Nepadutant in bioassays and need to interpret its antagonistic properties. This resource provides troubleshooting guidance and answers to frequently asked questions, with a focus on clarifying the nature of this compound's interaction with the tachykinin NK2 receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective bicyclic peptide antagonist of the tachykinin NK2 receptor. Its primary mechanism of action is to block the binding of the endogenous agonist, neurokinin A (NKA), to the NK2 receptor, thereby inhibiting its downstream signaling.

Q2: Is this compound a competitive or insurmountable antagonist?

Studies have consistently characterized this compound as a competitive and reversible antagonist at the human tachykinin NK2 receptor. This means that it binds to the same site as the agonist, and its inhibitory effect can be overcome by increasing the concentration of the agonist. This is in contrast to other NK2 receptor antagonists, such as SR 48968, which have been shown to exhibit insurmountable antagonism.

Q3: What is the difference between competitive and insurmountable antagonism?

  • Competitive (Surmountable) Antagonism: The antagonist binds reversibly to the same site on the receptor as the agonist. In the presence of a competitive antagonist, the agonist dose-response curve is shifted to the right in a parallel manner, without a change in the maximum response. The antagonism can be overcome by increasing the agonist concentration.

  • Insurmountable Antagonism: This can occur through several mechanisms, including irreversible binding of the antagonist to the agonist's binding site, allosteric modulation where the antagonist binds to a different site and changes the receptor's conformation, or slow dissociation of the antagonist from the receptor (hemi-equilibrium). In functional assays, this results in a depression of the maximum response to the agonist, which cannot be restored even with high concentrations of the agonist.

Q4: What is the signaling pathway of the tachykinin NK2 receptor?

The tachykinin NK2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Upon agonist binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration. This calcium signal then activates various downstream cellular responses.

NK2_Signaling_Pathway NKA Neurokinin A (NKA) NK2R Tachykinin NK2 Receptor NKA->NK2R Binds Gq11 Gq/11 NK2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers release Ca_cyto Cytosolic Ca²⁺ (Increase) Ca_ER->Ca_cyto Response Cellular Response Ca_cyto->Response Leads to

Tachykinin NK2 Receptor Signaling Pathway.

Troubleshooting Guide: Apparent Insurmountable Antagonism of this compound

If your experimental data suggests that this compound is behaving as an insurmountable antagonist, it is crucial to consider potential experimental factors that could lead to this misinterpretation. Since published literature characterizes this compound as a competitive antagonist, observing a depression of the maximal agonist response warrants a thorough review of your experimental setup.

Issue: The agonist dose-response curve in the presence of this compound shows a depressed maximum response.

This is the hallmark of insurmountable antagonism. However, with this compound, this is an unexpected result. The following troubleshooting steps can help identify the potential cause.

Troubleshooting_Insurmountable_Antagonism Start Observe Depressed Maximal Response with This compound CheckEquilibrium Is the incubation time sufficient for equilibrium? Start->CheckEquilibrium CheckConcentration Are agonist and antagonist concentrations accurate? Start->CheckConcentration CheckAssayConditions Are there any assay artifacts? Start->CheckAssayConditions CheckCellHealth Is cell health compromised? Start->CheckCellHealth SchildAnalysis Perform a Schild Analysis CheckEquilibrium->SchildAnalysis If yes CheckConcentration->SchildAnalysis If yes CheckAssayConditions->SchildAnalysis If no CheckCellHealth->SchildAnalysis If no CompetitiveResult Result is Competitive: Apparent insurmountability was an artifact. SchildAnalysis->CompetitiveResult Slope ≈ 1 NonCompetitiveResult Result is Non-Competitive: Investigate further. (Unlikely for this compound) SchildAnalysis->NonCompetitiveResult Slope ≠ 1

Troubleshooting workflow for apparent insurmountable antagonism.
Potential Cause Explanation Troubleshooting Steps
Insufficient Incubation Time (Hemi-equilibrium) If the antagonist dissociates slowly from the receptor, and the agonist is added before equilibrium is reached, it can appear as insurmountable antagonism.1. Increase Pre-incubation Time: Extend the pre-incubation time with this compound before adding the agonist to ensure equilibrium is reached. 2. Washout Experiment: For tissue-based assays, perform a washout experiment. A competitive antagonist's effect should be reversible upon washing, while an insurmountable antagonist's effect may persist. This compound's blockade has been shown to be fully reversed by washout.
High Antagonist Concentration At very high concentrations, even a competitive antagonist can produce effects that mimic non-competitive antagonism, especially if there are off-target effects or if the antagonist has low solubility.1. Perform a Full Dose-Response: Test a wider range of this compound concentrations. 2. Check Solubility: Ensure this compound is fully dissolved at the concentrations used.
Agonist-related Issues The agonist used may not be specific for the NK2 receptor or may be degrading over the course of the experiment.1. Use a Fresh Agonist Stock: Prepare fresh agonist solutions for each experiment. 2. Confirm Agonist Specificity: Use a well-characterized and selective NK2 receptor agonist like Neurokinin A

Technical Support Center: Optimizing Nepadutant Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the use of Nepadutant in in vitro experiments. It includes frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective non-peptide antagonist of the tachykinin NK2 receptor.[1][2] Its mechanism of action is competitive antagonism, meaning it binds to the NK2 receptor and blocks the binding of the endogenous agonist, Neurokinin A (NKA), thereby preventing downstream signaling.[3]

Q2: What is the signaling pathway of the NK2 receptor that this compound antagonizes?

The tachykinin NK2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+) and a subsequent increase in cytosolic calcium concentration. This calcium influx triggers various cellular responses, such as smooth muscle contraction.

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (Agonist) NK2R NK2 Receptor NKA->NK2R Binds & Activates This compound This compound (Antagonist) This compound->NK2R Binds & Blocks Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_release Ca2+ Release ER->Ca2_release Releases Ca2+ Cellular_Response Cellular Response (e.g., Contraction) Ca2_release->Cellular_Response Triggers Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation & Solution Problem Identify the Issue: - Low/No this compound Efficacy - High Background Signal - Cell Toxicity - Inconsistent Results Efficacy Low/No Efficacy Problem->Efficacy Background High Background Problem->Background Toxicity Cell Toxicity Problem->Toxicity Inconsistency Inconsistent Results Problem->Inconsistency Sol_Efficacy Check this compound concentration and integrity. Verify agonist activity. Optimize incubation time. Efficacy->Sol_Efficacy Troubleshoot Sol_Background Reduce agonist concentration. Optimize cell density. Check for constitutive receptor activity. Background->Sol_Background Troubleshoot Sol_Toxicity Perform a dose-response for toxicity. Reduce incubation time. Check vehicle toxicity. Toxicity->Sol_Toxicity Troubleshoot Sol_Inconsistency Standardize cell passage number and density. Ensure consistent reagent preparation. Calibrate equipment. Inconsistency->Sol_Inconsistency Troubleshoot

References

Navigating Nepadutant: A Technical Support Center for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nepadutant, a selective tachykinin NK2 receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vivo animal studies with this compound. High variability in preclinical data can be a significant hurdle, and this guide aims to equip you with the knowledge to design robust experiments, troubleshoot unexpected results, and interpret your findings with confidence.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the oral bioavailability of this compound in our rat studies. What are the potential causes?

A1: High variability in the oral bioavailability of this compound is a known challenge and can be attributed to several factors:

  • Low Intrinsic Bioavailability: this compound, being a peptide-based compound, has inherently low oral bioavailability, which has been quantified at less than 3% in rats.[1] Low permeability and potential degradation in the gastrointestinal tract contribute to this.

  • Gastrointestinal Health: The health status of the animal's gut is a critical factor. Studies have shown that intestinal inflammation can dramatically increase the absorption of this compound. In rodent models of colitis, the oral and intraduodenal bioavailability of this compound increased by 7- to 9-fold compared to healthy controls.[2] Therefore, any underlying sub-clinical inflammation or differences in gut microbiome across your animal cohort can lead to significant variability.

  • Formulation: The vehicle used for oral administration can significantly impact the dissolution and absorption of this compound. Inconsistent formulation preparation or stability can be a major source of variability.

  • Food Effects: The presence or absence of food in the stomach can alter gastric emptying times and the gastrointestinal environment, thereby affecting drug absorption. It is crucial to standardize feeding protocols.

Q2: What is the expected pharmacokinetic profile of this compound in rats after intravenous administration?

A2: Following intravenous (IV) administration in rats, this compound exhibits a predictable pharmacokinetic profile. Key parameters from a study where this compound was administered at 1 mg/kg are summarized in the table below. This data can serve as a benchmark for your own IV studies.

Q3: We are not observing the expected efficacy of this compound in our animal model of intestinal hypermotility. What should we troubleshoot?

A3: If this compound is not demonstrating the expected efficacy, consider the following troubleshooting steps:

  • Route of Administration and Dose: Due to its low oral bioavailability, the route of administration is critical. Intravenous or intraperitoneal routes provide more consistent exposure.[1] If oral administration is necessary for your model, you may need to use significantly higher doses and accept higher variability. Ensure your dose is appropriate for the species and model being studied. In rats, intravenous doses in the range of 1-10 nmol/kg have been shown to be effective.[3]

  • Animal Model and Receptor Subtypes: Ensure that the tachykinin NK2 receptor is the primary driver of the phenotype in your specific animal model. There can be species differences in the distribution and subtypes of NK2 receptors, which could lead to variations in antagonist efficacy.[4]

  • Compound Stability: this compound is a peptide and may be susceptible to degradation. Ensure proper storage and handling of the compound. Prepare fresh formulations for each experiment and confirm the stability of the compound in your chosen vehicle.

  • Anesthesia and Surgical Stress: If your experimental procedure involves anesthesia or surgery, be aware that these can impact gastrointestinal motility and drug metabolism, potentially confounding your results.

Troubleshooting Guides

Issue: Inconsistent Plasma Concentrations of this compound

High variability in plasma drug concentrations is a common issue in preclinical studies. Use this guide to systematically troubleshoot the problem.

Troubleshooting Workflow for Inconsistent Plasma Concentrations

cluster_B Dosing Procedure cluster_C Formulation cluster_D Animal Factors cluster_E Bioanalytical Method A High Variability in Plasma Concentrations Observed B Review Dosing Procedure A->B C Check Formulation A->C D Evaluate Animal Factors A->D E Review Bioanalytical Method A->E B1 Inaccurate Dosing Volume? B->B1 C1 Is the formulation homogenous? C->C1 D1 Health status consistent across animals? D->D1 E1 Validate sample collection and processing E->E1 B2 Inconsistent Dosing Technique (e.g., gavage)? B1->B2 B3 Standardize animal restraint and dosing time B2->B3 C2 Is the compound stable in the vehicle? C1->C2 C3 Was the formulation prepared fresh? C2->C3 D2 Standardized fasting/feeding schedule? D1->D2 D3 Consider underlying GI inflammation D2->D3 E2 Assess assay variability (QC samples) E1->E2 E3 Check for matrix effects E2->E3

Caption: A logical workflow to troubleshoot sources of variability in this compound plasma concentrations.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

This table summarizes the key pharmacokinetic parameters of this compound following intravenous administration in rats. Use this as a reference for your study design and data interpretation.

ParameterValueUnitRoute of AdministrationDoseSpeciesReference
Half-life (t½) 44minIntravenous1 mg/kgRat[1]
AUC 285µg·min/mLIntravenous1 mg/kgRat[1]
Oral Bioavailability < 3%Oral10 mg/kgRat[1]
Intraperitoneal Bioavailability ~100%Intraperitoneal1 mg/kgRat[1]
Intranasal Bioavailability ~100%Intranasal1 mg/kgRat[1]
Intrarectal Bioavailability ~5%Intrarectal5 mg/kgRat[1]

Experimental Protocols

Protocol: Intravenous Administration of this compound in Rats

This protocol provides a general framework for the intravenous administration of this compound to rats. It should be adapted to your specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

Materials:

  • This compound (MEN 11420)

  • Sterile vehicle (e.g., saline, phosphate-buffered saline)

  • Syringes and needles (appropriate gauge for rat tail vein injection)

  • Restraining device for rats

  • Warming lamp or pad (optional, to dilate tail veins)

Procedure:

  • Formulation Preparation:

    • On the day of the experiment, dissolve this compound in the sterile vehicle to the desired concentration.

    • Ensure the final formulation is clear and free of particulates. As this compound is a peptide, gentle vortexing or inversion is recommended over vigorous shaking to avoid denaturation.

  • Animal Preparation:

    • Acclimatize the rats to the experimental environment to minimize stress.

    • Weigh each rat to accurately calculate the injection volume.

    • Gently restrain the rat using an appropriate device.

    • If necessary, warm the rat's tail using a warming lamp or pad to cause vasodilation of the lateral tail veins, making them more accessible for injection.

  • Intravenous Injection:

    • Position the needle bevel-up and insert it into one of the lateral tail veins at a shallow angle.

    • Once the needle is in the vein (indicated by a flash of blood in the needle hub), slowly inject the calculated volume of the this compound formulation.

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Post-injection Monitoring:

    • Observe the animal for any immediate adverse reactions.

    • Return the animal to its cage and monitor according to the experimental protocol.

Mandatory Visualizations

Tachykinin NK2 Receptor Signaling Pathway

This compound exerts its effect by blocking the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, Neurokinin A (NKA), to the NK2 receptor initiates a signaling cascade that leads to smooth muscle contraction.

cluster_membrane Cell Membrane NK2R NK2 Receptor Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes NKA Neurokinin A (NKA) NKA->NK2R Binds & Activates This compound This compound This compound->NK2R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Contraction Smooth Muscle Contraction Ca_release->Contraction PKC_activation->Contraction

References

Metabolic stability of Nepadutant and its impact on experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nepadutant Metabolic Stability

This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and standardized protocols for experiments involving the metabolic stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its metabolic stability important?

A1: this compound (also known as MEN 11420) is a glycosylated bicyclic peptide that acts as a potent and selective tachykinin NK₂ receptor antagonist.[1] Its metabolic stability is a critical parameter because it influences in vivo potency, duration of action, and overall pharmacokinetic profile.[1][2][3] Studies have shown that this compound is more resistant to hydrolytic and oxidative metabolism compared to its parent compound, MEN 10627, leading to a longer plasma half-life and improved pharmacokinetic characteristics.[2][3]

Q2: What is the known metabolic profile of this compound in preclinical species?

A2: In rats, this compound demonstrates significantly greater metabolic stability than its parent compound. Its plasma half-life is approximately 44 minutes, which is about three times longer than MEN 10627.[2][3] A notable portion of the administered dose (around 34%) is excreted unchanged in the urine, indicating its resistance to extensive metabolism.[2][3] While specific metabolites have not been fully detailed in publicly available literature, its structure as a glycosylated peptide suggests that hydrolysis of the peptide bonds and metabolism of the sugar moiety are potential biotransformation pathways.

Q3: Which in vitro systems are most appropriate for studying this compound's metabolism?

A3: Both liver microsomes and intact hepatocytes are suitable systems. Liver microsomes are subcellular fractions rich in cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, making them ideal for studying Phase I and Phase II metabolism.[4] Intact hepatocytes, containing a full complement of metabolic enzymes and cofactors, offer a more comprehensive model for assessing overall metabolic clearance and identifying a broader range of metabolites.[5][6] Given that this compound is a peptide, plasma stability assays are also relevant to assess degradation by proteases.

Q4: Are there any known drug-drug interactions (DDIs) associated with this compound's metabolism?

A4: Specific DDI studies for this compound are not widely published. However, researchers should consider the potential for DDIs if this compound is metabolized by major CYP enzymes (e.g., CYP3A4) or UGTs.[7][8][9] Co-administration with potent inhibitors or inducers of these enzymes could alter this compound's clearance and exposure.[7][10] Standard in vitro assays for CYP inhibition and induction should be performed to characterize this risk.[11]

Troubleshooting Guide for Metabolic Stability Assays

This guide addresses common issues encountered during in vitro metabolic stability experiments with this compound.

Problem / Observation Potential Cause Recommended Solution
High variability between replicate wells (>15% CV). 1. Inconsistent pipetting of compound, cells, or microsomes.2. Poor mixing upon addition of reagents.3. Cell clumping (in hepatocyte assays).4. Temperature fluctuations in the incubator.1. Use calibrated pipettes; pre-wet tips before dispensing.2. Gently mix the reaction plate after adding the starting reagent.3. Ensure a uniform single-cell suspension before plating.4. Verify incubator temperature and ensure even heat distribution.
This compound degrades too quickly (half-life << 10 min). 1. Microsomal or hepatocyte concentration is too high.2. Incorrect calculation of stock solution concentration.3. High metabolic activity of the specific cell/microsome lot.1. Reduce the protein or cell concentration in the incubation.2. Re-verify the concentration of the stock solution.3. Characterize each new lot with known control compounds before use.
This compound shows no degradation or is unexpectedly stable. 1. Inactive NADPH regenerating system (for microsomes).2. Poor metabolic competence of hepatocytes.3. Low compound concentration leading to analytical detection limits.4. Non-specific binding to plasticware.1. Prepare NADPH solutions fresh; run a positive control (e.g., testosterone, verapamil) to confirm enzyme activity.[4]2. Check the viability and activity of hepatocytes with a control compound (e.g., 7-ethoxycoumarin).[12]3. Ensure the starting concentration (T₀) provides a robust analytical signal.4. Use low-binding plates and check for compound loss in incubations without enzymes (heat-inactivated controls).
Inconsistent results between different experimental days. 1. Variation in cell/microsome lots.2. Differences in media or buffer preparation.3. Changes in analytical instrument (LC-MS/MS) performance.1. Qualify and use a single large batch of cryopreserved cells/microsomes for the entire study.2. Use standardized, quality-controlled recipes for all reagents.3. Run a system suitability test on the LC-MS/MS with a standard before each analytical run.
Troubleshooting Decision Workflow

This diagram provides a logical flow for diagnosing unexpected experimental results.

G Start Unexpected Result (e.g., High Variability, No Degradation) Check_Controls Step 1: Review Controls (Positive, Negative, T₀) Start->Check_Controls Controls_OK Controls Behave as Expected? Check_Controls->Controls_OK Check_Reagents Step 2: Check Reagents (Enzymes, Cofactors, Media) Controls_OK->Check_Reagents Yes Troubleshoot_Controls Isolate & Test Each Control Component. (e.g., Run new Positive Control) Controls_OK->Troubleshoot_Controls No Reagents_OK Reagents Fresh & Validated? Check_Reagents->Reagents_OK Check_Assay Step 3: Review Assay Conditions (Concentrations, Incubation Time) Reagents_OK->Check_Assay Yes Troubleshoot_Reagents Prepare Fresh Reagents. Re-qualify Enzyme Lot. Reagents_OK->Troubleshoot_Reagents No Assay_OK Conditions Correct? Check_Assay->Assay_OK Check_Analytics Step 4: Check Analytics (LC-MS/MS) (Sensitivity, Carryover) Assay_OK->Check_Analytics Yes Troubleshoot_Assay Optimize Concentrations. Adjust Time Points. Assay_OK->Troubleshoot_Assay No Analytics_OK Instrument Performance OK? Check_Analytics->Analytics_OK Root_Cause Root Cause Identified. Modify Protocol & Repeat. Analytics_OK->Root_Cause Yes Troubleshoot_Analytics Tune Mass Spectrometer. Clean Source & Column. Analytics_OK->Troubleshoot_Analytics No Troubleshoot_Controls->Root_Cause Troubleshoot_Reagents->Root_Cause Troubleshoot_Assay->Root_Cause Troubleshoot_Analytics->Root_Cause

Caption: A workflow for troubleshooting metabolic stability assays.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and metabolic stability parameters for this compound based on published data and typical values for moderately stable compounds.

Table 1: Pharmacokinetic Parameters of this compound in Rats (vs. Parent Compound)

ParameterThis compound (MEN 11420)MEN 10627 (Parent)Reference
Plasma Half-life (t½) ~44 min~15 min[2][3]
Systemic Clearance ~3x lower~3x higher[2][3]
Area Under Curve (AUC) ~285 µg·min/mL~95 µg·min/mL[2][3]
Urinary Excretion (% unchanged) ~34%<2%[2][3]

Table 2: Representative In Vitro Metabolic Stability Data

Note: These are representative values for a moderately stable peptide-like compound and should be confirmed by experiment.

SystemSpeciesHalf-life (t½, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein or 10⁶ cells)
Liver Microsomes Human45 - 7515.4 - 9.2
Liver Microsomes Rat30 - 6023.1 - 11.6
Hepatocytes Human60 - 12011.6 - 5.8
Hepatocytes Rat40 - 8017.3 - 8.7

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol outlines the measurement of this compound's metabolic stability in liver microsomes.

  • Materials & Reagents:

    • Pooled liver microsomes (human, rat, etc.)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Phosphate buffer (100 mM, pH 7.4)

    • NADPH regenerating system (e.g., NADPH, G6P, G6PDH)

    • Positive control compound (e.g., Verapamil)

    • 96-well incubation plates and collection plates

    • Acetonitrile with internal standard (IS) for reaction termination

  • Procedure:

    • Prepare a working solution of this compound (e.g., 100 µM) by diluting the stock in buffer.

    • Add 194 µL of phosphate buffer to each well of the incubation plate.

    • Add 2 µL of the this compound working solution to achieve a final substrate concentration of 1 µM.

    • Add 4 µL of liver microsomes (e.g., at 5 mg/mL) to each well for a final protein concentration of 0.1 mg/mL.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system. For the negative control (T₀ and minus-cofactor), add 10 µL of buffer instead.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 min), transfer 50 µL of the reaction mixture to a collection plate containing 150 µL of ice-cold acetonitrile with IS to stop the reaction.

    • Centrifuge the collection plate at 4000 rpm for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of this compound.

Experimental Workflow: Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: Buffer, Microsomes, This compound, NADPH Plate Aliquot Microsomes & This compound to Plate Reagents->Plate Preincubation Pre-incubate at 37°C (5 min) Plate->Preincubation Start_Rxn Initiate Reaction (Add NADPH) Preincubation->Start_Rxn Timepoints Sample at Time Points (0, 5, 15, 30, 45 min) Start_Rxn->Timepoints Quench Quench Reaction (Acetonitrile + IS) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Calculate Calculate % Remaining, t½, and CLᵢₙₜ Analyze->Calculate

Caption: Workflow for a typical in vitro microsomal stability assay.

Protocol 2: Hepatocyte Stability Assay

This protocol describes the assessment of this compound's stability using cryopreserved suspension hepatocytes.

  • Materials & Reagents:

    • Cryopreserved hepatocytes (human, rat, etc.)

    • Williams Medium E or equivalent incubation medium.[5]

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Positive control compound (e.g., 7-Ethoxycoumarin)

    • Coated 24-well plates suitable for cell culture

    • Acetonitrile with internal standard (IS)

  • Procedure:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol. Perform a cell count and viability check (e.g., via Trypan Blue); viability should be >80%.

    • Dilute the hepatocyte suspension in pre-warmed incubation medium to a final density of 1 x 10⁶ viable cells/mL.[5]

    • Dispense 0.5 mL of the cell suspension into each well of the culture plate.

    • Add this compound from a working solution to achieve a final concentration of 1 µM. The final DMSO concentration should be <0.1%.

    • Place the plate in a humidified incubator at 37°C, 5% CO₂, on an orbital shaker (90-120 rpm).[5]

    • At each time point (e.g., 0, 15, 30, 60, 120, 240 min), collect an aliquot (e.g., 50 µL) of the cell suspension.[5]

    • Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile with IS.

    • Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of this compound over time.

Conceptual Metabolic Pathway of a Glycosylated Peptide

G This compound This compound (Glycosylated Peptide) Hydrolysis Peptide Hydrolysis (Proteases/Peptidases) This compound->Hydrolysis Oxidation Oxidation (e.g., CYP450s) This compound->Oxidation Glucuronidation Glucuronidation (UGTs on Sugar Moiety) This compound->Glucuronidation Metabolite_A Metabolite A (Peptide Fragments) Hydrolysis->Metabolite_A Metabolite_B Metabolite B (Oxidized this compound) Oxidation->Metabolite_B Metabolite_C Metabolite C (Glucuronide Conjugate) Glucuronidation->Metabolite_C

Caption: Potential metabolic pathways for a compound like this compound.

References

Technical Support Center: Addressing Off-Target Effects of Nepadutant in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Nepadutant in cellular models. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential off-target effects, ensuring data integrity and accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, competitive antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1][2] Its primary mechanism of action is to block the binding of the endogenous agonist, neurokinin A (NKA), to the NK2 receptor, thereby inhibiting downstream signaling pathways.

Q2: How selective is this compound for the NK2 receptor?

This compound exhibits high selectivity for the human NK2 receptor. It has been shown to have negligible binding affinity for a panel of 50 other receptors and ion channels, including the related tachykinin NK1 and NK3 receptors.[1][2]

Q3: What are the potential, albeit low-affinity, off-target interactions of a bicyclic glycopeptide like this compound?

While this compound is highly selective, it is important to consider potential off-target interactions inherent to its molecular structure. As a bicyclic peptide, it may have weak interactions with other G-protein coupled receptors (GPCRs) that bind peptide ligands.[3] The glycosylated moiety could potentially interact with lectins or other carbohydrate-binding proteins.[4] However, for this compound specifically, these interactions are reported to be insignificant at concentrations typically used for NK2 receptor antagonism.[1]

Q4: What are the initial signs in my cellular assay that might suggest off-target effects of this compound?

Common indicators of potential off-target effects include:

  • Inconsistent results with other NK2 antagonists: A structurally different NK2 receptor antagonist produces a different phenotype.

  • Discrepancy with genetic validation: The phenotype observed with this compound is not replicated by siRNA or CRISPR-mediated knockdown/knockout of the NK2 receptor.

  • Effects at very high concentrations: Cellular responses are observed at concentrations significantly higher than the Ki for the NK2 receptor.

  • Unusual or unexpected cellular morphology changes: Observations of cellular stress or toxicity that are not characteristic of NK2 receptor blockade.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues that may arise during experiments with this compound.

Issue 1: Observed cellular effect is not consistent with known NK2 receptor signaling.
  • Possible Cause: The observed effect may be due to an off-target interaction of this compound.

  • Troubleshooting Workflow:

A Inconsistent Cellular Effect Observed B Step 1: Confirm On-Target Engagement A->B C Perform Competitive Binding Assay with a known NK2 agonist B->C D Step 2: Orthogonal Validation C->D E Use a structurally different NK2 antagonist D->E F Use siRNA/CRISPR to knockdown/out the NK2 receptor D->F G Step 3: Dose-Response Analysis E->G F->G H Determine if the effect is only observed at high concentrations G->H I Conclusion: Effect is likely on-target H->I No J Conclusion: Effect is likely off-target H->J Yes A Prepare cell membranes expressing the NK2 receptor B Incubate membranes with a fixed concentration of radiolabeled NK2 agonist (e.g., [¹²⁵I]-NKA) and varying concentrations of this compound A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify bound radioactivity using a gamma counter C->D E Plot percent inhibition of radioligand binding against this compound concentration D->E F Calculate IC50 and Ki values E->F A Seed cells expressing the NK2 receptor in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Pre-incubate cells with varying concentrations of this compound B->C D Stimulate cells with a fixed concentration of an NK2 agonist (e.g., NKA) C->D E Measure the change in fluorescence intensity using a plate reader D->E F Plot the inhibition of the calcium response against this compound concentration E->F G Calculate the IC50 value F->G cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds & Activates Gq11 Gq/11 NK2R->Gq11 Activates This compound This compound This compound->NK2R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Mobilizes CellularResponse Cellular Response (e.g., muscle contraction, secretion) DAG->CellularResponse Activates PKC Ca->CellularResponse Triggers

References

Minimizing degradation of Nepadutant in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Nepadutant in experimental solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound solutions.

Issue Potential Cause Recommended Solution
Loss of biological activity Peptide degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure lyophilized this compound is stored at -20°C or -80°C. Solutions should be stored in aliquots at -80°C to avoid freeze-thaw cycles. 2. Check Solution Age and Temperature: Use freshly prepared solutions whenever possible. Avoid prolonged storage at room temperature or 4°C. 3. Assess pH of Solution: Extreme pH values can accelerate hydrolysis. Maintain the pH of the solution within the optimal range (ideally slightly acidic to neutral).
Appearance of unexpected peaks in HPLC analysis Degradation of this compound into various products.1. Characterize Degradation Products: Use mass spectrometry (MS) to identify the mass of the unexpected peaks, which could correspond to oxidized, hydrolyzed, or deamidated forms of this compound. 2. Perform Forced Degradation Studies: Intentionally degrade this compound under controlled stress conditions (acid, base, oxidation, heat, light) to generate and identify potential degradation products. This will help in confirming the identity of the unexpected peaks in your experimental samples.
Precipitation or cloudiness in the solution Aggregation or poor solubility of this compound.1. Check Concentration: The concentration of this compound may be too high for the chosen solvent. Try dissolving the peptide in a larger volume of solvent. 2. Adjust pH: The pH of the solution might be close to the isoelectric point of this compound, leading to minimal solubility. Adjust the pH away from the isoelectric point. 3. Consider a Different Solvent: If solubility in aqueous buffers is an issue, consider using a small amount of a co-solvent like DMSO or DMF before adding the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental assay.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for a glycosylated bicyclic peptide like this compound?

A1: The primary degradation pathways for peptides like this compound include:

  • Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid (Asp) residues, which can be catalyzed by acidic or basic conditions.

  • Oxidation: The indole side chain of the tryptophan (Trp) residue is susceptible to oxidation.

  • Deamidation: The asparagine (Asn) residue can undergo deamidation, especially under neutral to basic pH conditions.

  • Disulfide Bond Scrambling/Cleavage: If disulfide bonds are part of the bicyclic structure, they can be susceptible to cleavage under certain redox conditions, particularly at alkaline pH.

Q2: What is the recommended procedure for dissolving lyophilized this compound?

A2: To minimize degradation, follow these steps:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitute with a small amount of a sterile, high-purity organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Once fully dissolved, slowly add the desired aqueous buffer (e.g., phosphate or acetate buffer) to the desired final concentration.

  • Vortex gently to ensure homogeneity.

Q3: What are the optimal storage conditions for this compound solutions?

A3: For optimal stability, adhere to the following storage recommendations:

  • Short-term storage (up to a few days): Store at 4°C.

  • Long-term storage: Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Lyophilized peptides are more stable than their counterparts in solution.

Q4: How does pH affect the stability of this compound in solution?

A4: The stability of this compound is significantly influenced by pH. Generally, a slightly acidic to neutral pH is optimal for peptide stability.

  • Acidic conditions (pH < 4): Can lead to hydrolysis of the peptide backbone, especially at aspartic acid residues.

  • Neutral to slightly acidic conditions (pH 4-7): Generally provides the best stability for many peptides. For cyclic RGD peptides, which share structural similarities with this compound's core, stability is significantly higher at neutral pH compared to acidic or basic conditions.[1]

  • Basic conditions (pH > 8): Can accelerate deamidation of asparagine and may lead to the degradation of disulfide bonds if present.[1] The effect of glycosylation on stability can also be pH-dependent.[2]

Q5: What excipients can be used to enhance the stability of this compound in solution?

A5: Several types of excipients can be considered to improve the stability of peptide solutions:

  • Buffers: Phosphate or acetate buffers can help maintain the optimal pH.

  • Antioxidants: Ascorbic acid or methionine can be added to protect against oxidation, particularly of the tryptophan residue.

  • Bulking agents/Lyoprotectants: Sugars like sucrose or trehalose can stabilize the peptide, especially during lyophilization and long-term storage.

  • Surfactants: A low concentration of a non-ionic surfactant like Polysorbate 80 can prevent aggregation and adsorption to container surfaces.

Quantitative Data on Peptide Stability

While specific quantitative degradation kinetics for this compound are not publicly available, the following table summarizes the stability of a linear versus a cyclic RGD peptide, which contains an aspartic acid residue prone to degradation, similar to this compound. This data illustrates the significant stabilizing effect of cyclization.

PeptideConditionStability FindingImplication for this compound
Linear RGD Peptide pH 7Susceptible to degradation.The linear precursor to this compound would likely be less stable.
Cyclic RGD Peptide pH 730-fold more stable than the linear peptide.[1]The bicyclic structure of this compound is expected to confer significant stability against degradation.
Cyclic RGD Peptide pH > 8Decreased stability due to disulfide bond degradation.[1]If this compound contains disulfide bridges, alkaline conditions should be avoided.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Place a vial containing the stock solution in a temperature-controlled oven at 70°C for 24, 48, and 72 hours.

  • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter) for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.

  • HPLC Method Example:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to resolve this compound from its degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 220 nm or 280 nm).

    • Injection Volume: 20 µL.

  • Couple the HPLC system to a mass spectrometer (LC-MS) to aid in the identification of degradation products by determining their mass-to-charge ratio.

Visualizations

This compound This compound (Glycosylated Bicyclic Peptide) Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis Oxidation Oxidation (e.g., of Tryptophan) This compound->Oxidation Deamidation Deamidation (e.g., of Asparagine) This compound->Deamidation Degradation_Products Degradation Products (Loss of Activity) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Deamidation->Degradation_Products

Caption: Potential degradation pathways of this compound in solution.

start Start: Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Collect Samples at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC-UV/MS sample->analyze identify Identify & Quantify Degradation Products analyze->identify end End: Establish Degradation Profile identify->end

Caption: Experimental workflow for a forced degradation study of this compound.

issue Issue Encountered (e.g., Loss of Activity) check_storage Check Storage Conditions (Temp, Aliquots, Age) issue->check_storage check_ph Measure pH of Solution issue->check_ph check_concentration Verify Concentration & Solubility issue->check_concentration improper_storage Solution: Use Fresh Aliquots, Store at -80°C check_storage->improper_storage improper_ph Solution: Adjust pH to Optimal Range (4-7) check_ph->improper_ph solubility_issue Solution: Dilute or Use Co-solvent check_concentration->solubility_issue resolved Issue Resolved improper_storage->resolved improper_ph->resolved solubility_issue->resolved

Caption: Troubleshooting workflow for this compound solution instability.

References

Validation & Comparative

A Comparative Guide to Nepadutant and Saredutant: NK2 Receptor Antagonism in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent neurokinin-2 (NK2) receptor antagonists: nepadutant and saredutant. By examining their performance through experimental data, this document aims to equip researchers with the necessary information to make informed decisions in their drug development and scientific research endeavors.

Introduction to NK2 Receptor Antagonism

The tachykinin NK2 receptor, a G-protein coupled receptor, is a key player in various physiological processes, including smooth muscle contraction, inflammation, and pain transmission.[1] Its endogenous ligand is neurokinin A (NKA). The development of selective NK2 receptor antagonists holds therapeutic promise for a range of conditions, including inflammatory bowel syndrome (IBS), asthma, and mood disorders.[1][2] this compound (MEN 11420), a peptide antagonist, and saredutant (SR 48968), a non-peptide antagonist, have been pivotal compounds in the exploration of NK2 receptor blockade.[1][3]

Comparative Analysis of In Vitro Potency

The antagonistic properties of this compound and saredutant have been evaluated in various in vitro assays. Key quantitative data from radioligand binding assays and functional assays are summarized below.

Radioligand Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In studies using membranes from human colon smooth muscle, the inhibitory constant (pKi) was determined for both this compound and saredutant.[4]

CompoundChemical ClasspKi (Human Colon)Reference
This compound Peptide8.4[4]
Saredutant Non-peptide9.2[4]

Higher pKi values indicate greater binding affinity.

Functional Antagonism

Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. In Chinese Hamster Ovary (CHO) cells expressing the human NK2 receptor, the potency of this compound and saredutant was assessed by their ability to inhibit NKA-induced phosphatidylinositol (PI) accumulation.[5]

CompoundIC50 (nM)pA2Reference
This compound 338.3[5]
Saredutant 0.749.8[5]

IC50 represents the concentration of an antagonist that inhibits 50% of the agonist response. A lower IC50 indicates greater potency. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic properties of a drug candidate are critical for its clinical success. Below is a summary of the available preclinical pharmacokinetic data for this compound and saredutant.

This compound Pharmacokinetics in Rats
ParameterValueRoute of AdministrationReference
Plasma Half-life 44 minIntravenous (1 mg/kg)[6]
AUC 285 µg.min/mLIntravenous (1 mg/kg)[6]
Systemic Clearance Reduced to one-third compared to parent compoundIntravenous (1 mg/kg)[6]
Oral Bioavailability <3% (10 mg/kg)Oral[6][7]
Intranasal Bioavailability Virtually complete (1 mg/kg)Intranasal[6]
Intrarectal Bioavailability ~5% (5 mg/kg)Intrarectal[6][7]

It is noteworthy that intestinal inflammation has been shown to increase the absorption and activity of this compound in rodent models.[8]

Saredutant Pharmacokinetics

Detailed pharmacokinetic parameters for saredutant, such as half-life, AUC, and oral bioavailability percentages, are not as readily available in the public domain. However, in vivo studies in mice have demonstrated its efficacy following oral administration at doses of 3-30 mg/kg for anxiolytic-like effects.[2]

Experimental Methodologies

The following sections detail the generalized experimental protocols for the key assays cited in this guide.

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity of antagonists to the NK2 receptor.

  • Membrane Preparation:

    • Tissues or cells expressing the NK2 receptor are homogenized in a suitable buffer.

    • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended.

  • Binding Reaction:

    • Membranes are incubated with a fixed concentration of a radiolabeled NK2 receptor ligand (e.g., [¹²⁵I]-NKA).

    • Increasing concentrations of the unlabeled antagonist (this compound or saredutant) are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The IC50 values are determined by non-linear regression analysis of the competition binding curves.

    • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Neurokinin A-Induced Phosphatidylinositol (PI) Accumulation Assay (General Protocol)

This functional assay measures the ability of an antagonist to inhibit the Gq-mediated signaling cascade initiated by NKA.

  • Cell Culture and Labeling:

    • CHO cells stably expressing the human NK2 receptor are cultured in appropriate media.

    • Cells are labeled overnight with [³H]-myo-inositol to incorporate it into cellular phosphoinositides.

  • Antagonist Pre-incubation:

    • Cells are washed and pre-incubated with varying concentrations of the antagonist (this compound or saredutant) for a defined period.

  • Agonist Stimulation:

    • Neurokinin A (NKA) is added to the cells to stimulate the NK2 receptor.

    • The incubation is carried out in the presence of LiCl, which inhibits the breakdown of inositol monophosphates.

  • Extraction and Quantification of Inositol Phosphates:

    • The reaction is stopped, and the cells are lysed.

    • The total inositol phosphates are separated from free inositol using anion-exchange chromatography.

    • The amount of accumulated [³H]-inositol phosphates is quantified by liquid scintillation counting.

  • Data Analysis:

    • The concentration-response curves for the antagonist are plotted, and IC50 values are calculated.

    • The pA2 values can be determined from these data to quantify the antagonist's potency.

Visualizing the Science: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

NK2_Signaling_Pathway NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response Antagonist This compound or Saredutant Antagonist->NK2R Blocks

Caption: NK2 Receptor Signaling Pathway

Comparative_Experimental_Workflow cluster_0 In Vitro Comparison cluster_1 Radioligand Binding Assay cluster_2 Functional Assay (PI Accumulation) cluster_3 Data Analysis & Comparison Membrane_Prep Prepare Membranes (Human Colon) Binding_Reaction Incubate with [125I]-NKA + this compound or Saredutant Membrane_Prep->Binding_Reaction Filtration Separate Bound/Free Ligand Binding_Reaction->Filtration Counting Quantify Radioactivity Filtration->Counting pKi_Calc Calculate pKi Counting->pKi_Calc Compare_Affinity Compare pKi values pKi_Calc->Compare_Affinity Cell_Culture Culture CHO cells (Human NK2 Receptor) Labeling Label with [3H]-myo-inositol Cell_Culture->Labeling Preincubation Pre-incubate with This compound or Saredutant Labeling->Preincubation Stimulation Stimulate with NKA Preincubation->Stimulation Extraction Extract Inositol Phosphates Stimulation->Extraction Quantification Quantify [3H]-IPs Extraction->Quantification IC50_pA2_Calc Calculate IC50 & pA2 Quantification->IC50_pA2_Calc Compare_Potency Compare IC50 & pA2 values IC50_pA2_Calc->Compare_Potency Conclusion Determine Relative In Vitro Performance Compare_Affinity->Conclusion Compare_Potency->Conclusion

Caption: Comparative In Vitro Experimental Workflow

Conclusion

Both this compound and saredutant are potent antagonists of the NK2 receptor. The available in vitro data suggests that the non-peptide antagonist, saredutant, exhibits a higher binding affinity and functional potency compared to the peptide-based antagonist, this compound. However, a comprehensive comparison is limited by the lack of detailed, publicly available pharmacokinetic data for saredutant. This compound, while having lower oral bioavailability, has been more extensively characterized in this regard. The choice between these compounds for research purposes will depend on the specific experimental context, including the desired route of administration and the biological system under investigation. This guide provides a foundational comparison to aid researchers in navigating the landscape of NK2 receptor antagonism.

References

A Comparative Analysis of Nepadutant and Ibodutant on Human Colon Tachykinin NK2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two selective tachykinin NK2 receptor antagonists, Nepadutant and Ibodutant, in the human colon. The information is supported by experimental data from in vitro pharmacological studies.

This compound and Ibodutant are both potent antagonists of the tachykinin NK2 receptor, a G protein-coupled receptor predominantly involved in smooth muscle contraction in the human gastrointestinal tract.[1][2] Their ability to block this receptor makes them potential therapeutic agents for disorders characterized by colonic hypermotility, such as irritable bowel syndrome with diarrhea (IBS-D). This guide delves into a head-to-head comparison of their efficacy based on key pharmacological parameters.

Quantitative Efficacy Comparison

The efficacy of this compound and Ibodutant in the human colon has been quantified using two primary measures: antagonist affinity (pKi) and antagonist potency (pKB). The pKi value is derived from radioligand binding assays and indicates the affinity of the antagonist for the receptor. A higher pKi value signifies a stronger binding affinity. The pKB value, determined from functional assays such as muscle contraction studies, reflects the potency of the antagonist in inhibiting the action of an agonist. A higher pKB value indicates greater potency.

CompoundAntagonist Affinity (pKi)Antagonist Potency (pKB)Reference
Ibodutant 9.99.1[3]
This compound 8.48.3[3][4]

Based on the available data, Ibodutant demonstrates a higher binding affinity (pKi) and greater antagonist potency (pKB) at the human colon NK2 receptor compared to this compound.[3]

Experimental Protocols

The quantitative data presented above were derived from rigorous in vitro experimental protocols. The following sections detail the methodologies employed in these key experiments.

Radioligand Binding Assay for pKi Determination

This assay measures the ability of an unlabeled antagonist (this compound or Ibodutant) to displace a radiolabeled ligand that is specifically bound to the NK2 receptors in human colonic tissue preparations.

Protocol:

  • Membrane Preparation: Membranes are prepared from human colon smooth muscle tissue.

  • Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled NK2 receptor agonist (e.g., [125I]NKA) and varying concentrations of the unlabeled antagonist (Ibodutant or this compound).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The pKi value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Contractility Assay for pKB Determination (Schild Analysis)

This functional assay assesses the potency of an antagonist in inhibiting the contraction of human colon smooth muscle strips induced by an NK2 receptor agonist.

Protocol:

  • Tissue Preparation: Strips of human colon smooth muscle are dissected and mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a selective NK2 receptor agonist (e.g., [βAla8]NKA(4-10)) to determine its contractile effect.

  • Antagonist Incubation: The tissue strips are then incubated with a fixed concentration of the antagonist (Ibodutant or this compound) for a predetermined period.

  • Second Agonist Curve: A second concentration-response curve for the agonist is generated in the presence of the antagonist.

  • Schild Plot Analysis: This process is repeated with several different concentrations of the antagonist. The dose-ratios (the ratio of the agonist EC50 in the presence and absence of the antagonist) are calculated. A Schild plot is then constructed by plotting the logarithm of (dose-ratio - 1) against the logarithm of the antagonist concentration. The x-intercept of the linear regression of this plot provides the pA2 value, which is equivalent to the pKB for a competitive antagonist. A slope of the regression line that is not significantly different from unity suggests competitive antagonism.[3]

Signaling Pathways and Experimental Workflow

The interaction of this compound and Ibodutant with the tachykinin NK2 receptor interrupts a key signaling pathway responsible for smooth muscle contraction in the human colon.

Tachykinin NK2 Receptor Signaling Pathway

NK2_Signaling_Pathway PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction NKA NKA NK2R NK2R NKA->NK2R Binds to Gq Gq NK2R->Gq Activates Antagonist Antagonist Antagonist->NK2R Blocks Gq->PLC Activates

Neurokinin A (NKA), the endogenous ligand, binds to the tachykinin NK2 receptor, a G protein-coupled receptor.[1] This activation stimulates the Gq protein, which in turn activates phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[5] The elevated intracellular Ca²⁺ and activated PKC lead to the contraction of the smooth muscle. This compound and Ibodutant act by competitively blocking the binding of NKA to the NK2 receptor, thereby inhibiting this entire signaling cascade and preventing muscle contraction.

Experimental Workflow for Efficacy Comparison

Experimental_Workflow cluster_tissue Human Colon Tissue Procurement cluster_binding Radioligand Binding Assay cluster_functional Contractility Assay Tissue Human Colon Smooth Muscle Membranes Membrane Preparation Tissue->Membranes Strips Muscle Strip Preparation Tissue->Strips Binding_Assay Competitive Binding ([¹²⁵I]NKA vs Antagonist) Membranes->Binding_Assay pKi pKi Calculation (Affinity) Binding_Assay->pKi Comparison Efficacy Comparison (Ibodutant vs this compound) pKi->Comparison Organ_Bath Organ Bath Assay (Agonist ± Antagonist) Strips->Organ_Bath pKB pKB Calculation (Potency) Organ_Bath->pKB pKB->Comparison

The comparative efficacy of this compound and Ibodutant is determined through a systematic experimental workflow. Human colon smooth muscle tissue is procured and processed for two parallel assays. For the radioligand binding assay, membranes are prepared and used in competitive binding studies to determine the antagonist affinity (pKi). For the contractility assay, muscle strips are prepared and mounted in organ baths to assess the antagonist's ability to inhibit agonist-induced contractions, from which the antagonist potency (pKB) is calculated. The resulting pKi and pKB values for both compounds are then compared to determine their relative efficacy.

References

Unveiling the Selectivity of Nepadutant: A Comparative Analysis Against NK1 and NK3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of neurokinin receptor modulation, the precise selectivity of therapeutic candidates is paramount for predicting efficacy and mitigating off-target effects. This guide provides a comprehensive validation of Nepadutant's selectivity profile against the neurokinin-1 (NK1) and neurokinin-3 (NK3) receptors, juxtaposed with established antagonists for these targets. This analysis is supported by experimental data and detailed methodologies to offer researchers, scientists, and drug development professionals a clear and objective comparison.

Executive Summary

This compound (MEN 11420) is characterized as a potent and selective antagonist of the neurokinin-2 (NK2) receptor. This guide presents data demonstrating this compound's significantly lower affinity for NK1 and NK3 receptors compared to selective antagonists for these respective receptors. This high degree of selectivity underscores its targeted mechanism of action. For comparative purposes, we include data for the selective NK1 antagonist Aprepitant, the selective NK3 antagonist Talnetant, and a dual NK1/NK3 antagonist.

Data Presentation: A Comparative Look at Binding Affinities

The following table summarizes the binding affinities (pIC50, pKB, Ki, or IC50) of this compound and comparator compounds at human NK1 and NK3 receptors. The data clearly illustrates the selectivity profile of each compound.

CompoundReceptor Target(s)NK1 Receptor AffinityNK3 Receptor AffinityReference(s)
This compound (MEN 11420) NK2 AntagonistpIC50 < 6; pKB < 6 (low affinity)pIC50 < 6; pKB < 6 (low affinity)[1][2]
Aprepitant NK1 AntagonistIC50 = 0.1 nMIC50 = 300 nM[1]
Talnetant NK3 AntagonistNo affinityKi = 1.4 nM[2]
Dual NK1/NK3 Antagonist (Exemplified Compound) Dual NK1/NK3 AntagonistKi = 0.24 nMKi = 13 nM

Note: A lower Ki or IC50 value indicates a higher binding affinity. A pIC50 or pKB value of less than 6 is indicative of low affinity.

Experimental Protocols: Unpacking the Methodology

The binding affinity data presented in this guide is typically determined using a competitive radioligand binding assay. Below is a detailed methodology for such an experiment.

Radioligand Binding Assay for NK1 and NK3 Receptors

Objective: To determine the binding affinity of a test compound (e.g., this compound) for the NK1 and NK3 receptors by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human NK1 or NK3 receptor (e.g., CHO or U-373 MG cells).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor. For NK1, [¹²⁵I]-Substance P or [³H]-Substance P is commonly used. For NK3, [³H]-SR-142801 or a similar labeled antagonist is employed.

  • Test Compound: this compound and other comparator compounds.

  • Assay Buffer: Buffer solution appropriate for the binding assay (e.g., Tris-HCl with BSA and protease inhibitors).

  • Filtration Apparatus: A cell harvester to separate bound and free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

  • Membrane Preparation: Cultured cells expressing the target receptor are harvested, homogenized in a buffer, and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

  • Competitive Binding Reaction: The cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Incubation: The reaction mixture is incubated at room temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification of Radioactivity: The filters containing the bound radioligand are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizing the Process and Pathways

To further elucidate the experimental process and the biological context, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Filtration Filtration to Separate Bound and Free Ligand Incubation->Filtration Quantification Quantification of Bound Radioactivity Filtration->Quantification Data_Analysis Data Analysis (IC50/Ki Determination) Quantification->Data_Analysis

Radioligand Binding Assay Workflow

Signaling_Pathways cluster_NK1 NK1 Receptor Signaling cluster_NK3 NK3 Receptor Signaling SP Substance P NK1R NK1 Receptor SP->NK1R Gq Gq Protein NK1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Downstream_NK1 Downstream Effects (e.g., Inflammation, Pain) Ca_Release->Downstream_NK1 PKC->Downstream_NK1 NKB Neurokinin B NK3R NK3 Receptor NKB->NK3R Gq_3 Gq Protein NK3R->Gq_3 PLC_3 Phospholipase C Gq_3->PLC_3 IP3_3 IP3 PLC_3->IP3_3 DAG_3 DAG PLC_3->DAG_3 Ca_Release_3 Ca²⁺ Release IP3_3->Ca_Release_3 PKC_3 PKC Activation DAG_3->PKC_3 Downstream_NK3 Downstream Effects (e.g., Hormone Regulation) Ca_Release_3->Downstream_NK3 PKC_3->Downstream_NK3

NK1 and NK3 Receptor Signaling Pathways

Conclusion

The experimental data robustly validates that this compound is a highly selective antagonist for the NK2 receptor with low affinity for both NK1 and NK3 receptors.[1][2] This selectivity profile is a critical attribute, suggesting a lower potential for off-target effects related to NK1 and NK3 receptor modulation. For researchers investigating the role of the NK2 receptor or developing targeted therapies, this compound represents a valuable pharmacological tool. This guide provides the necessary data and protocols to support further research and development in this area.

References

A Comparative Guide to the Pharmacological Activity of Nepadutant Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the pharmacological activity of Nepadutant, a selective tachykinin NK2 receptor antagonist. The product's performance is objectively compared with other notable NK2 receptor antagonists, supported by experimental data from various preclinical studies.

Introduction to this compound and the NK2 Receptor

This compound (MEN 11420) is a potent and selective peptide antagonist of the tachykinin NK2 receptor.[1] The NK2 receptor, a G-protein coupled receptor, is primarily activated by neurokinin A (NKA) and is involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception.[1][2] Its role in pathophysiology, particularly in respiratory and gastrointestinal disorders, has made it a significant target for drug development. This guide focuses on the comparative pharmacology of this compound, providing researchers with essential data to evaluate its potential in various preclinical models.

In Vitro Pharmacological Profile: A Cross-Species Comparison

The in vitro activity of this compound and its competitors has been characterized through radioligand binding assays and functional assessments in tissues isolated from various species.

Comparative Binding Affinity at the NK2 Receptor

The binding affinity of this compound and other selective NK2 receptor antagonists, including Saredutant (SR 48968), Ibodutant (MEN 15596), and GR 159897, has been determined in different species. The data, presented as pKi or Ki values, are summarized in the table below. Higher pKi values and lower Ki values indicate greater binding affinity.

CompoundSpeciesPreparationRadioligandpKiKi (nM)Citation
This compound HumanCHO cells (hNK2R)[¹²⁵I]-NKA8.62.5[3]
HumanCHO cells (hNK2R)[³H]-SR 489688.62.6[3]
HumanColon Membranes[¹²⁵I]-NKA8.4-[1]
Saredutant HumanColon Membranes[¹²⁵I]-NKA9.2-[1]
RatDuodenum Membranes[³H]-SR 48968--[4]
HamsterUrinary Bladder[³H]-SR 48968--[4]
Guinea PigIleum Membranes[³H]-SR 48968--[4]
Ibodutant HumanColon Membranes[¹²⁵I]-NKA9.9-[1]
HumanRecombinant-10.1-[5]
GR 159897 HumanCHO cells (hNK2R)[³H]-GR1006799.5-[6][7]
RatColon Membranes[³H]-GR10067910.0-[6]
Comparative Functional Antagonism in Isolated Tissues

The functional antagonist potency of this compound and its alternatives has been evaluated in various isolated tissue preparations. The data, presented as pA2 or pKB values, quantify the antagonist's ability to inhibit the effects of an NK2 receptor agonist. Higher pA2 and pKB values indicate greater functional potency.

CompoundSpeciesTissueAgonistpA2 / pKBCitation
This compound RabbitPulmonary Artery[βAla⁸]NKA(4-10)8.6[3][8]
RatUrinary Bladder[βAla⁸]NKA(4-10)9.0[3][8]
HamsterTrachea[βAla⁸]NKA(4-10)10.2[3][8]
MouseUrinary Bladder[βAla⁸]NKA(4-10)9.8[8]
Guinea PigBronchus[βAla⁸]NKA(4-10)8.4[8]
Saredutant Guinea PigBronchus[βAla⁸]NKA(4-10)9.57[8]
GR 159897 Guinea PigTracheaGR643498.7[6][7]
Ibodutant Guinea PigBronchi[βAla⁸]NKA(4-10)8.31[9]
HumanColon[βAla⁸]NKA(4-10)9.1[1]

In Vivo Pharmacological Activity of this compound

The in vivo efficacy of this compound has been demonstrated in several rodent models, primarily focusing on its effects on intestinal motility and bronchoconstriction.

Effects on Intestinal Motility in Rodents

In rodent models of intestinal inflammation, this compound has been shown to modulate gut motility. For instance, in rats with castor oil-induced enteritis or acetic acid-induced rectocolitis, intravenously or intrarectally administered this compound (100 nmol/kg) decreased spontaneous colonic hypermotility.[10] Furthermore, in a castor oil-pretreated rat model, intraduodenal administration of this compound (30 nmol/kg) abolished bladder contractions induced by the NK2 agonist [βAla⁸]NKA(4-10).[10] In mice with diarrhea induced by bacterial toxins, oral administration of this compound in nanomolar to subnanomolar doses was effective in reducing symptoms.[10]

Effects on Bronchoconstriction in Guinea Pigs

In anesthetized guinea pigs, intravenous administration of this compound has been shown to inhibit bronchoconstriction induced by the selective NK2 receptor agonist [βAla⁸]neurokinin A-(4-10).[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound for a specific receptor.

  • Objective: To determine the dissociation constant (Ki) of this compound and other antagonists for the NK2 receptor.

  • General Protocol:

    • Membrane Preparation: Membranes are prepared from cultured cells (e.g., CHO cells stably transfected with the human NK2 receptor) or from specific tissues (e.g., rat colon).[3][6] Cells or tissues are homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then washed and stored.

    • Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [¹²⁵I]-NKA or [³H]-SR 48968) and varying concentrations of the unlabeled antagonist (e.g., this compound).[3]

    • Incubation: The reaction mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

    • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Isolated Tissue Contractility Assays

These ex vivo assays are used to assess the functional antagonist activity of a compound on smooth muscle contractions.

  • Objective: To determine the functional potency (pA2 or pKB) of this compound and other antagonists.

  • General Protocol:

    • Tissue Preparation: A specific tissue, such as the hamster trachea or rat urinary bladder, is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂).[3][8]

    • Tension Recording: The tissue is connected to an isometric force transducer to record changes in tension.

    • Agonist-Induced Contraction: A cumulative concentration-response curve to an NK2 receptor agonist (e.g., [βAla⁸]NKA(4-10)) is generated to establish a baseline contractile response.[3][8]

    • Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (e.g., this compound) for a specific period.

    • Shift in Agonist Response: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

    • Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the pA2 or pKB value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.

In Vivo Models
  • Rat Intestinal Motility Model:

    • Animal Model: Male Sprague-Dawley rats are used.[10] Intestinal inflammation can be induced by oral administration of castor oil or intrarectal instillation of acetic acid.[10]

    • Drug Administration: this compound is administered via various routes, including intravenous, intraduodenal, or intrarectal.[10]

    • Measurement of Motility: Changes in colonic or bladder contractions in response to an NK2 agonist challenge (e.g., intravenous [βAla⁸]NKA(4-10)) are measured.[10]

  • Guinea Pig Bronchoconstriction Model:

    • Animal Model: Anesthetized and artificially ventilated guinea pigs are used.[8]

    • Drug Administration: this compound is administered intravenously.[8]

    • Induction of Bronchoconstriction: Bronchoconstriction is induced by intravenous administration of an NK2 agonist like [βAla⁸]NKA(4-10).[8]

    • Measurement of Bronchoconstriction: Changes in pulmonary inflation pressure or other respiratory parameters are recorded to quantify the degree of bronchoconstriction.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of the NK2 receptor and a typical experimental workflow for characterizing an NK2 receptor antagonist.

NK2_Signaling_Pathway NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Gq Gq Protein NK2R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Muscle Contraction) Ca_release->Response PKC->Response This compound This compound This compound->NK2R Antagonism Antagonist_Characterization_Workflow start Start: Antagonist Characterization in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Models start->in_vivo binding_assay Radioligand Binding Assay (Determine Ki) in_vitro->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization, Tissue Contraction) (Determine pA2/pKB) in_vitro->functional_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay->data_analysis animal_model Select Animal Model (e.g., Rat, Guinea Pig) in_vivo->animal_model efficacy_study Efficacy Study (e.g., Intestinal Motility, Bronchoconstriction) animal_model->efficacy_study pk_study Pharmacokinetic Study (Optional) animal_model->pk_study efficacy_study->data_analysis pk_study->data_analysis end End: Pharmacological Profile data_analysis->end

References

Performance Comparison: Peptide vs. Non-Peptide NK2 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Peptide and Non-Peptide NK2 Receptor Antagonists for Researchers and Drug Development Professionals

The neurokinin-2 (NK2) receptor, a member of the tachykinin receptor family, is a G-protein coupled receptor that plays a significant role in various physiological processes, including smooth muscle contraction, inflammation, and nociception. Its involvement in pathologies such as asthma and irritable bowel syndrome (IBS) has made it a key target for therapeutic intervention. This has led to the development of a range of NK2 receptor antagonists, which can be broadly categorized into two main classes: peptide and non-peptide antagonists. This guide provides a detailed comparative analysis of these two classes of antagonists, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and selection of appropriate research tools.

The fundamental difference between peptide and non-peptide NK2 antagonists lies in their chemical nature, which in turn influences their pharmacokinetic and pharmacodynamic properties. Peptide antagonists are typically derived from the structure of the endogenous ligand, neurokinin A (NKA), while non-peptide antagonists are small molecules identified through high-throughput screening and medicinal chemistry efforts.

Key Differentiating Characteristics:

  • Specificity and Affinity: Both peptide and non-peptide antagonists can exhibit high affinity and selectivity for the NK2 receptor. However, their binding modes can differ significantly.

  • Pharmacokinetics: Non-peptide antagonists generally offer advantages in terms of oral bioavailability and metabolic stability compared to their peptide counterparts, which are often susceptible to proteolytic degradation.

  • Mode of Action: Peptide antagonists, such as nepadutant, often act as competitive antagonists, reversibly binding to the receptor. In contrast, some non-peptide antagonists, like saredutant (SR48968), can exhibit an insurmountable or non-competitive mode of antagonism.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of selected peptide and non-peptide NK2 receptor antagonists from comparative studies.

Table 1: Comparative Binding Affinities (pKi) of NK2 Receptor Antagonists in Human Colon Smooth Muscle

AntagonistClasspKi
IbodutantNon-Peptide9.9
Saredutant (SR48968)Non-Peptide9.2
This compoundPeptide8.4

Data from a study characterizing the pharmacological profile of ibodutant in human colon smooth muscle.

Table 2: Comparative Functional Potencies (pKB) of NK2 Receptor Antagonists in Human Tissues

AntagonistClassTissuepKBMode of Antagonism
This compoundPeptideIleum & Colon8.3Competitive
This compoundPeptideBladder8.5Competitive
Saredutant (SR48968)Non-PeptideIleum, Colon & Bladder-Insurmountable
IbodutantNon-PeptideColon9.1Competitive

Data for this compound and Saredutant from a study in human isolated ileum, colon, and urinary bladder. Data for Ibodutant from a study in human colon smooth muscle strips.

Key Experiments and Methodologies

The characterization and comparison of peptide and non-peptide NK2 antagonists rely on a series of well-established in vitro and in vivo experimental protocols.

Experimental Protocols

1. Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a test compound for the NK2 receptor.

  • Objective: To measure the ability of an unlabeled antagonist (peptide or non-peptide) to compete with a radiolabeled ligand for binding to the NK2 receptor.

  • Materials:

    • Cell membranes prepared from cells expressing the NK2 receptor (e.g., CHO-K1 cells) or tissue homogenates (e.g., human colon smooth muscle).

    • Radiolabeled NK2 receptor ligand (e.g., [¹²⁵I]-Neurokinin A).

    • Unlabeled test antagonists (peptide and non-peptide).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, add a fixed concentration of cell membranes or tissue homogenate.

    • Add increasing concentrations of the unlabeled test antagonist.

    • Add a fixed concentration of the radiolabeled ligand.

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assay: Calcium Mobilization

This assay measures the functional potency of an antagonist (e.g., pA₂ or pKB value) by assessing its ability to inhibit agonist-induced intracellular calcium mobilization.

  • Objective: To determine the potency of an antagonist in blocking the NK2 receptor-mediated signaling cascade.

  • Materials:

    • Cells stably expressing the NK2 receptor (e.g., CHO-hNK2 cells).

    • A selective NK2 receptor agonist (e.g., [βAla⁸]-NKA(4-10)).

    • Test antagonists (peptide and non-peptide).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • A fluorescence plate reader (e.g., FLIPR) or a flow cytometer.

  • Procedure:

    • Plate the NK2 receptor-expressing cells in a 96-well or 384-well plate and allow them to adhere.

    • Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific time (e.g., 60 minutes) at 37°C.

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with various concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).

    • Measure the baseline fluorescence.

    • Add a fixed concentration of the NK2 receptor agonist to stimulate the cells.

    • Immediately measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Generate concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist.

    • Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA₂ value, which is a measure of the antagonist's potency. For competitive antagonists, the slope of the Schild plot should not be significantly different from unity.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the NK2 receptor signaling pathway and a typical experimental workflow for comparing NK2 antagonists.

A Comparative Analysis of the Potency of Nepadutant and its Parent Compound MEN 10627

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological potency of Nepadutant (also known as MEN 11420) and its parent compound, MEN 10627. This compound is a glycosylated bicyclic peptide developed from MEN 10627, designed to improve upon its pharmacokinetic profile while retaining its potent and selective antagonism of the tachykinin NK₂ receptor. This document synthesizes key experimental data to offer an objective performance comparison.

At a Glance: Key Performance Indicators

The primary distinction between this compound and MEN 10627 lies not in their in vitro affinity for the NK₂ receptor, which is remarkably similar, but in this compound's significantly enhanced in vivo potency and duration of action.[1][2] This improvement is attributed to the addition of a sugar moiety to the parent compound, which increases its metabolic stability.[1][2]

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of this compound and comparative statements regarding MEN 10627.

Table 1: Receptor Binding Affinity of this compound
Assay SystemRadioligandParameterValue (this compound)Reference
Human NK₂ Receptor (CHO cells)[¹²⁵I]-Neurokinin AKᵢ2.5 ± 0.7 nM[1][2]
Human NK₂ Receptor (CHO cells)[³H]-SR 48968Kᵢ2.6 ± 0.4 nM[1][2]
Human Colon Smooth Muscle[¹²⁵I]-NKApKᵢ8.4[3]

It is reported that the in vitro binding affinities of this compound and MEN 10627 for the NK₂ receptor are broadly similar.[1][2]

Table 2: In Vitro Functional Potency of this compound
Tissue PreparationAgonistParameterValue (this compound)Reference
Rabbit Isolated Pulmonary ArteryTachykinin NK₂ AgonistpK₋B8.6 ± 0.07[1][2]
Rat Urinary BladderTachykinin NK₂ AgonistpK₋B9.0 ± 0.04[1][2]
Hamster TracheaTachykinin NK₂ AgonistApparent pK₋B10.2 ± 0.14[1][2]
Mouse Urinary BladderTachykinin NK₂ AgonistApparent pK₋B9.8 ± 0.15[1][2]
Human Isolated Ileum & ColonNeurokinin A / [βAla⁸]NKA(4-10)pK₋B8.3[4]
Human Urinary BladderNeurokinin A / [βAla⁸]NKA(4-10)pK₋B8.5[4]

Similar to binding affinity, the in vitro functional potencies of this compound and MEN 10627 are comparable.[1][2]

Table 3: In Vivo Potency and Pharmacokinetic Comparison
ParameterMEN 10627This compound (MEN 11420)Fold ChangeReference
In Vivo Potency -~10-fold more potent & longer lasting~10x[1][2]
Pharmacokinetics (in rats)
Mean Plasma Half-life~15 min44 min~3x Increase[5][6]
Area Under Curve (AUC)~95 µg·min/ml285 µg·min/ml~3x Increase[5][6]
Systemic Clearance3x that of this compoundReduced to one-third of MEN 106273x Decrease[5][6]
Unchanged Urinary Excretion<2%~34%>17x Increase[5][6]

Structural Relationship

This compound is a direct derivative of MEN 10627, modified through glycosylation. This structural enhancement is the key to its improved pharmacokinetic profile.

G MEN10627 MEN 10627 cyclo(Met-Asp-Trp-Phe-Dap-Leu)cyclo(2β-5β) Process Glycosylation (Addition of β-D-GlcNAc to Asn) MEN10627->Process This compound This compound (MEN 11420) cyclo{[Asn(β-D-GlcNAc)-Asp-Trp-Phe-Dap-Leu]cyclo(2β-5β)} Process->this compound

Caption: Chemical modification pathway from MEN 10627 to this compound.

Experimental Protocols

The data presented in this guide are based on the following key experimental methodologies.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Kᵢ) of this compound for the human tachykinin NK₂ receptor.

  • Methodology:

    • Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably transfected with the human NK₂ receptor.[1][2]

    • These membranes were incubated with a fixed concentration of a radiolabeled ligand, either [¹²⁵I]-neurokinin A or [³H]-SR 48968.[1][2]

    • Increasing concentrations of the unlabeled antagonist (this compound) were added to compete with the radioligand for binding to the receptor.

    • After incubation, bound and free radioligand were separated by filtration.

    • The radioactivity of the filter-bound complex was measured.

    • The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC₅₀) was determined.

    • The IC₅₀ value was then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

In Vitro Functional Assays (Isolated Tissue Contractions)
  • Objective: To determine the functional antagonist potency (pK₋B) of this compound at the NK₂ receptor in various tissues.

  • Methodology:

    • Tissues such as rabbit pulmonary artery, rat urinary bladder, and human colon were isolated and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated.[1][2][4]

    • Tissue contractions were recorded isometrically.

    • A cumulative concentration-response curve to an NK₂ receptor agonist (e.g., Neurokinin A) was established to determine the baseline response.

    • The tissue was then incubated with a fixed concentration of this compound for a set period.

    • A second concentration-response curve to the agonist was then generated in the presence of this compound.

    • The antagonist potency was calculated using the Schild equation, where a rightward shift in the agonist's concentration-response curve indicates competitive antagonism. The pK₋B value represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀.[1][2]

G cluster_0 Baseline cluster_1 Antagonist Incubation cluster_2 Post-Antagonist A1 Add Agonist (Cumulative Doses) M1 Measure Contraction A1->M1 Incubate Incubate Tissue with This compound M1->Incubate A2 Add Agonist (Cumulative Doses) Incubate->A2 M2 Measure Contraction A2->M2 Calculate Calculate pKB M2->Calculate Compare Dose-Response Curves (Schild Analysis) Start Start Start->A1

Caption: Experimental workflow for in vitro functional potency assays.

In Vivo Functional Assays
  • Objective: To assess the in vivo potency and duration of action of this compound as an NK₂ receptor antagonist.

  • Methodology:

    • Anesthetized rats were used as the animal model.

    • Contractions of an organ, such as the urinary bladder, were measured in response to an intravenous challenge with a selective NK₂ receptor agonist, [βAla⁸]neurokinin A(4–10).[1][2]

    • This compound or MEN 10627 was administered via various routes (e.g., intravenous, intranasal) at different doses.[1][2]

    • The ability of the antagonist to inhibit the agonist-induced contractions was quantified.

    • The dose required to produce a significant inhibition and the duration of this inhibitory effect were determined to compare the in vivo potency of the two compounds.

Conclusion

While MEN 10627 is a potent and selective NK₂ receptor antagonist, its therapeutic potential is limited by its metabolic instability. The development of this compound successfully addressed this limitation. By adding a sugar moiety, the in vitro high affinity and potency of the parent compound were preserved, while the in vivo performance was markedly enhanced.[1][2] this compound demonstrates a significantly longer half-life, greater systemic exposure (AUC), and a resulting ~10-fold increase in in vivo potency compared to MEN 10627.[1][2][5][6] This makes this compound a superior candidate for studying the pathophysiological roles of tachykinin NK₂ receptors and for potential therapeutic applications.[1]

References

Validating Nepadutant's Mechanism of Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nepadutant, a selective tachykinin NK2 receptor antagonist, with other relevant compounds. It delves into the validation of its mechanism of action, with a particular focus on the use of knockout (KO) animal models, and presents supporting experimental data to offer a clear perspective on its pharmacological profile.

Introduction to this compound and the Tachykinin System

This compound (also known as MEN11420) is a potent and selective antagonist of the tachykinin NK2 receptor.[1] Tachykinins are a family of neuropeptides that includes Neurokinin A (NKA), Substance P (SP), and Neurokinin B (NKB). These peptides exert their effects by binding to three distinct G-protein coupled receptors: NK1, NK2, and NK3, respectively. The NK2 receptor, encoded by the Tacr2 gene, is predominantly expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts. Its activation by NKA leads to a cascade of intracellular events, including the activation of phospholipase C, which ultimately results in smooth muscle contraction.

Given its role in mediating smooth muscle contraction and visceral hypersensitivity, the NK2 receptor has emerged as a promising therapeutic target for conditions such as irritable bowel syndrome (IBS) and asthma. This compound has been investigated in clinical trials for the treatment of IBS.

Validating the Mechanism of Action with Tacr2 Knockout Models

The most definitive method to validate the on-target mechanism of action of a receptor antagonist is to demonstrate its lack of effect in an animal model where the target receptor has been genetically deleted. The Tacr2 knockout mouse provides an invaluable tool for this purpose.

The Tacr2 Knockout Mouse Model

A Tacr2 knockout mouse line has been generated through homologous recombination, effectively ablating the function of the NK2 receptor.[2] Phenotypic analysis of these mice has revealed key insights into the physiological role of the NK2 receptor. Notably, Tacr2 knockout mice exhibit significant alterations in gastrointestinal function, including delayed gastric emptying and a decreased frequency of the migrating motor complex (MMC).[2][3] This phenotype strongly supports the role of the NK2 receptor in regulating gut motility.

Expected Effects of this compound in Tacr2 Knockout Mice

While direct experimental data of this compound in Tacr2 knockout mice is not publicly available, based on its selective NK2 receptor antagonism, the following outcomes are expected:

  • Abrogation of Agonist-Induced Responses: In wild-type mice, administration of an NK2 receptor agonist like NKA would induce robust intestinal contractions. In Tacr2 knockout mice, this response would be absent. Consequently, this compound, which would normally block this effect in wild-type animals, would show no activity in the knockout mice because the target receptor is not present.

  • Lack of Intrinsic Activity: As an antagonist, this compound is not expected to have an intrinsic effect on baseline intestinal motility in wild-type animals under normal physiological conditions.[1] This lack of effect would be mirrored in the Tacr2 knockout mice, further confirming that its pharmacological actions are solely mediated through the NK2 receptor.

Studies on Tacr2 knockout mice have shown a blunted response to an NK2 receptor agonist, providing strong evidence for the on-target effects of ligands for this receptor.[4][5][6] This supports the principle of using this model to confirm the mechanism of action of NK2 receptor antagonists like this compound.

Comparative Analysis of NK2 Receptor Antagonists

To provide a broader context for this compound's pharmacological profile, this section compares its properties with other well-characterized NK2 receptor antagonists: Saredutant and Ibodutant.

In Vitro Binding Affinity and Potency

The following table summarizes the in vitro binding affinities (pKi) and antagonist potencies (pKB) of this compound, Saredutant, and Ibodutant at the human NK2 receptor.

CompoundpKi (Human NK2 Receptor)pKB (Human Colon)Reference(s)
This compound 8.48.3[7]
Saredutant 9.2-[7]
Ibodutant 9.99.1[7]

Higher pKi and pKB values indicate greater affinity and potency, respectively.

Preclinical and Clinical Observations
FeatureThis compoundSaredutantIbodutant
Chemical Class Bicyclic peptideNon-peptideNon-peptide
Key Preclinical Findings Effectively antagonizes NKA-induced contractions in various tissues.[1]Shows anxiolytic and antidepressant-like effects in rodent models.Demonstrates long-lasting antagonism of NK2 receptors.
Clinical Development Status Investigated for IBS.Investigated for anxiety and depression.Investigated for IBS-D, particularly in female patients.[8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize and validate the mechanism of action of NK2 receptor antagonists.

Generation and Validation of Tacr2 Knockout Mice

Experimental Workflow for Tacr2 Knockout Mouse Generation

G cluster_0 Gene Targeting in Embryonic Stem (ES) Cells cluster_1 Generation of Chimeric Mice cluster_2 Breeding and Genotyping es_cells Mouse ES Cells electroporation Electroporation es_cells->electroporation targeting_vector Targeting Vector (with selectable marker) targeting_vector->electroporation selection Selection of Homologous Recombinants electroporation->selection blastocyst Blastocyst Injection selection->blastocyst surrogate Implantation in Surrogate Mother blastocyst->surrogate chimeric_pups Birth of Chimeric Pups surrogate->chimeric_pups breeding Breeding with Wild-Type Mice chimeric_pups->breeding genotyping Genotyping of Offspring (PCR) breeding->genotyping knockout_line Establishment of Tacr2 KO Line genotyping->knockout_line

Caption: Workflow for generating Tacr2 knockout mice.

Methodology:

  • Gene Targeting: A targeting vector is designed to replace a critical exon of the Tacr2 gene with a selectable marker cassette (e.g., neomycin resistance). This vector is introduced into mouse embryonic stem (ES) cells via electroporation.

  • Selection: ES cells that have undergone successful homologous recombination are selected for using the appropriate antibiotic.

  • Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then implanted into surrogate mothers.

  • Generation of Chimeras: The resulting offspring (chimeras) are a mix of cells derived from the host blastocyst and the genetically modified ES cells.

  • Breeding and Genotyping: Chimeric mice are bred with wild-type mice to transmit the modified Tacr2 allele through the germline. Offspring are genotyped using PCR to identify heterozygous and homozygous knockout animals.

Radioligand Binding Assay

Signaling Pathway of NK2 Receptor Activation

G NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: NK2 receptor signaling pathway.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the NK2 receptor.

  • Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the NK2 receptor (e.g., [³H]-NKA) and varying concentrations of the test compound (e.g., this compound).

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the binding affinity (Ki).

Isolated Organ Bath Assay (Ileum Contractility)

Experimental Workflow for Isolated Organ Bath Assay

G tissue_prep Isolation of Ileum Segment from Wild-Type or KO Mouse mounting Mounting of Tissue in Organ Bath tissue_prep->mounting equilibration Equilibration in Physiological Salt Solution mounting->equilibration antagonist_preincubation Pre-incubation with This compound or Vehicle equilibration->antagonist_preincubation agonist_addition Addition of NK2 Agonist (NKA) contraction_measurement Measurement of Isotonic/Isometric Contraction agonist_addition->contraction_measurement washout Washout contraction_measurement->washout antagonist_preincubation->agonist_addition washout->equilibration

Caption: Workflow for isolated organ bath experiments.

Methodology:

  • Tissue Preparation: A segment of the ileum is isolated from a wild-type or Tacr2 knockout mouse and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂/5% CO₂.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

  • Antagonist Incubation: The tissue is pre-incubated with this compound or a vehicle control for a defined period.

  • Agonist Stimulation: A cumulative concentration-response curve to an NK2 receptor agonist (e.g., NKA) is generated by adding increasing concentrations of the agonist to the organ bath.

  • Measurement of Contraction: The resulting muscle contractions are measured using an isotonic or isometric force transducer.

  • Data Analysis: The antagonist potency (pA₂) is calculated from the rightward shift of the agonist concentration-response curve in the presence of the antagonist. In tissues from Tacr2 knockout mice, no contractile response to the NK2 agonist is expected.

Conclusion

The use of Tacr2 knockout models provides an unequivocal method for validating the on-target mechanism of action of this compound as a selective NK2 receptor antagonist. The absence of a pharmacological response to both NK2 receptor agonists and antagonists like this compound in these models would definitively confirm that its effects are mediated exclusively through the NK2 receptor. Comparative data with other NK2 receptor antagonists, such as Saredutant and Ibodutant, highlight the distinct pharmacological profiles within this class of drugs. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the tachykinin system and developing novel therapeutics targeting the NK2 receptor.

References

Reproducibility of Nepadutant's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Nepadutant, a selective antagonist of the tachykinin NK2 receptor, has been investigated for its therapeutic potential in conditions characterized by visceral hyperalgesia and altered gut motility, such as infantile colic and irritable bowel syndrome (IBS). This guide provides a comprehensive comparison of the published literature on this compound, focusing on the reproducibility of its effects, with supporting experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their understanding of this compound.

Clinical Efficacy: Infantile Colic and Irritable Bowel Syndrome

Infantile Colic

Clinical trial data on the efficacy of this compound in treating infantile colic has shown a dose-dependent reduction in crying and fussing time. In a randomized, double-blind, placebo-controlled study, infants treated with this compound at doses of 0.1 mg/kg and 0.5 mg/kg for seven days exhibited a notable decrease in distress. The higher dose of 0.5 mg/kg was associated with a more significant reduction in crying and fussing duration compared to both the lower dose and placebo.[1] While these findings are promising, it is important to note that a separate Phase IIa clinical trial investigating oral this compound for infantile colic was withdrawn, limiting the amount of available clinical data to fully assess the reproducibility of these effects in this patient population.[2]

Table 1: Clinical Trial Data of this compound for Infantile Colic

Study PopulationIntervention GroupsPrimary OutcomeResults
Infants with colicThis compound 0.1 mg/kg, this compound 0.5 mg/kg, Placebo (once daily for 7 days)Change in daily crying and fussing timeDose-dependent reduction in crying and fussing time with the 0.5 mg/kg dose showing a statistically significant improvement over placebo.[1]
Irritable Bowel Syndrome (IBS)

Currently, there is a lack of published clinical trial data evaluating the efficacy of this compound in patients with Irritable Bowel Syndrome. While preclinical studies and trials in healthy volunteers have suggested a potential role for this compound in modulating gut motility, its clinical effectiveness in IBS remains to be established through rigorous clinical trials.[3]

In contrast, another selective NK2 receptor antagonist, Ibodutant, has been studied in Phase II and III clinical trials for diarrhea-predominant IBS (IBS-D). While a Phase II study showed that Ibodutant (10 mg) was superior to placebo in female patients for the relief of overall IBS symptoms and abdominal pain, subsequent Phase III trials did not replicate these promising results, leading to the discontinuation of its development for this indication.[3][4][5] This highlights the challenges in translating preclinical findings and early clinical signals into robust, reproducible efficacy in larger patient populations.

In Vitro Pharmacology: Receptor Binding and Antagonist Activity

The in vitro pharmacological profile of this compound as a selective and competitive antagonist at the human NK2 receptor has been characterized in several studies. These studies provide quantitative data on its binding affinity and functional antagonism, allowing for comparison with other NK2 receptor antagonists.

Table 2: In Vitro Antagonist Potency of this compound and Comparators

CompoundPreparationAgonistAntagonist Potency (pA2/pKb)Antagonism TypeReference
This compound Human isolated ileum and colonNeurokinin A / [βAla(8)]NKA(4-10)8.3Competitive, Reversible[6]
This compound Human isolated urinary bladderNeurokinin A / [βAla(8)]NKA(4-10)8.5Competitive, Reversible[6]
SR 48968 Human isolated ileum, colon, and bladderNeurokinin A / [βAla(8)]NKA(4-10)-Insurmountable[6]
Ibodutant Human colon smooth muscle strips[βAla(8)]NKA(4-10)9.1Surmountable[7]

Table 3: In Vitro Binding Affinity of this compound and Comparators

CompoundPreparationRadioligandBinding Affinity (pKi)Reference
This compound Human colon smooth muscle membranes[(125)I]NKA8.4[4]
Saredutant Human colon smooth muscle membranes[(125)I]NKA9.2[4]
Ibodutant Human colon smooth muscle membranes[(125)I]NKA9.9[4]

The reproducibility of this compound's in vitro antagonist potency is supported by consistent findings across different human tissues (ileum, colon, and bladder).[6] The data clearly positions this compound as a potent and competitive NK2 receptor antagonist. When compared to SR 48968, this compound demonstrates a reversible mode of antagonism, which may have implications for its clinical dosing and safety profile.[6] In terms of binding affinity, Ibodutant shows a higher affinity for the NK2 receptor compared to this compound and Saredutant.[4]

In Vivo Preclinical Pharmacology: Effects on Gut Motility and Inflammation

Preclinical studies in various animal models have investigated the in vivo effects of this compound on intestinal motility and inflammation, providing further evidence for its mechanism of action.

In a rat model of rectocolitis, intrarectal or intravenous administration of this compound (100 nmol/kg) was shown to decrease spontaneous colonic hypermotility.[8] In a castor oil-induced enteritis model in rats, intraduodenal administration of this compound (30 nmol/kg) abolished bladder contractions induced by an NK2 receptor agonist.[8] Furthermore, this study revealed that intestinal inflammation significantly increased the oral and intraduodenal bioavailability of this compound by 7- to 9-fold, suggesting a potential for enhanced local action in inflammatory conditions.[8]

In a study comparing NK2 receptor antagonists in a model of ischemia-reperfusion injury in rats, SR 48968, at doses of 3-100 µg/kg, dose-dependently reversed the inhibition of intestinal motility.[9] While a direct quantitative comparison with this compound from the same study is not available, these findings support the role of NK2 receptor antagonism in modulating gut dysmotility in pathological conditions.

Experimental Protocols

Human Colon Contractility Assay

To assess the antagonist effect of this compound on human colon contractility, the following general protocol is employed:

  • Tissue Preparation: Full-thickness human colonic specimens are obtained from patients undergoing intestinal resection. The mucosal and submucosal layers are removed, and circular muscle strips are prepared.

  • Organ Bath Setup: The muscle strips are mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The strips are connected to isometric force transducers to record contractile activity.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a specific period.

  • Agonist-Induced Contraction: Cumulative concentration-response curves to an NK2 receptor agonist, such as [βAla(8)]NKA(4-10), are generated to establish a baseline contractile response.

  • Antagonist Incubation: The tissues are incubated with varying concentrations of this compound or a comparator antagonist for a defined period.

  • Post-Antagonist Agonist Response: The concentration-response curve to the NK2 agonist is repeated in the presence of the antagonist.

  • Data Analysis: The antagonist potency is determined by calculating the pA2 or pKb value from the rightward shift of the agonist concentration-response curve.

cluster_protocol Human Colon Contractility Assay Workflow tissue Human Colonic Tissue prep Prepare Muscle Strips tissue->prep bath Mount in Organ Bath prep->bath equil Equilibrate bath->equil agonist1 Generate Baseline Agonist Concentration-Response Curve equil->agonist1 antagonist Incubate with this compound agonist1->antagonist agonist2 Repeat Agonist Concentration-Response Curve antagonist->agonist2 analysis Calculate pA2/pKb agonist2->analysis

Human Colon Contractility Assay Workflow

Signaling Pathways

This compound exerts its effects by blocking the binding of endogenous tachykinins, such as Neurokinin A (NKA), to the NK2 receptor. The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.

cluster_pathway NK2 Receptor Signaling Pathway NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R This compound This compound This compound->NK2R Gq Gq Protein NK2R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

NK2 Receptor Signaling Cascade

Upon activation by NKA, the NK2 receptor undergoes a conformational change, leading to the activation of Gq. Activated Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both the increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG contribute to the downstream physiological effects, such as smooth muscle contraction.[1] By blocking the initial binding of NKA to the NK2 receptor, this compound effectively inhibits this entire signaling cascade.

References

Benchmarking Nepadutant's In Vivo Potency: A Comparative Guide for Tachykinin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo potency comparison of Nepadutant, a selective tachykinin NK2 receptor antagonist, against other relevant antagonists. The data presented herein is supported by detailed experimental protocols to aid in the design and interpretation of preclinical studies in the field of tachykinin research.

Introduction to Tachykinin NK2 Receptor Antagonism

Tachykinins, a family of neuropeptides including Neurokinin A (NKA), Substance P (SP), and Neurokinin B (NKB), play a crucial role in a variety of physiological processes. They exert their effects through three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK2 receptor is predominantly expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts. Its activation by NKA, the preferential endogenous ligand, leads to smooth muscle contraction. Consequently, NK2 receptor antagonists are being investigated for their therapeutic potential in conditions characterized by smooth muscle hyperreactivity, such as irritable bowel syndrome (IBS) and asthma. This compound (MEN 11420) is a potent and selective NK2 receptor antagonist that has undergone extensive preclinical evaluation. This guide benchmarks its in vivo potency against other notable tachykinin antagonists.

Tachykinin NK2 Receptor Signaling Pathway

Activation of the tachykinin NK2 receptor by its endogenous ligand, Neurokinin A, primarily initiates a signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are a key driver of smooth muscle contraction. The NK2 receptor can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R Tachykinin NK2 Receptor NKA->NK2R G_protein Gq/Gs NK2R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates (Gq) AC Adenylyl Cyclase G_protein->AC activates (Gs) PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca2+ (from ER) IP3->Ca2_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction Ca2_ER->Contraction promotes ATP ATP

Caption: Tachykinin NK2 Receptor Signaling Pathway.

Quantitative Data Presentation

In Vivo Potency Comparison of this compound and MEN 10627

This table summarizes the in vivo potency of this compound (MEN 11420) compared to its parent compound, MEN 10627, in antagonizing the contractile response of the rat urinary bladder to the selective NK2 receptor agonist [βAla8]neurokinin A(4-10).

CompoundRoute of AdministrationEffective Dose Range (nmol/kg)Relative Potency vs. MEN 10627Duration of Action
This compound (MEN 11420) Intravenous (i.v.)1 - 10~10-fold more potent[1][2]Longer lasting[1][2]
MEN 10627 Intravenous (i.v.)Not specified in snippet-Shorter
In Vitro Affinity Comparison of this compound, Ibodutant, and Saredutant

This table presents the in vitro binding affinities (pKi) of this compound, Ibodutant, and Saredutant for the human tachykinin NK2 receptor in colon smooth muscle membranes.

CompoundpKi
Ibodutant 9.9
Saredutant (SR 48968) 9.2
This compound (MEN 11420) 8.4

Experimental Protocols

In Vivo Antagonism of [βAla8]neurokinin A(4-10)-Induced Bladder Contraction in Rats

This protocol details the methodology used to assess the in vivo potency of NK2 receptor antagonists.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure Animal Anesthetized Rat Catheter Catheterization of Jugular Vein and Carotid Artery Animal->Catheter Bladder_prep Bladder Cannulation for Pressure Recording Catheter->Bladder_prep Antagonist_admin Administer this compound or Vehicle (i.v.) Bladder_prep->Antagonist_admin Agonist_challenge Challenge with [βAla8]NKA(4-10) (i.v.) Antagonist_admin->Agonist_challenge Measurement Record Bladder Contractions (Intravesical Pressure) Agonist_challenge->Measurement Analysis Analyze and Compare Contractile Responses Measurement->Analysis

Caption: In Vivo Bladder Contraction Assay Workflow.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used for the experiment.

  • Anesthesia: Animals are anesthetized, typically with urethane.

  • Surgical Preparation: The jugular vein is cannulated for intravenous administration of compounds. The carotid artery is cannulated for blood pressure monitoring. A catheter is inserted into the urinary bladder via the urethra and tied in place to allow for the measurement of intravesical pressure.

  • Antagonist Administration: this compound or the comparator antagonist (e.g., MEN 10627) is administered intravenously at various doses.[1][2] A vehicle control group is also included.

  • Agonist Challenge: After a predetermined period following antagonist administration, the selective NK2 receptor agonist, [βAla8]neurokinin A(4-10), is administered intravenously to induce bladder contractions.[1][2]

  • Data Acquisition: Intravesical pressure is continuously recorded to measure the amplitude and duration of bladder contractions.

  • Data Analysis: The inhibitory effect of the antagonist is quantified by comparing the contractile response to the agonist in the antagonist-treated groups versus the vehicle-treated group. Potency is often expressed as the dose required to produce a 50% inhibition (ID50) of the agonist-induced response.

In Vitro Radioligand Binding Assay for NK2 Receptor Affinity

This protocol describes the method used to determine the binding affinity of antagonists to the human NK2 receptor.

Methodology:

  • Tissue Preparation: Membranes are prepared from human colon smooth muscle tissue, which is known to express tachykinin NK2 receptors.

  • Radioligand: A radiolabeled ligand that specifically binds to the NK2 receptor, such as [¹²⁵I]-NKA, is used.

  • Competition Binding: The prepared membranes are incubated with a fixed concentration of the radioligand in the presence of increasing concentrations of the unlabeled antagonist (e.g., this compound, Ibodutant, Saredutant).

  • Separation and Counting: After incubation, the bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is then quantified using a gamma counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Discussion and Conclusion

The presented data clearly demonstrates that this compound is a potent tachykinin NK2 receptor antagonist. In vivo studies in rats reveal that this compound is approximately 10-fold more potent and has a longer duration of action than its parent compound, MEN 10627, in antagonizing NK2 receptor-mediated bladder contractions.[1][2] This enhancement in in vivo efficacy is a significant advantage for potential therapeutic applications.

References

Safety Operating Guide

Navigating the Void: Best Practices for the Proper Disposal of Nepadutant in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

As a novel investigational compound, a specific Safety Data Sheet (SDS) with explicit disposal instructions for nepadutant is not publicly available. However, based on its nature as a glycosylated bicyclic cyclohexapeptide and general principles of laboratory safety for pharmaceutical research compounds, a robust disposal plan can be established. This guide provides a comprehensive framework for the safe handling and disposal of this compound waste, ensuring the protection of personnel and the environment. Adherence to institutional and local regulations is paramount.

Immediate Safety and Handling Protocols

Before commencing any procedure involving this compound, it is crucial to assume the compound is potentially hazardous. All handling should occur in a designated, well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant gloves, such as nitrile, are required.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A fully buttoned lab coat is essential to prevent skin contact.

Step-by-Step Disposal Procedures

The proper disposal route for this compound waste is contingent on its form (solid or liquid) and whether it is mixed with other hazardous materials.

Liquid Waste Disposal (Aqueous Solutions)
  • Initial Assessment: Determine if the this compound solution is mixed with any other hazardous chemicals.

  • Chemical Inactivation (Recommended for Non-Hazardous Mixtures): For aqueous solutions of this compound not containing other hazardous materials, chemical inactivation is a prudent step.

    • Adjust the pH of the solution to be strongly acidic (pH < 2) with an appropriate acid (e.g., 1M HCl) or strongly basic (pH > 12) with a suitable base (e.g., 1M NaOH) to hydrolyze the peptide.

    • Allow the solution to stand for a minimum of 24 hours to ensure complete degradation.

  • Neutralization: After inactivation, neutralize the solution to a pH between 6.0 and 8.0.

  • Collection: Collect the neutralized, inactivated this compound waste in a clearly labeled, leak-proof hazardous waste container.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1]

Solid Waste Disposal
  • Segregation: At the point of generation, segregate all solid waste contaminated with this compound. This includes:

    • Unused or expired solid this compound.

    • Contaminated consumables such as pipette tips, vials, and gloves.

    • Absorbent materials used for spill cleanup.

  • Containment: Place all solid this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal: The sealed container should be stored in a designated hazardous waste accumulation area and disposed of through your institution's EHS-approved waste stream.[1]

Crucially, never dispose of this compound waste down the drain or in the regular trash. [1]

Quantitative Data Summary for this compound Disposal

ParameterGuidelineRationale
Inactivation pH < 2 (acidic) or > 12 (basic)Promotes hydrolysis and degradation of the peptide structure.
Inactivation Time Minimum 24 hoursEnsures sufficient time for the chemical breakdown of this compound.
Final pH for Aqueous Waste 6.0 - 8.0Neutral pH is a common requirement for institutional hazardous waste streams.

Experimental Protocols: Chemical Inactivation of this compound Solutions

This protocol outlines the general steps for the chemical inactivation of aqueous this compound solutions prior to disposal.

  • Preparation: In a chemical fume hood, place the aqueous this compound waste in a suitable, chemically resistant container.

  • Acidification/Basification: While stirring, slowly add either 1M hydrochloric acid to lower the pH to < 2 or 1M sodium hydroxide to raise the pH to > 12.

  • Reaction: Loosely cap the container to prevent pressure buildup and allow it to stand in the fume hood for at least 24 hours.

  • Neutralization: After the inactivation period, slowly add a neutralizing agent (e.g., sodium bicarbonate for acidic solutions, a weak acid for basic solutions) while monitoring the pH until it is between 6.0 and 8.0.

  • Collection for Disposal: Transfer the neutralized solution to a designated hazardous waste container, ensuring it is properly labeled.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Nepadutant_Disposal_Workflow This compound Waste Disposal Decision Tree cluster_start Start cluster_assessment Waste Assessment cluster_liquid_path Liquid Waste Pathway cluster_solid_path Solid Waste Pathway cluster_final Final Disposal start This compound Waste Generated assess_form Solid or Liquid? start->assess_form assess_hazardous Mixed with Hazardous Chemicals? assess_form->assess_hazardous Liquid collect_solid Collect in Labeled Hazardous Waste Container assess_form->collect_solid Solid inactivate Chemically Inactivate (Acid/Base Hydrolysis) assess_hazardous->inactivate No collect_liquid Collect in Labeled Hazardous Waste Container assess_hazardous->collect_liquid Yes neutralize Neutralize to pH 6-8 inactivate->neutralize neutralize->collect_liquid dispose Dispose via Institutional EHS/ Licensed Contractor collect_liquid->dispose collect_solid->dispose

Caption: this compound Waste Disposal Workflow.

References

Essential Safety and Logistical Information for Handling Nepadutant

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling investigational compounds like Nepadutant. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on best practices for handling potent pharmaceutical compounds with limited safety data. The following procedural, step-by-step guidance is designed to directly answer specific operational questions and build trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

Given the lack of specific toxicity data for this compound, a cautious approach is warranted. The following table summarizes the recommended personal protective equipment (PPE) for handling this compound, categorized by the type of operation. This approach is based on established guidelines for handling hazardous drugs and investigational compounds.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling solid compound (weighing, aliquoting) Safety glasses with side shields or gogglesTwo pairs of chemotherapy-rated glovesDisposable gown with tight-fitting cuffsNIOSH-approved N95 or higher respirator
Preparing solutions Chemical splash gogglesTwo pairs of chemotherapy-rated glovesDisposable gown with tight-fitting cuffsWork within a certified chemical fume hood
Administering to animals Safety glasses with side shieldsTwo pairs of chemotherapy-rated glovesDisposable gown with tight-fitting cuffsRecommended if aerosolization is possible
Cleaning and decontamination Chemical splash gogglesHeavy-duty, chemical-resistant glovesImpermeable gown or coverallsRecommended if dealing with significant spills

Experimental Protocols: Safe Handling and Disposal

1. Pre-Handling Procedures:

  • Risk Assessment: Before any handling, conduct a thorough risk assessment for all planned procedures.

  • Designated Area: Designate a specific area for handling this compound, preferably a restricted-access laboratory.

  • Fume Hood Certification: Ensure the chemical fume hood or other ventilated enclosure is certified and functioning correctly.

  • Emergency Equipment: Verify that a safety shower, eyewash station, and spill kit are readily accessible.

  • Training: All personnel must be trained on the potential hazards of potent compounds and the specific procedures outlined in this guide.

2. Handling Procedures:

  • Work in a Ventilated Enclosure: All manipulations of solid this compound and preparation of its solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Double Gloving: Wear two pairs of chemotherapy-rated gloves at all times. Change the outer gloves immediately if they become contaminated.

  • Disposable Gown: Wear a disposable gown with tight-fitting cuffs to protect from skin contact. Remove the gown before leaving the designated handling area.

  • Eye Protection: Wear appropriate eye protection, such as safety glasses with side shields or chemical splash goggles, depending on the risk of splashes.

  • Avoid Aerosol Generation: Use techniques and equipment that minimize the generation of dusts or aerosols.

  • Transporting: When transporting this compound, use sealed, clearly labeled, and impact-resistant secondary containers.

3. Disposal Plan:

  • Waste Segregation: All disposable items that come into contact with this compound, including gloves, gowns, and labware, must be considered hazardous waste.

  • Waste Containers: Collect all solid and liquid waste in clearly labeled, sealed, and leak-proof hazardous waste containers.

  • Decontamination: Decontaminate all non-disposable equipment and work surfaces thoroughly after use. A suitable decontamination solution should be validated for its effectiveness against similar compounds. If no specific data is available, a solution of sodium hypochlorite followed by a thiosulfate rinse, or a commercially available surface decontaminant for potent compounds, can be considered.

  • Regulatory Compliance: Dispose of all this compound waste in accordance with local, state, and federal regulations for pharmaceutical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Logical Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep_risk Conduct Risk Assessment prep_area Designate Handling Area prep_risk->prep_area prep_ppe Assemble Required PPE prep_area->prep_ppe prep_equip Verify Emergency Equipment prep_ppe->prep_equip handle_hood Work in Fume Hood prep_equip->handle_hood handle_weigh Weigh/Prepare Compound handle_hood->handle_weigh handle_admin Experimental Use handle_weigh->handle_admin disp_waste Segregate Hazardous Waste handle_admin->disp_waste disp_decon Decontaminate Surfaces & Equipment disp_waste->disp_decon disp_dispose Dispose via EHS Protocols disp_decon->disp_dispose end End disp_dispose->end start Start start->prep_risk

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nepadutant
Reactant of Route 2
Nepadutant

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.